molecular formula C36H74O4P- B14100238 DI-N-Octadecylphosphate

DI-N-Octadecylphosphate

Cat. No.: B14100238
M. Wt: 601.9 g/mol
InChI Key: FRXGWNKDEMTFPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DI-N-Octadecylphosphate, also widely known as Distearyl phosphate or Dioctadecyl hydrogen phosphate, is an organophosphate compound with the molecular formula C₃₆H₇₅O₄P and a CAS Registry Number of 3037-89-6 . This compound is characterized by its long hydrophobic alkyl chains, which contribute to its high molecular weight of approximately 602.95 g/mol and a calculated density of 0.917 g/cm³ . Its primary value in research stems from its dual functionality, acting as both a size-controlling additive and a surface modifier in the synthesis of inorganic materials. For instance, studies on similar octadecyl phosphate compounds have demonstrated their efficacy in inhibiting crystal growth and inducing hydrophobic properties in super-fine calcium carbonate particles during synthesis . The mechanism is attributed to the binding of the phosphate head group to the inorganic crystal surface, while the long alkyl chains form an outer layer that modifies surface energy and properties . As a neutral phosphate diester, this compound is part of a broader class of organophosphorus molecules studied for their ability to interact with biological membranes and serve as precursors or model compounds in the development of prodrug strategies for charged phosphate and phosphonate therapeutics . Researchers utilize DI-N-Octadecylphosphate in areas such as materials science for nanoparticle engineering and surface functionalization, and in biophysical chemistry as a component in model membrane systems. This product is intended for research and further chemical synthesis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use. Specific data on pharmacological activity, toxicology, and modern research applications for this exact compound is sparse in the publicly available scientific literature. Suppliers are encouraged to contact manufacturers for more detailed analytical data and specifications.

Properties

Molecular Formula

C36H74O4P-

Molecular Weight

601.9 g/mol

IUPAC Name

dioctadecyl phosphate

InChI

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)/p-1

InChI Key

FRXGWNKDEMTFPL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Introduction: The Role of Anionic Phosphate Esters in Advanced Formulations

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Surfactant Properties of Distearyl Phosphate vs. Dicetyl Phosphate

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical and cosmetic sciences, the selection of an appropriate surfactant is a critical decision that dictates the stability, efficacy, and sensory profile of a formulation. Among the diverse classes of surfactants, anionic phosphate esters stand out for their versatility, biocompatibility, and unique functional properties.[1] These amphiphilic molecules, characterized by a negatively charged hydrophilic phosphate head group and one or more hydrophobic alkyl tails, are instrumental as emulsifiers, wetting agents, and stabilizers.[2][3] Their structure allows them to expertly mediate the interface between immiscible phases, such as oil and water, making them indispensable in creating stable emulsions and sophisticated drug delivery vehicles like liposomes.[2][3][4]

This guide provides a deep comparative analysis of two prominent long-chain dialkyl phosphate esters: Distearyl Phosphate (DSP) and Dicetyl Phosphate (DCP). While structurally similar, the two-carbon difference in their alkyl chains (C18 for stearyl vs. C16 for cetyl) imparts subtle yet significant variations in their physicochemical behavior. Understanding these differences is paramount for the formulation scientist aiming to optimize drug encapsulation, enhance bioavailability, and ensure the long-term stability of their products. We will explore their core surfactant properties, delve into their primary applications in drug development, and provide validated experimental protocols for their characterization, offering a field-proven perspective on their selection and use.

Molecular and Physicochemical Foundations

The foundation of a surfactant's function lies in its molecular architecture. Both DSP and DCP are diesters of phosphoric acid, featuring a polar phosphate head and two long, nonpolar hydrocarbon tails.[2] This dual nature is the essence of their surface activity.

The primary structural difference is the length of the alkyl chains:

  • Distearyl Phosphate (DSP) incorporates two C18 stearyl chains.

  • Dicetyl Phosphate (DCP) incorporates two C16 cetyl chains.[5]

This seemingly minor variation in hydrocarbon length has a cascading effect on their physical properties, influencing everything from melting point to their behavior in solution.

G cluster_DSP Distearyl Phosphate (DSP) cluster_DCP Dicetyl Phosphate (DCP) DSP_struct DSP_struct DCP_struct DCP_struct

Caption: Molecular Structures of Distearyl Phosphate and Dicetyl Phosphate.

A summary of their key physicochemical properties is presented below for direct comparison.

Table 1: Comparative Physicochemical Properties of DSP and DCP

PropertyDistearyl Phosphate (DSP)Dicetyl Phosphate (DCP)Reference(s)
IUPAC Name dioctadecyl hydrogen phosphatedihexadecyl hydrogen phosphate[2][6]
Chemical Formula C₃₆H₇₅O₄PC₃₂H₆₇O₄P[2][7]
Molecular Weight ~603.0 g/mol ~546.85 g/mol [7][8]
Appearance White, waxy solidWhite, solid flakes[2][5]
Melting Point 81-83 °C74-75 °C[2][7]
Solubility Insoluble in water; dispersible in oil; soluble in some organic solventsInsoluble in water; dispersible in oil; slightly soluble in chloroform and methanol[2][5][9]

Insight from the Field: The higher melting point of DSP is a direct consequence of the increased van der Waals forces between its longer C18 alkyl chains. This translates to a higher phase transition temperature (Tm) when incorporated into lipid bilayers, a critical factor for designing liposomes with specific rigidity and drug retention characteristics.

A Head-to-Head Comparison of Surfactant Properties

The utility of DSP and DCP in formulations is governed by their behavior at interfaces and their ability to self-assemble in solution. Key parameters like the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) quantify this behavior.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic, predicting its function in an emulsion.[10][11] A low HLB (3-6) typically indicates a water-in-oil (W/O) emulsifier, while a higher HLB (8-16) suggests an oil-in-water (O/W) emulsifier.[10]

While the classic Griffin and Davies methods for calculating HLB were developed for non-ionic surfactants, the underlying principle holds: the balance between the molecular weight of the hydrophilic and lipophilic portions determines the surfactant's affinity for oil or water phases.[10][12]

  • DSP vs. DCP: With its two longer C18 chains, DSP has a larger lipophilic portion relative to its hydrophilic phosphate head compared to DCP's C16 chains.

  • Causality: Consequently, DSP is more lipophilic and will have a lower HLB value than DCP . This makes DSP a more potent stabilizer for systems with highly non-polar oils, whereas DCP may be more balanced for a wider range of oil phases. Both function effectively as O/W emulsifiers, often in combination with other surfactants.[2][5]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into organized structures called micelles.[13][14] It is a crucial measure of surfactant efficiency; a lower CMC means less surfactant is needed to saturate interfaces and begin forming micelles, which are essential for solubilizing water-insoluble drugs.[15][16]

The primary driver for micellization is the hydrophobic effect—the system's tendency to minimize the unfavorable interaction between the surfactant's hydrocarbon tails and water.

  • DSP vs. DCP: The hydrophobic driving force is stronger for DSP's longer, more water-averse C18 chains than for DCP's C16 chains.

  • Causality: This stronger hydrophobic push means that DSP molecules will aggregate at a lower concentration. Therefore, DSP is expected to have a significantly lower CMC than DCP . This higher efficiency can be advantageous in formulations where the total surfactant concentration must be minimized. The CMC of anionic surfactants is also highly dependent on the ionic strength of the medium; the presence of electrolytes shields the repulsion between the negatively charged phosphate heads, promoting micelle formation and further lowering the CMC.[16]

Table 2: Comparative Surfactant Property Trends

Surfactant PropertyDistearyl Phosphate (DSP)Dicetyl Phosphate (DCP)Rationale
Lipophilicity HigherLowerLonger (C18 vs. C16) alkyl chains increase oil solubility.
Expected HLB LowerHigherLarger lipophilic mass relative to the hydrophilic head.
Expected CMC LowerHigherGreater hydrophobicity of C18 chains drives micellization at a lower concentration.
Efficiency HigherLowerLess material is required to reach the CMC and exert surfactant effects.

Core Applications in Drug Formulation

Both DSP and DCP are mainstays in the development of emulsions and liposomal drug delivery systems, primarily for their ability to confer a negative surface charge and stabilize the formulation.

Anionic Liposome Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. Incorporating a charged lipid like DSP or DCP into the bilayer is a key strategy to improve formulation stability.

  • Mechanism of Action: At physiological pH, the phosphate headgroup is deprotonated, imparting a strong negative charge to the liposome surface.[2] This negative zeta potential creates electrostatic repulsion between vesicles, preventing them from aggregating and fusing, which is a common failure mode for liposomal formulations.[][] Anionic liposomes are also particularly useful for transdermal drug delivery.[19]

  • DSP in Liposomes: Due to its longer C18 chains and higher Tm, DSP creates a more ordered, rigid, and less permeable lipid bilayer. This is highly desirable for applications requiring slow, controlled drug release and enhanced stability in the bloodstream.

  • DCP in Liposomes: DCP also provides excellent stability and is widely used to create anionic liposomes.[][] Its C16 chains result in a slightly more fluid membrane compared to DSP at the same temperature, which can be beneficial for certain applications requiring membrane flexibility or for formulating with lipids that have an intrinsically lower Tm.

G cluster_Liposome Anionic Liposome Cross-Section p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 label_dsp_dcp DSP or DCP (Anionic Head) p3->invis2 p4 t4 p4->t4 label_phospholipid Phospholipid p4->invis1 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 p9 t9 p9->t9 p10 t10 p10->t10 label_aq Aqueous Exterior (Repulsive Negative Charge) label_core Aqueous Core (Drug Loaded)

Caption: DSP/DCP impart a negative charge on the liposome surface, preventing aggregation.

Emulsion and Cream Stabilization

DSP and DCP are highly effective emulsifiers for stabilizing the oil-in-water (O/W) emulsions common in topical creams and lotions. They adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets that prevents them from coalescing.[5][9]

  • Mechanism of Action: The hydrophobic tails orient into the oil phase while the hydrophilic phosphate heads remain in the aqueous phase. The negative charge on the phosphate groups creates an electrostatic repulsion between oil droplets, contributing significantly to the long-term stability of the emulsion.

  • Performance and Texture: Both surfactants create stable and elegant emulsions. DCP, in particular, is noted for its ability to impart a rich, creamy, and non-greasy texture to skin and hair care products.[5] The choice between them can be guided by the polarity of the oil phase; the more lipophilic DSP may provide superior stability for emulsions containing less polar oils like mineral oil or certain esters.

Self-Validating Experimental Protocols

To empower researchers, this section provides detailed methodologies for characterizing these surfactants and the formulations they enable. These protocols are designed as self-validating systems, where the expected outcome is a direct confirmation of the material's properties and the success of the procedure.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is the gold standard for CMC determination. It relies on the principle that surface tension decreases as surfactant monomers are added to a solution until the CMC is reached, after which it plateaus.[14][16] The breakpoint in the plot of surface tension versus the logarithm of surfactant concentration is the CMC.

Methodology:

  • Preparation of Stock Solution: Accurately prepare a concentrated stock solution of DSP or DCP (e.g., 10 mM) in deionized water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Note: Gentle heating and sonication may be required to fully dissolve the surfactant. Ensure the solution is fully cooled to the measurement temperature before use.

  • Serial Dilutions: Prepare a series of at least 15-20 serial dilutions from the stock solution, covering a concentration range from well below to well above the expected CMC.

  • Instrument Calibration: Calibrate a surface tensiometer (using either a Du Noüy ring or Wilhelmy plate method) with deionized water at a constant temperature (e.g., 25°C).

  • Measurement: Starting with the most dilute solution and moving to the most concentrated, measure the surface tension of each sample. Thoroughly rinse and dry the ring/plate between measurements. Allow the reading to stabilize for each concentration.

  • Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

  • CMC Determination: The resulting plot will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.

G A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension (Dilute to Concentrated) B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. Log [Concentration] D->E F Identify Breakpoint (CMC) E->F

Caption: Workflow for CMC determination using surface tensiometry.

Protocol 2: Preparation and Characterization of Anionic Liposomes

This protocol details the widely used thin-film hydration method to produce multilamellar vesicles (MLVs), followed by extrusion to form unilamellar vesicles (LUVs) of a defined size. The characterization steps validate the successful incorporation of DSP or DCP.

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary structural lipid (e.g., DOPC or DPPC), cholesterol (for membrane stability), and the anionic surfactant (DSP or DCP) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v). A typical molar ratio is 8:2:1 (Lipid:Cholesterol:DSP/DCP).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4), which may contain the hydrophilic drug to be encapsulated.

    • Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature (Tm) to form a milky suspension of MLVs.

  • Size Reduction (Extrusion):

    • To obtain a homogenous population of LUVs, subject the MLV suspension to extrusion.

    • Load the suspension into a high-pressure extruder (e.g., Lipex™ or Avanti® Mini-Extruder) fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membranes 11-21 times to ensure a narrow size distribution.

  • Characterization (Validation):

    • Particle Size and Polydispersity Index (PDI): Analyze the final liposome suspension using Dynamic Light Scattering (DLS). A successful formulation will show a particle size consistent with the extrusion membrane (e.g., ~100-120 nm) and a low PDI (<0.2), indicating a monodisperse population.

    • Zeta Potential: Measure the surface charge of the vesicles using a zeta potential analyzer. The successful incorporation of DSP or DCP will be confirmed by a significant negative zeta potential (typically -30 mV to -60 mV), which validates the electrostatic stabilization of the formulation.

Conclusion: A Strategic Choice for the Formulation Scientist

The choice between distearyl phosphate and dicetyl phosphate is not a matter of inherent superiority but of strategic selection based on the desired final product characteristics. Both are exemplary anionic surfactants that provide robust stabilization for liposomes and emulsions.

  • Choose Distearyl Phosphate (DSP) when the primary goal is to create highly stable, rigid liposomal bilayers with a high phase transition temperature and minimal drug leakage. Its lower CMC also makes it a more efficient choice where surfactant concentration is a concern.

  • Choose Dicetyl Phosphate (DCP) when formulating creams and lotions where a specific rich and elegant sensory profile is desired, or when a slightly more fluid membrane is advantageous for the liposomal application.

Ultimately, the decision rests on a thorough understanding of how the two-carbon difference in their alkyl chains influences their interaction with other excipients and the overall performance of the drug delivery system. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions to engineer formulations with enhanced stability, efficacy, and performance.

References

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of diaryl phosphates using phytic acid as a phosphorus source. [Link]

  • Arora, P., et al. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents. [Link]

  • PubChem, National Institutes of Health. (n.d.). Dicetyl Phosphate. [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • PubChem, National Institutes of Health. (n.d.). Distearyl phosphate. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) and degree of ioni- zation (b) values of the prepared surfactants at different temperatures. [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). [Link]

  • Moumoujus. (n.d.). DICETYL PHOSPHATE. [Link]

  • Heliyon via PMC. (2022). Liposomes: structure, composition, types, and clinical applications. [Link]

  • Wikipedia. (n.d.). Hydrophilic-lipophilic balance. [Link]

  • PubMed. (2004). Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure. [Link]

  • PharmaCompass.com. (n.d.). Dicetylphosphate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PMC, National Institutes of Health. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. [Link]

  • Gattefossé. (2019). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. [Link]

  • ACS Publications, Langmuir. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. [Link]

  • Lesielle. (n.d.). Dicetyl phosphate in skincare, What is?. [Link]

  • ResearchGate. (n.d.). Hydrophilic–Lipophilic Balance (HLB): Classical Indexation and Novel Indexation of Surfactant | Request PDF. [Link]

  • ACS Publications, Langmuir. (2016). Interfacing Zwitterionic Liposomes with Inorganic Nanomaterials: Surface Forces, Membrane Integrity, and Applications. [Link]

  • ResearchGate. (2021). (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • MDPI. (2023). A Direct Comparison of Peptide Drug Delivery Systems Based on the Use of Hybrid Calcium Phosphate/Chitosan Nanoparticles versus Unmixed Calcium Phosphate or Chitosan Nanoparticles In Vitro and In Vivo. [Link]

  • Google Patents. (n.d.). Process for the preparation of an emulsion composition - EP 0251020 B1.
  • COSMILE Europe. (n.d.). STEARYL PHOSPHATE – Ingredient. [Link]

  • Google Patents. (n.d.).
  • Formula Botanica. (2021). Why you should ignore the HLB in natural cosmetics. [Link]

Sources

Technical Monograph: Distearyl Phosphate (CAS 3037-89-6) in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 3037-89-6 (Distearyl Phosphate) Physicochemical Data and Safety Sheet Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Distearyl Phosphate (CAS 3037-89-6), also known as Dioctadecyl Hydrogen Phosphate, is a critical anionic lipid excipient utilized in the formulation of stable liposomes and Lipid Nanoparticles (LNPs). Unlike zwitterionic phospholipids (e.g., DSPC), Distearyl Phosphate (DSP) possesses a single ionizable proton on its phosphate headgroup, conferring a net negative charge to lipid bilayers at physiological pH.

This negative zeta potential is essential for preventing vesicle aggregation through electrostatic repulsion and for modulating the biodistribution of drug delivery systems. This guide provides a comprehensive technical analysis of DSP, covering its physicochemical properties, mechanistic role in membrane stabilization, and validated protocols for its incorporation into pharmaceutical formulations.

Identity & Physicochemical Characterization[1][2][3]

Distearyl Phosphate is a dialkyl phosphate ester characterized by two saturated C18 hydrocarbon chains. Its high phase transition temperature (


) contributes to the rigidity and impermeability of lipid membranes, making it ideal for controlled-release applications.
Table 1: Physicochemical Data Profile
PropertySpecification
CAS Registry Number 3037-89-6
Chemical Name Distearyl Phosphate; Dioctadecyl hydrogen phosphate
IUPAC Name Dioctadecyl hydrogen phosphate
Molecular Formula C₃₆H₇₅O₄P
Molecular Weight 602.95 g/mol
Physical State White to off-white waxy solid or powder
Melting Point 81 – 83 °C
Solubility (Water) Insoluble (forms dispersions/liposomes upon hydration)
Solubility (Organic) Soluble in Chloroform, Benzene; slightly soluble in hot Ethanol
pKa ~1.5 – 2.5 (Phosphate diester proton)
LogP (Predicted) ~16.6 (Highly lipophilic)
SMILES CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC

Mechanism of Action: Membrane Stabilization

In drug delivery systems, DSP acts as an anionic stabilizer . When incorporated into a lipid bilayer (typically with Phosphatidylcholine and Cholesterol), the phosphate headgroup resides at the aqueous interface.

Mechanistic Role
  • Electrostatic Repulsion: The ionized phosphate group generates a negative surface charge (Zeta potential < -30 mV), preventing fusion and aggregation of liposomes.

  • Membrane Rigidity: The saturated stearyl chains (C18:0) pack tightly with other saturated lipids, increasing the order parameter of the bilayer and reducing leakage of encapsulated hydrophilic drugs.

  • pH Sensitivity: The phosphate group allows for pH-dependent interactions, influencing endosomal escape in gene delivery vectors.

Visualization: DSP in Lipid Bilayer Architecture

Lipid_Bilayer_Architecture cluster_0 Lipid Bilayer Components cluster_1 Physicochemical Effects DSP Distearyl Phosphate (DSP) (Anionic Stabilizer) Zeta Negative Zeta Potential (Electrostatic Repulsion) DSP->Zeta Ionized Headgroup Packing Increased Membrane Packing (High Tm) DSP->Packing C18 Saturated Chains DSPC DSPC / Helper Lipid (Structural Matrix) DSPC->Packing CHOL Cholesterol (Fluidity Modulator) CHOL->Packing Ordering Effect Stability Colloidal Stability (Prevention of Aggregation) Zeta->Stability Charge Repulsion Packing->Stability Steric Barrier

Figure 1: Mechanistic contribution of Distearyl Phosphate to liposomal stability. DSP provides essential negative charge and structural rigidity.

Experimental Protocol: Preparation of DSP-Stabilized Liposomes

Objective: To synthesize stable, unilamellar liposomes containing Distearyl Phosphate using the Thin-Film Hydration method.

Materials Required[2][5][9][10][11][12]
  • Distearyl Phosphate (CAS 3037-89-6)[1][2]

  • DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine)[3][4]

  • Cholesterol (molecular biology grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • PBS (Phosphate Buffered Saline, pH 7.4)[4]

  • Rotary Evaporator[4][5]

  • Extruder (with 100 nm polycarbonate membranes)[4]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve DSP, DSPC, and Cholesterol separately in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.

    • Note: DSP may require mild heating (40°C) to fully dissolve due to its high crystallinity.

  • Lipid Film Formation:

    • Combine lipids in a round-bottom flask. A typical molar ratio is DSPC:Chol:DSP (55:40:5) .

    • Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure until a thin, dry film forms on the flask wall.

    • Critical Step: Desiccate the film under high vacuum for at least 4 hours to remove trace solvent, which can destabilize the bilayer.

  • Hydration:

    • Add pre-warmed PBS (65°C) to the flask. The temperature must be above the phase transition temperature (

      
      ) of the highest melting lipid (DSP 
      
      
      
      , but in mixture,
      
      
      is often dominated by DSPC at ~55°C; however, heating to 65-70°C ensures proper mixing).
    • Agitate vigorously (vortex) for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Pass the MLV suspension through an extruder with 100 nm polycarbonate membranes 11 times at 65°C.

    • Result: Homogeneous Large Unilamellar Vesicles (LUVs).

  • Quality Control (Validation):

    • Size: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target: 100–120 nm (PDI < 0.1).

    • Charge: Measure Zeta Potential. Target: -20 to -40 mV (confirms incorporation of DSP).

Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): Distearyl Phosphate is an acidic phosphate ester. It is classified as Corrosive/Irritant depending on concentration and jurisdiction.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 1B / 2H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.[6]
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[6][7]
Precautionary Measures (P-Phrases)
  • Prevention:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • Response:

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Storage & Handling[1]
  • Storage: Store at +2°C to +8°C (refrigerated) or room temperature (check CoA). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents, strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76433, Distearyl phosphate. Retrieved from [Link]

  • CAS Common Chemistry. Distearyl phosphate (CAS RN 3037-89-6) Details. Retrieved from [Link][8]

  • European Chemicals Agency (ECHA). C&L Inventory: Distearyl phosphate.[8] Retrieved from [Link]

Sources

Introduction: Beyond the Core Four - Engineering Next-Generation LNPs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Anionic Phospholipid Surfactants for Lipid Nanoparticle Synthesis

Lipid nanoparticles (LNPs) have become the vanguard of nucleic acid delivery, a status solidified by their critical role in mRNA vaccines and siRNA therapeutics.[1][2][3] The standard LNP is a marvel of self-assembly, typically comprising four core lipid components: an ionizable cationic lipid to encapsulate the nucleic acid payload, a neutral "helper" phospholipid like DSPC for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid to enhance stability and circulation time.[3][4][5][6][7]

While this four-component system is highly effective, particularly for liver-targeted delivery, the next frontier of LNP-based therapeutics demands more sophisticated control over particle behavior. This includes fine-tuning biodistribution, modulating immune responses, and enhancing stability. This guide provides a deep dive into the strategic incorporation of a fifth component: anionic phospholipid surfactants . We will move beyond simple protocols to explore the fundamental causality behind their use, empowering researchers to rationally design and synthesize LNPs with precisely engineered properties for advanced therapeutic applications.

The Engine of Delivery: Understanding Charge Dynamics and Endosomal Escape

To appreciate the role of anionic lipids, one must first grasp the function of the ionizable cationic lipid, the LNP's primary engine for payload delivery. These lipids are ingeniously designed with a pKa value typically between 6 and 7.[8] This design confers a critical pH-responsive behavior:

  • In Circulation (pH ~7.4): The ionizable lipid is largely neutral, minimizing non-specific interactions with negatively charged blood components and cell surfaces. This reduces toxicity and prolongs circulation, preventing premature clearance by the immune system.[1][5][9]

  • Inside the Endosome (pH ~5-6.5): As the LNP is taken into the cell via endocytosis, the endosome matures and its internal environment acidifies.[10] In this acidic milieu, the ionizable lipid's amine headgroup becomes protonated, acquiring a positive charge.[4][6][10]

This protonation is the trigger for the LNP's primary function: endosomal escape. The newly positive LNP surface now strongly interacts with anionic phospholipids (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[11][12] This electrostatic interaction is hypothesized to induce a structural rearrangement from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase, ultimately disrupting the endosomal membrane and releasing the nucleic acid cargo into the cytoplasm where it can be translated or exert its therapeutic effect.[6][12][13]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Cellular Uptake cluster_2 Endosomal Escape (pH < 6.5) LNP_circ LNP (Neutral Surface) Cell Target Cell LNP_circ->Cell Endocytosis Endosome Early Endosome (pH ~6.5) Cell->Endosome LNP_endo LNP Protonation (+ Charge) Endosome->LNP_endo Acidification Membrane Endosomal Membrane (- Charge) LNP_endo->Membrane Electrostatic Interaction Disruption Membrane Disruption (Hexagonal Phase) Membrane->Disruption Release Cargo Release to Cytoplasm Disruption->Release

Caption: pH-dependent mechanism of LNP endosomal escape.

Strategic Integration of Anionic Phospholipids: A Multifunctional Tool

If the ionizable lipid's positive charge is key to endosomal escape, introducing a permanently negative charge via an anionic phospholipid may seem counterintuitive. However, their inclusion is a sophisticated strategy to control LNP properties before the particle reaches the endosome.

Core Rationale for Anionic Lipid Inclusion
  • Modulating Surface Charge and Stability: Anionic lipids are incorporated into LNP formulations to modify the net surface charge, which can prevent particle fusion and aggregation during storage.[8][14] This results in a more negative zeta potential, a key indicator of colloidal stability.[15]

  • Altering Biodistribution and Organ Targeting: Standard LNPs predominantly accumulate in the liver.[9] Incorporating anionic phospholipids can dramatically alter this biodistribution. The modified surface charge changes the composition of the protein corona that forms on LNPs upon entering the bloodstream, redirecting them away from hepatocytes and toward immune organs like the spleen and lymph nodes.[5][15][16][17] This is a critical feature for developing vaccines and immunotherapies.

  • Tuning Immunogenicity: Beyond simply redirecting the LNP, the choice of anionic lipid can actively modulate the resulting immune response. Formulations can be designed to be highly inflammatory to act as vaccine adjuvants or, conversely, to be tolerogenic for treating autoimmune diseases by dampening immune cell activation.[15][18][19]

Selecting the Right Anionic Phospholipid

The choice of anionic lipid is a critical experimental decision driven by the desired therapeutic outcome. The headgroup, acyl chain length, and degree of saturation all influence the final properties of the LNP.

Anionic Phospholipid Common Abbreviation Headgroup Key Structural Features & Rationale Primary Applications
1,2-dioleoyl-sn-glycero-3-phospho-L-serineDOPSPhosphoserineContains two oleoyl (18:1) unsaturated acyl chains, contributing to a more fluid membrane. Widely studied for biomimetic approaches.[17][20]Spleen/lymphoid organ targeting, modulating immunogenicity.[15][17]
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)DSPGPhosphoglycerolContains two stearoyl (18:0) saturated acyl chains, leading to a more rigid, stable membrane.[21][22]Redirecting delivery to the hepatic reticuloendothelial system, enhancing stability.[16][23]
Phosphatidic AcidPAPhosphomonoesterThe simplest glycerophospholipid, it is a key intermediate in lipid biosynthesis and cellular signaling.[24][]Modulating surface charge and stability.[8][14][26]
Bis(monoacylglycero)phosphateBMPPhosphoglycerol (unique stereochemistry)A key lipid of late endosomes/lysosomes. Its inclusion can be explored to potentially enhance endosomal escape dynamics.Research into modulating immune responses and intracellular trafficking.[15]

Practical Guide to Anionic LNP Formulation and Synthesis

The gold standard for producing consistent, monodisperse LNPs is through rapid, controlled mixing in a microfluidic device.[8][27] This process involves mixing a lipid-in-ethanol stream with a nucleic acid-in-acidic-aqueous-buffer stream. The reduction in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid payload, which forms an electrostatic complex with the now-protonated ionizable lipid.[6][10]

G cluster_0 Input Streams cluster_1 Controlled Mixing cluster_2 Downstream Processing A Lipid Mix in Ethanol (Ionizable, Helper, Chol, PEG, Anionic Lipid) Mixer Microfluidic Mixer Chip A->Mixer B Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4-5) B->Mixer Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol removal, pH neutralization) Mixer->Dialysis Self-Assembly Sterilize Sterile Filtration (0.22 µm filter) Dialysis->Sterilize Final Final LNP Formulation Sterilize->Final

Caption: General workflow for LNP synthesis via microfluidic mixing.
Experimental Protocol: Synthesis of Anionic LNPs for Splenic Targeting

This protocol provides a robust method for synthesizing LNPs incorporating an anionic phospholipid, such as DOPS, to enhance delivery to splenic immune cells.

1. Reagent Preparation (Self-Validating Checkpoint)

  • Lipid Stock (in 100% Ethanol): Prepare a 25 mM total lipid stock solution. The key to reproducibility is ensuring all lipids, especially cholesterol, are fully dissolved. Gentle heating (up to 65°C) may be required.[28]

    • Example Molar Ratio (Ionizable:DSPC:Cholesterol:Anionic:PEG): 50:10:28.5:10:1.5

    • Trustworthiness: A clear, homogenous solution is mandatory. Any cloudiness or precipitate indicates incomplete solubilization, which will lead to inconsistent particle formation.

  • mRNA Stock (in Aqueous Buffer): Dissolve the mRNA cargo in a low pH buffer, such as 25-50 mM sodium citrate, pH 4.0.[8]

    • Trustworthiness: Ensure the buffer pH is accurately measured. An incorrect pH will alter the protonation state of the ionizable lipid, severely impacting encapsulation efficiency.

2. Microfluidic Mixing

  • Set up a microfluidic mixing system (e.g., NanoAssemblr® or a syringe pump with a Y-junction mixer).

  • Load the lipid-ethanol stock and the mRNA-aqueous stock into separate syringes.

  • Set the flow rate ratio of the aqueous stream to the ethanol stream to 3:1.[8] The total flow rate will depend on the specific microfluidic chip used.

  • Initiate pumping to mix the two streams. The rapid change in solvent polarity will induce LNP self-assembly. The resulting solution should appear slightly opalescent.

3. Dialysis and Concentration

  • Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours, with multiple buffer changes.[8][28] This step is critical for removing ethanol and neutralizing the particle surface by deprotonating the ionizable lipid.

  • If necessary, concentrate the LNPs using a centrifugal filter device.

4. Sterile Filtration & Storage

  • Pass the final LNP formulation through a 0.22 µm sterile filter.

  • Store the LNPs at 4°C for short-term use (up to one week) or aliquot and store at -80°C for long-term stability.[14]

Validating Your Formulation: Essential Characterization Assays

After synthesis, a panel of characterization assays is required to ensure the LNPs meet the desired specifications.

Parameter Method Purpose & Interpretation
Size & Polydispersity Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and size distribution. For systemic delivery, a size < 100 nm and a Polydispersity Index (PDI) < 0.2 are typically desired.[8]
Zeta Potential Laser Doppler ElectrophoresisMeasures surface charge. The inclusion of an anionic lipid should result in a more negative zeta potential compared to a standard four-component LNP.[15]
Encapsulation Efficiency RiboGreen AssayQuantifies the percentage of mRNA successfully encapsulated within the LNPs. An efficiency > 90% is generally considered excellent.[27][28]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualizes the particle's shape and internal structure, confirming a dense core and lipid shell morphology.[16]
Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

This protocol determines the amount of mRNA protected inside the LNP versus the total amount of mRNA.

1. Reagent Preparation

  • RiboGreen Reagent: Prepare the fluorescent dye according to the manufacturer's instructions in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Lysis Buffer: Prepare a 2% Triton X-100 solution in TE buffer.

  • mRNA Standard Curve: Prepare a series of known mRNA concentrations in TE buffer to generate a standard curve.

2. Sample Preparation

  • Dilute your final LNP formulation in TE buffer to fall within the linear range of the assay.

  • Prepare two sets of samples for each LNP formulation:

    • Free RNA: LNP sample diluted in TE buffer.

    • Total RNA: LNP sample diluted in TE buffer containing 0.2% final concentration of Triton X-100 to lyse the particles and expose all RNA.[28] Incubate for 10-15 minutes.

3. Measurement

  • Pipette the standards and samples into a 96-well black plate.

  • Add the RiboGreen reagent to all wells.

  • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

4. Calculation

  • Use the standard curve to determine the concentration of mRNA in the "Free RNA" and "Total RNA" samples.

  • Calculate the Encapsulation Efficiency (%EE) using the formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Case Study: Tuning Immunogenicity with Anionic LNPs

Recent studies have masterfully demonstrated the power of anionic lipids to control immune outcomes. By creating a library of LNPs with varying ionizable and anionic lipids, researchers have shown that:

  • Targeting APCs: Anionic LNPs containing lipids like DOPS or DOPG enhance mRNA delivery to antigen-presenting cells (APCs), such as dendritic cells (DCs), in the spleen.[15][18][19]

  • Modulating DC Activation: The choice of lipid combination is critical. LNPs formulated with the ionizable lipid SM-102 without an anionic lipid robustly activate DCs, making them suitable for vaccine applications. However, incorporating an anionic lipid like DOPG can significantly suppress DC maturation markers, inducing a tolerogenic phenotype.[15][19] This approach was successfully used to deliver a myelin antigen and suppress disease in a mouse model of multiple sclerosis.[15][19]

G cluster_0 LNP Composition cluster_1 Organ Targeting cluster_2 Immune Outcome LNP_Standard Standard LNP (e.g., SM-102) Liver Liver (Hepatocytes) LNP_Standard->Liver Default Tropism Inflammatory Pro-Inflammatory Response (DC Maturation, Adjuvant Effect) LNP_Standard->Inflammatory Potent Activation LNP_Anionic Anionic LNP (e.g., SM-102 + DOPG) Spleen Spleen (APCs) LNP_Anionic->Spleen Redirected Tropism Tolerogenic Tolerogenic Response (Reduced DC Activation, IL-10) LNP_Anionic->Tolerogenic Dampened Activation Liver->Inflammatory Spleen->Inflammatory Spleen->Tolerogenic

Caption: Anionic lipids redirect LNP tropism and tune immune outcomes.

Conclusion and Future Outlook

The inclusion of anionic phospholipid surfactants transforms the LNP from a simple delivery vehicle into a highly adaptable and programmable therapeutic platform. These components are not mere excipients; they are powerful modulators of LNP stability, biodistribution, and immunogenicity. By moving beyond the standard four-component formulation, researchers can rationally design particles that target specific immune cell populations and elicit tailored biological responses, from potent vaccination to antigen-specific tolerance. As the field of nucleic acid therapeutics continues to expand beyond the liver, the strategic use of anionic and other functional lipids will be paramount in unlocking the full potential of LNP technology for a new generation of medicines.

References

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025). MDPI.
  • Why Is Endosomal Escape Critical in LNP Drug Delivery?. BOC Sciences.
  • Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage. (2024). bioRxiv.
  • Endosomal escape: A bottleneck for LNP-medi
  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D
  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI.
  • LIPID NANOPARTICLE FORMUL
  • Intro to Lipid Nanoparticle Formul
  • Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis. (2025). bioRxiv.org.
  • Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hep
  • Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs. (2025). PMC.
  • Looking Back, Moving Forward: Lipid Nanoparticles as a Promising Frontier in Gene Delivery. (2023).
  • Lipid Nanoparticles: Nanomedicine's Triumph. (2021). Oligonucleotide Therapeutics Society.
  • Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. (2022). MDPI.
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry.
  • Lipid Nanoparticles. Echelon Biosciences.
  • Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). PMC.
  • Characterizing how helper lipid composition influences LNP formation....
  • Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and.... CiteAb.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.
  • Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine.
  • KR20080094473A - Anionic lipid nanoparticles and preparation method thereof.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
  • Phosphatidic acid (PA).
  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI.
  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis. (2025). PMC.
  • Development and Characterization of Solid Lipid Nanoparticles for. Bibliothèque et Archives Canada.
  • Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. (2024). MDPI.
  • Lipid nanoparticles (LNPs). Phospholipid Research Center.
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  • 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium (DOPS-NA). MedchemExpress.com.
  • (Rac)-1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol sodium. Drug Delivery Liposome.
  • 1,2-Distearoyl-rac-glycero-3-PG (sodium salt). Biomol.
  • 5 Approved RNA-LNPs Lipid Components. (2024). BOC Sciences.
  • 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATIDYL-RAC-GLYCEROL, NA SALT. (2026). ChemicalBook.
  • A Spike-Based mRNA Vaccine Encapsulated in Phospholipid 1,2-Dioleoyl-sn-Glycero-3-PhosphoEthanolamine Containing Lipid Nanoparticles Induced Potent B- and T-Cell Responses Associated with Protection Against SARS-CoV-2 Infection and COVID-19-like Symptoms in Hamsters. (2025). MDPI.
  • 1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Sigma-Aldrich.
  • A Spike-Based mRNA Vaccine Encapsulated in Phospholipid 1,2-Dioleoyl-sn-Glycero-3-PhosphoEthanolamine Containing Lipid Nanoparticles Induced Potent B- and T-Cell Responses Associated with Protection Against SARS-CoV-2 Infection and COVID-19-like Symptoms in Hamsters. (2025). PubMed.

Sources

Technical Guide: Solubility and Handling of Distearyl Phosphate (DSP) in Organic Solvents

[1]

Part 1: Executive Summary & Molecular Identity

Distearyl Phosphate (DSP), also known as Bis(octadecyl) phosphate, is a synthetic dialkyl phosphate ester used increasingly in the formulation of Lipid Nanoparticles (LNPs) and liposomal drug delivery systems.[1] Unlike its zwitterionic counterpart Distearoylphosphatidylcholine (DSPC), DSP acts as an anionic stabilizer , providing electrostatic repulsion to prevent nanoparticle aggregation.

However, DSP presents a significant solubility challenge.[2] Possessing two long, saturated stearyl chains (


112
Molecular Profile[3][4][5][6][7]
  • IUPAC Name: Dioctadecyl hydrogen phosphate[3][4]

  • CAS Number: 3037-89-6[1][4][][6]

  • Molecular Formula:

    
    [1][3][4][][7]
    
  • Molecular Weight: 602.95 g/mol [3]

  • LogP (Predicted): ~16.6 (Highly Lipophilic)[1][]

  • pKa: ~1.5–2.0 (Phosphate headgroup)[1]

Part 2: Solubility Profile & Solvent Compatibility

The solubility of DSP is governed by the Hydrophobic Effect and Chain Crystallinity .[1][2] At room temperature (

1

Key Rule: Successful solubilization of DSP requires overcoming the phase transition temperature (

Solvent Compatibility Table
SolventSolubility Rating (

)
Solubility Rating (

)
Application Note
Chloroform High (>20 mg/mL)Very High (>50 mg/mL)Primary Solvent. Best for stock solutions and film casting.[1][]
Ethanol (Abs.) Poor (<1 mg/mL)Moderate (5–10 mg/mL)LNP Formulation. Requires heating.[1][2] Prone to rapid precipitation upon cooling.[1][2]
Methanol Insoluble Poor Use only as a co-solvent (e.g., 9:1

:MeOH) to aid ionization.[1]
THF Moderate High Good alternative to chloroform for specific polymer mixes.[1][2]
DMSO Poor Low Not recommended due to high viscosity and difficulty in removal.[1][2]
Hexane Low Moderate Soluble, but poor for processing due to lack of polarity for the headgroup.[2]
Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the interaction between DSP and different solvent classes.

DSP_SolubilityDSPDistearyl Phosphate(Crystalline Solid)ChloroformChloroform(Non-polar/Polarizable)DSP->ChloroformSolvates TailsEthanolEthanol(Polar Protic)DSP->EthanolRepels Tails (RT)HeatThermal Energy(> 60°C)DSP->HeatMelts Chain PackingSolution_StableStable Solution(Isotropic)Chloroform->Solution_StableRT or HeatEthanol->Solution_StableMaintained > 60°CPrecipitationPrecipitation(Gel Phase)Ethanol->PrecipitationAt 25°CHeat->EthanolEnables Solvation

Caption: Figure 1.[1][] Solvation dynamics of DSP. Chloroform solvates the hydrophobic tails effectively at RT.[1][2] Ethanol requires thermal energy to overcome the crystal lattice energy.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Chloroform)

Purpose: For lipid film hydration methods or analytical standards.[1][2] Target Concentration: 10 mg/mL

  • Weighing: Accurately weigh 100 mg of DSP powder into a 20 mL borosilicate glass scintillation vial. Plastic vials (polystyrene) are incompatible with chloroform.[1][2]

  • Solvent Addition: Add 10 mL of HPLC-grade Chloroform.

  • Agitation: Vortex for 30 seconds. The solution should become clear and colorless.

    • Note: If slight turbidity persists (due to salt impurities), add Methanol (5% v/v) to aid the dissolution of the phosphate headgroup.[1]

  • Storage: Store at

    
     with a Teflon-lined cap. Wrap in Parafilm to prevent evaporation.[1][2]
    
Protocol B: The "Hot-Ethanol" Injection Method (LNP Formulation)

Purpose: Solubilizing DSP for microfluidic mixing or ethanol injection into an aqueous buffer.[1] Challenge: DSP will precipitate immediately if the ethanol cools before mixing.

  • Preparation: Prepare a water bath set to

    
     .
    
  • Dissolution:

    • Add DSP to Absolute Ethanol (200 proof) at a concentration of 5 mg/mL .

    • Place the vial in the

      
       water bath.
      
    • Sonicate (if possible) or vortex intermittently until the solution is completely clear.[1][2]

  • Co-Lipid Mixing:

    • If mixing with other lipids (e.g., Cholesterol, Ionizable Lipids), ensure they are also soluble at this temperature.

    • Critical Step: Maintain the lipid mixture at

      
        throughout the entire loading process into the syringe or microfluidic pump.
      
  • Injection:

    • Rapidly mix the hot ethanolic lipid phase with the aqueous acidic buffer (e.g., Citrate pH 4.0).[1]

    • The rapid mixing and dilution of ethanol precipitate the lipids into nanoparticles rather than macroscopic crystals.[1][2]

Workflow Logic Diagram

LNP_WorkflowStartStart: DSP PowderSolvent_ChoiceSelect SolventStart->Solvent_ChoicePath_ChloroformChloroformSolvent_Choice->Path_ChloroformPath_EthanolEthanolSolvent_Choice->Path_EthanolAction_VortexVortex at RTPath_Chloroform->Action_VortexAction_HeatHeat to 65°CPath_Ethanol->Action_HeatResult_StockStock Solution ReadyAction_Vortex->Result_StockCheck_ClearIs Solution Clear?Action_Heat->Check_ClearCheck_Clear->Result_StockYes (Keep Hot)Result_FailPrecipitation RiskCheck_Clear->Result_FailNo (Temp too low)

Caption: Figure 2. Decision tree for DSP solubilization. Ethanol routes strictly require thermal energy.[1]

Part 4: Troubleshooting & Scientific Rationale

Common Issue: "Crashing Out"

Symptom: White flakes appear in the ethanol solution during transfer.[1][2] Cause: The temperature dropped below the Krafft point of the surfactant (DSP).[1][2] The saturated C18 chains crystallized.[1][2] Solution:

  • Pre-warm all syringes and tubing to

    
    .
    
  • Increase the ethanol ratio temporarily.

  • Switch to a Tert-butanol (TBA) / Ethanol (1:1) mixture if the protocol allows, as TBA often stabilizes lipid solubility better during freeze-drying steps.[1][]

Purity Considerations

Commercial DSP (CAS 3037-89-6) often contains traces of mono-stearyl phosphate or tri-stearyl phosphate.[1][]

  • Mono-stearyl phosphate: More water-soluble, acts as a detergent (destabilizes LNPs).[1][]

  • Tri-stearyl phosphate: Completely insoluble, inert impurity.[2]

  • Validation: Always verify the purity using 31P-NMR (Phosphorus NMR) in

    
    . A single peak at 
    
    
    ppm confirms the diester.[1][2][]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76433, Distearyl phosphate. Retrieved October 26, 2023 from [Link].[1][2]

  • Cullis, P. R., & Hope, M. J. (1991). Physical properties and functional roles of lipids in membranes.[2] In Biochemistry of Lipids, Lipoproteins and Membranes.[2][8] (Foundational text on lipid phase transitions and solubility).

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1][2][] (Discusses solubility parameters of long-chain amphiphiles).

Introduction: The Pivotal Role of Dialkyl Phosphates and Their Aggregation Behavior

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Dialkyl Phosphates

Dialkyl phosphates represent a versatile class of anionic surfactants, distinguished by a phosphate headgroup linked to two alkyl chains.[1][2][3] This dual-chain structure imparts unique physicochemical properties, making them highly effective as emulsifiers, wetting agents, and stabilizers in a multitude of applications, from personal care products to advanced drug delivery systems.[1][2][4] Like other amphiphilic molecules, dialkyl phosphates in aqueous solutions exhibit a crucial phenomenon: self-assembly. At low concentrations, they exist as individual molecules (monomers). However, as the concentration increases, they reach a specific threshold where the monomers spontaneously aggregate to form organized structures known as micelles. This threshold is the Critical Micelle Concentration (CMC) .[5]

The CMC is a fundamental parameter that governs the functional efficacy of a surfactant.[5][6] Below the CMC, properties like surface tension change dramatically with concentration. Above the CMC, the surface is saturated, and additional surfactant molecules predominantly form micelles, leading to a plateau in surface tension.[6][7] For researchers, scientists, and drug development professionals, a precise understanding and accurate determination of the CMC are paramount. It dictates the efficiency of solubilization for poorly soluble active pharmaceutical ingredients (APIs), the stability of emulsions, and the overall performance of a formulation. This guide provides a comprehensive exploration of the CMC of dialkyl phosphates, from the thermodynamic principles governing their formation to the practical methodologies for their determination and the key factors influencing their value.

Section 1: The Thermodynamics of Micellization

The formation of micelles is a spontaneous thermodynamic process driven by a delicate interplay of enthalpic and entropic contributions. The primary driving force is the hydrophobic effect . In an aqueous environment, the hydrophobic alkyl chains of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state.

The system seeks a lower energy state by minimizing the contact between the hydrophobic chains and water. Micellization achieves this by sequestering the alkyl tails into a nonpolar core, while the hydrophilic phosphate headgroups remain exposed to the aqueous bulk phase. This process is entropically favorable because it releases the ordered water molecules that were surrounding the hydrophobic chains, leading to an overall increase in the entropy of the system.[8][9]

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°m), which can be calculated from the CMC:

ΔG°m ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature. A negative ΔG°m indicates a spontaneous process. The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be determined by studying the temperature dependence of the CMC, providing deeper insights into the forces driving the aggregation.[9][10]

Caption: A step-by-step workflow for determining the CMC using the surface tensiometry method.

Fluorescence Spectroscopy: A Highly Sensitive Approach

Fluorescence spectroscopy is an indirect but highly sensitive method for CMC determination, particularly useful for systems with very low CMCs. [11][12]It utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment. [13]

  • Principle: Pyrene is the most commonly used probe due to the pronounced sensitivity of its vibrational fine structure to solvent polarity. [13]In a polar aqueous environment (below the CMC), the emission spectrum of pyrene shows a certain ratio of intensities for its first and third vibronic peaks (I₁/I₃). When micelles form, the highly hydrophobic pyrene molecules partition into the nonpolar micellar core. This change in microenvironment causes a significant decrease in the I₁/I₃ ratio. [14]By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained, and the CMC can be determined from the inflection point of this curve. [14]

  • Causality Behind Experimental Choices: The choice of pyrene is deliberate. Its fluorescence lifetime is long enough to allow it to adequately sample its environment before emitting light. The partitioning into the micelle core is a direct consequence of the hydrophobic effect, the same force that drives micellization itself, making pyrene an excellent reporter for the event. The low concentration of the probe used is critical to ensure that the probe itself does not significantly alter the micellization process. [13]

  • Preparation of Probe Stock:

    • Prepare a stock solution of pyrene (e.g., 10⁻³ M) in a volatile organic solvent like acetone or ethanol. [13]

  • Preparation of Samples:

    • Prepare a series of dialkyl phosphate solutions in high-purity water, bracketing the expected CMC.

    • To a series of clean vials, add a small, fixed aliquot of the pyrene stock solution.

    • Crucial Step: Completely evaporate the organic solvent from the vials, leaving a thin film of pyrene. This prevents the solvent from interfering with the micellization process. [13] * Add the prepared surfactant solutions to the vials, ensuring the final pyrene concentration is very low (e.g., <10⁻⁶ M).

    • Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation. [13]

  • Measurement:

    • Using a fluorometer, excite the samples at a wavelength appropriate for pyrene (typically ~335 nm).

    • Record the emission spectrum from approximately 350 nm to 500 nm. [13] * Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the intensity ratio (I₁/I₃) for each sample.

    • Plot the I₁/I₃ ratio as a function of surfactant concentration (or log concentration).

    • The data will form a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve. [14]

Caption: A step-by-step workflow for determining the CMC using the pyrene fluorescence probe method.

Comparison of Methods
MethodPrincipleAdvantagesDisadvantages
Surface Tensiometry Measures the change in surface tension with concentration. [11]Direct, absolute method; considered the "gold standard"; not affected by solution color or turbidity. [13]Less sensitive for very low CMCs; requires meticulous cleaning of the probe; can be slow if equilibration times are long. [13][11]
Fluorescence Spectroscopy Detects changes in the microenvironment of a fluorescent probe upon micellization. [13]Highly sensitive, ideal for low CMCs; requires small sample volumes; suitable for high-throughput screening. [12][14]Indirect method; the probe could potentially perturb the system, though this is generally negligible at low concentrations. [13]
Conductivity Measures the change in the equivalent conductivity of an ionic surfactant solution. [5][11]Simple, inexpensive instrumentation; provides good results for ionic surfactants. [5]Only applicable to ionic surfactants; sensitive to temperature changes and the presence of other electrolytes. [15]

Section 3: Factors Influencing the CMC of Dialkyl Phosphates

The CMC is not an immutable constant but is highly sensitive to the molecular structure of the surfactant and the conditions of the surrounding medium. [5]

  • Alkyl Chain Length: This is one of the most significant factors. For a homologous series of dialkyl phosphates, increasing the length of the alkyl chains leads to a logarithmic decrease in the CMC. [16]Causality: Longer hydrophobic chains have a larger unfavorable interaction with water, which increases the thermodynamic driving force to self-assemble and escape the aqueous environment. This makes micelle formation more favorable at lower concentrations. [16][17]

  • Counterions and Electrolytes: As anionic surfactants, the aggregation of dialkyl phosphates is strongly influenced by counterions (e.g., Na⁺, K⁺) and the presence of electrolytes (salts) in the solution. Adding electrolytes significantly lowers the CMC. [16]Causality: The added cations screen the electrostatic repulsion between the negatively charged phosphate headgroups in a micelle. [18]This reduction in repulsion allows the monomers to pack more easily, thus promoting micelle formation at a lower concentration. [16][19]

  • Temperature: The effect of temperature on the CMC of ionic surfactants like dialkyl phosphates is complex. Often, the CMC value passes through a minimum as the temperature is increased. [20][21]Causality: At lower temperatures, increasing the temperature decreases the CMC by disrupting the structured water around the hydrophobic tails (a dehydration effect), which favors micellization. However, at higher temperatures, the increased kinetic energy and solubility of the monomers can disrupt the aggregation process, leading to an increase in the CMC. [17][19]

  • pH: The pH of the solution can alter the ionization state of the phosphate headgroup. Dialkyl phosphates are acidic, and changes in pH will affect the degree of protonation of the headgroup. This alters the electrostatic interactions between monomers, which in turn influences the CMC value. [18][19]

  • Presence of Additives: Organic molecules, such as alcohols or co-solvents, can influence the CMC. Short-chain alcohols may increase the CMC by improving the solubility of the monomers in the bulk solution. [16]Conversely, some organic molecules can be incorporated into the micelles, which can either stabilize or destabilize them, thereby decreasing or increasing the CMC.

Section 4: Applications in Drug Development

The ability of dialkyl phosphate micelles to encapsulate hydrophobic molecules within their core makes them highly valuable in pharmaceutical sciences.

  • Solubilization of Poorly Soluble Drugs: Many promising active pharmaceutical ingredients (APIs) are abandoned during development due to poor aqueous solubility. Micellar solutions formed by surfactants like dialkyl phosphates can significantly enhance the solubility of these hydrophobic drugs by sequestering them in the nonpolar core of the micelles, creating stable, clear aqueous formulations. [13]

  • Drug Delivery Vehicles: The nano-sized dimensions of micelles make them suitable as drug delivery carriers. They can improve drug bioavailability, protect drugs from degradation, and potentially be engineered for targeted delivery. The choice of a dialkyl phosphate with a specific CMC is critical for ensuring that the micelles remain stable upon dilution in the bloodstream.

  • Emulsion Stabilizers: In the formulation of creams, lotions, and other pharmaceutical emulsions, dialkyl phosphates act as highly effective emulsifying agents. They adsorb at the oil-water interface, reducing interfacial tension and forming a stable barrier that prevents the coalescence of dispersed droplets. [3][4]

Conclusion

The critical micelle concentration is a defining characteristic of dialkyl phosphates that dictates their behavior and application. As this guide has detailed, the CMC is governed by a balance of thermodynamic forces and is highly sensitive to both the molecular architecture of the surfactant and the formulation environment. For the researcher and drug development professional, a thorough understanding of the principles of micellization, mastery of the experimental techniques for CMC determination, and an appreciation for the factors that influence this value are essential. This knowledge enables the rational design of formulations where the unique properties of dialkyl phosphates can be harnessed to their fullest potential, leading to more stable, effective, and innovative pharmaceutical products.

References

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Distearyl Phosphate (DSP): A Guide to Phase Transition and its Application in Advanced Formulations

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Distearyl Phosphate (DSP)

Distearyl phosphate (DSP), a synthetic, dialkyl phosphate ester, is a cornerstone of modern lipid-based formulation science.[1][2] Its structure, featuring a hydrophilic phosphate head group and two saturated 18-carbon stearyl chains, confers potent amphiphilic properties.[3][4] This molecular architecture drives the self-assembly of DSP into ordered supramolecular structures in aqueous environments, most notably micelles and the lipid bilayers that form vesicles, or liposomes.[3] The phosphate head group carries a negative charge at neutral pH, a feature that is critical for modulating membrane interactions and stability through electrostatic forces.[3]

In the field of drug development, particularly for liposomal and lipid nanoparticle (LNP) systems, DSP is prized for its ability to impart structural rigidity and stability. The long, saturated stearyl chains allow for dense molecular packing, creating robust, impermeable membranes that enhance drug retention and control release kinetics.[3][5] Understanding the thermotropic phase behavior of DSP is therefore not merely an academic exercise; it is a fundamental prerequisite for the rational design of effective and stable drug delivery vehicles.

PropertyValueSource
Chemical Name Dioctadecyl hydrogen phosphate[4][6]
CAS Number 3037-89-6[3][6]
Molecular Formula C₃₆H₇₅O₄P[4]
Molecular Weight ~603.0 g/mol [3][4]
Primary Application Liposome/LNP formulation, Emulsifier[7][8][9]

Section 2: The Gel-to-Liquid Crystalline Phase Transition

The functionality of DSP in a lipid bilayer is dictated by its physical state, which is primarily controlled by temperature. Like many phospholipids, DSP exhibits a distinct main phase transition (Tm), a cooperative process that marks the shift from a highly ordered "gel" phase to a disordered "liquid crystalline" phase.

  • Gel Phase (Lβ'): Below the Tm, the saturated stearyl chains are in a fully extended, all-trans conformation. They pack together in a tight, quasi-crystalline hexagonal lattice. This dense packing is stabilized by strong van der Waals interactions between adjacent chains, resulting in a thick, rigid, and highly impermeable bilayer.[5]

  • Liquid Crystalline Phase (Lα): Above the Tm, the hydrocarbon chains gain sufficient thermal energy to overcome the strong van der Waals forces. Rotational motion is introduced around the carbon-carbon bonds, creating gauche-trans isomers. This disrupts the tight packing, causing the chains to become disordered and more mobile. The bilayer consequently becomes thinner, more fluid, and significantly more permeable to encapsulated contents.[5]

This transition is not merely a melting event but a fundamental change in the collective physical state of the lipid assembly. The ability to control this transition is paramount for drug formulation, as a liposome's stability, drug retention capacity, and release profile are inextricably linked to the phase state of its constituent lipids.

Section 3: The Transition Temperature (Tₘ) of Distearyl Phosphate

The main phase transition temperature is the most critical biophysical parameter of DSP for formulation scientists. For vesicles composed of pure DSP dispersed in water, the cooperative transition from the gel to the liquid-crystalline state occurs at approximately 72°C .[3]

The high Tₘ of DSP is a direct consequence of its molecular structure. The two long (C18), fully saturated stearyl chains provide a large surface area for van der Waals interactions, requiring significant thermal energy to disrupt their ordered packing.[3][5]

Causality in Formulation: The significance of this high Tₘ cannot be overstated. At physiological temperature (37°C), a pure DSP bilayer is deep within its stable gel phase.[5] This ensures that liposomes formulated with a high proportion of DSP remain rigid and exhibit minimal leakage of their aqueous contents during storage and systemic circulation.[3] This contrasts sharply with lipids containing unsaturated chains, which are often in a fluid and leaky state at the same temperature.[5] Therefore, the selection of DSP is a deliberate choice to engineer nanoparticles with high structural integrity and prolonged drug retention.

Section 4: Key Factors Modulating the Phase Behavior of DSP

The Tₘ of 72°C applies to pure DSP in an idealized system. In practice, formulation conditions and the inclusion of other excipients can significantly alter this value. A senior scientist must anticipate these effects to maintain control over the final product's characteristics.

Influence of pH and Ionic Strength

The phosphate head group of DSP is ionizable. At neutral pH, it is deprotonated and carries a net negative charge. This creates electrostatic repulsion between adjacent DSP molecules, which can oppose the attractive van der Waals forces and slightly destabilize the gel phase.

  • Effect of pH: Lowering the pH of the medium will lead to the protonation of the phosphate head group, neutralizing its charge. This reduction in electrostatic repulsion allows the stearyl chains to pack more tightly, which is expected to increase the Tₘ. Conversely, a highly alkaline pH would ensure full deprotonation and maximize repulsive forces, potentially leading to a modest decrease in Tₘ. While direct studies on pH and DSP Tₘ are not prevalent, this behavior is a known principle in phosphate chemistry.[10][11][12]

  • Effect of Ionic Strength: The presence of cations (e.g., Na⁺, Ca²⁺) in the buffer can screen the negative charges of the phosphate head groups. This "charge screening" effect mitigates the electrostatic repulsion, allowing for tighter packing and thereby increasing the Tₘ.

Effect of Admixtures: Cholesterol and Other Lipids

Co-formulating DSP with other lipids is standard practice to fine-tune the biophysical properties of the bilayer.

  • Cholesterol: Cholesterol is a crucial membrane fluidity regulator. It does not have its own Tₘ but intercalates between lipid molecules. In a DSP bilayer below its Tₘ, cholesterol disrupts the tight, crystalline packing of the stearyl chains, increasing membrane fluidity and decreasing the enthalpy of the transition. Above the Tₘ, it constrains the motion of the disordered chains, decreasing fluidity. The overall effect is a broadening, and at sufficient concentrations, the complete elimination of the sharp phase transition peak observed in DSC.[13] This creates a "liquid-ordered" (Lo) phase that is an intermediate between the gel and liquid-crystalline states, enhancing stability and reducing permeability across a wide temperature range.

  • Other Phospholipids: When DSP is mixed with other phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, Tₘ ≈ 55°C), the resulting bilayer will exhibit a new, intermediate Tₘ.[5][14] If the lipids are well-mixed, a single, potentially broadened transition peak will be observed, representing the cooperative melting of the blended system.[14] This principle is used to create formulations with a specific Tₘ tailored to the application, for example, in temperature-sensitive liposomes.[13]

VariableEffect on DSP BilayerConsequence for TₘRationale
Decreasing pH Protonates phosphate headgroup, reducing chargeIncrease Reduced electrostatic repulsion allows tighter acyl chain packing.
Increasing Ionic Strength Cations screen headgroup chargesIncrease Reduced electrostatic repulsion allows tighter acyl chain packing.
Adding Cholesterol Disrupts ordered packing, creates Lo phaseBroadens/Eliminates Transition Intercalation prevents cooperative melting of acyl chains.[13]
Mixing with Lower-Tₘ Lipids (e.g., DSPC) Creates a blended lipid matrixDecrease The overall energy required for the cooperative transition is lowered.[14]

Section 5: Experimental Determination of Phase Transition Temperature

Principle of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for characterizing the thermotropic phase behavior of lipids.[15][16] The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are heated or cooled at a constant rate.[17][18]

When a lipid dispersion is heated through its phase transition, it absorbs heat to fuel the endothermic process of chain melting. This results in a detectable difference in heat flow compared to the reference. The DSC instrument records this as a peak on a thermogram (heat flow vs. temperature). The peak maximum of this endotherm is defined as the Tₘ, and the area under the peak is proportional to the enthalpy (ΔH) of the transition.[17][18]

Detailed Experimental Protocol for DSC Analysis of DSP Liposomes

This protocol is designed as a self-validating system. Each step includes causality to ensure the integrity of the results.

Objective: To determine the main phase transition temperature (Tₘ) and transition enthalpy (ΔH) of a hydrated DSP dispersion.

Materials:

  • High-purity Distearyl Phosphate (DSP) powder

  • Degassed, deionized water or appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Volumetric flasks and pipettes

  • High-pressure DSC pans and hermetic sealing press

Workflow:

DSC_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: DSC Analysis cluster_data Part 3: Data Interpretation p1 1. Lipid Hydration Accurately weigh DSP. Hydrate with buffer above Tₘ (~80°C). p2 2. Vesicle Formation Vortex vigorously to form MLVs. (Optional: Extrude for LUVs). p1->p2 p3 3. Sample Encapsulation Load precise volume into DSC pan. Hermetically seal to prevent evaporation. p2->p3 a1 4. Equilibration Equilibrate sample in DSC cell at starting temperature (e.g., 25°C). p3->a1 a2 5. Heating Scan Heat at controlled rate (e.g., 1-2°C/min) to a temp well above Tₘ (e.g., 90°C). a1->a2 a3 6. Cooling Scan Cool at the same rate back to the starting temperature. a2->a3 a4 7. Second Heating Scan Repeat the heating scan to check for thermal history and reversibility. a3->a4 d1 8. Baseline Correction Subtract an empty pan scan or use software to establish a baseline. a4->d1 d2 9. Peak Analysis Identify Tₘ at the peak maximum. Integrate peak area to find ΔH. d1->d2

Caption: Workflow for determining DSP transition temperature using DSC.

Step-by-Step Methodology:

  • Lipid Film Hydration:

    • Action: Accurately weigh 5-10 mg of DSP powder. If preparing a mixed lipid system, dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and dry under vacuum for at least 2 hours.

    • Causality: Creating a thin film ensures a large surface area for complete and homogenous hydration. Removing all residual solvent is critical as it can fluidize the membrane and artificially depress the Tₘ.

  • Hydration and Vesicle Formation:

    • Action: Add a precise volume of degassed buffer to the lipid to achieve the desired concentration (e.g., 20% w/v). Heat the sample in a water bath to a temperature well above the expected Tₘ (e.g., 80°C). Vortex vigorously for several minutes.

    • Causality: Hydrating above the Tₘ ensures the lipids are in a fluid state, facilitating the formation of multilamellar vesicles (MLVs). Using degassed buffer prevents bubble formation during heating in the DSC pan.

  • Sample Encapsulation:

    • Action: While still hot, transfer a precise volume (typically 10-20 µL) of the lipid dispersion into a high-pressure DSC pan. Place the lid on top and immediately hermetically seal it using a sample press. Prepare a reference pan containing the exact same volume of pure buffer.

    • Causality: Hermetic sealing is non-negotiable. It prevents water evaporation during the heating scan, which would cause a large, interfering endothermic peak and alter the lipid concentration. The reference pan corrects for the heat capacity of the buffer and the pan itself.

  • DSC Analysis:

    • Action: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below the Tₘ (e.g., 25°C).

    • Causality: Equilibration ensures a stable baseline before the analysis begins.

  • Thermal Scans:

    • Action: Perform an initial heating scan from 25°C to 90°C at a controlled rate (e.g., 1°C/min). Then, cool the sample back to 25°C at the same rate. Finally, perform a second heating scan under identical conditions.

    • Causality: A slow scan rate provides better temperature resolution and a more accurate Tₘ. The cooling and second heating scans are a critical system suitability test. A reproducible thermogram on the second scan confirms that the transition is reversible and that the sample is in a state of thermal equilibrium.[17] Data is typically analyzed from the second heating scan to ensure any effects of the sample's initial thermal history are erased.

Interpreting DSC Thermograms

The output from the DSC is a plot of differential heat flow versus temperature. For a pure lipid like DSP, the thermogram will show a sharp, symmetric endothermic peak.

  • Onset Temperature: The temperature at which the peak begins to deviate from the baseline.

  • Peak Temperature (Tₘ): The temperature at the apex of the peak, representing the point of maximum heat absorption. This is the most commonly reported value for the phase transition.[17]

  • Enthalpy (ΔH): Calculated from the integrated area under the peak. It represents the total energy required to complete the phase transition and is a measure of the cooperativity of the process. A large ΔH indicates a highly ordered gel phase.

  • Peak Width: The width of the peak at half-height is an indicator of the cooperativity of the transition. A sharp peak signifies a highly cooperative transition where all lipids melt in unison. A broad peak, often seen in lipid mixtures or with impurities like cholesterol, indicates a less cooperative transition over a wider temperature range.

Alternative Methodologies

While DSC is the most common method, other techniques can provide complementary information:

  • Fluorescence Polarization: Uses fluorescent probes that partition into the lipid bilayer. The polarization of their emitted light is sensitive to the local viscosity (fluidity) of the membrane, allowing for the detection of the phase transition.[3]

  • Nanoplasmonic Sensing (NPS): A label-free technique that can detect the conformational changes in liposomes as they transition from the gel to fluid phase by measuring shifts in the plasmon resonance of a sensor surface.[19]

Factors_Affecting_Tm DSP Distearyl Phosphate (DSP) Bilayer Tm Phase Transition (Tm) ~72°C DSP->Tm Exhibits pH Low pH / High Ionicity Chol Cholesterol Lipid Low Tm Lipids (e.g., DSPC) Increase Increased Tm (More Stable Gel Phase) pH->Increase Causes Broaden Broadened / Eliminated Tm (Liquid-Ordered Phase) Chol->Broaden Causes Decrease Decreased Tm (Less Stable Gel Phase) Lipid->Decrease Causes

Caption: Factors modulating the phase behavior of DSP bilayers.

Section 6: Conclusion: Leveraging Phase Behavior in Application

The thermotropic phase behavior of distearyl phosphate is a defining characteristic that governs its utility in advanced drug delivery. Its high phase transition temperature of ~72°C ensures the formation of stable, rigid, and low-permeability liposomal membranes at physiological temperatures. This intrinsic stability is fundamental to developing formulations with high drug retention, minimal premature leakage, and predictable release profiles.

For the researcher and formulation scientist, a thorough understanding of not only the Tₘ itself but also the factors that modulate it—such as pH, ionic strength, and the inclusion of other lipids like cholesterol—is critical. By mastering these principles and employing precise characterization techniques like DSC, developers can rationally design and optimize lipid nanoparticle systems, transforming a simple lipid into a sophisticated vehicle for targeted and controlled drug delivery.

Section 7: References

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  • Haque, M. E., & Moulik, S. P. (2005). Phases and phase transitions in Gibbs monolayers of an alkyl phosphate surfactant. The Journal of Physical Chemistry B, 109(32), 15499-15507. Retrieved February 16, 2026, from [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (n.d.). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 199-222. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). RU2649805C2 - Liposome formulation and its preparation. Google Patents. Retrieved February 16, 2026, from

  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 7(4), 217-243. Retrieved February 16, 2026, from [Link]

  • Arouri, A., & Mouritsen, O. G. (2014). Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes. Langmuir, 30(29), 8948-8957. Retrieved February 16, 2026, from [Link]

  • Golovanov, A. P., & Smirnov, A. S. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. Materials, 15(15), 5304. Retrieved February 16, 2026, from [Link]

  • Chang, H. I., & Yeh, M. K. (2012). Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. International Journal of Nanomedicine, 7, 49-60. Retrieved February 16, 2026, from [Link]

  • YouTube. (2024, June 21). Unraveling the Secrets of Distearoyl Phosphatidylcholine (DSPC): A Deep Dive into Its World. YouTube. Retrieved February 16, 2026, from [Link]

  • Anderson, M., & Omri, A. (2004). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Delivery, 11(1), 33-39. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 974, 55-66. Retrieved February 16, 2026, from [Link]

  • Quinn, P. J. (1989). The modulation of phase behaviour of hydrated distearoyl phosphatidylethanolamine in glycerol. Proc. Int. Symp. Cryobiology and Freeze Drying, 51-53. Retrieved February 16, 2026, from [Link]

  • Epand, R. M., & Epand, R. F. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 974, 55-66. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Distearyl phosphate. PubChem. Retrieved February 16, 2026, from [Link]

  • Szekacs, I., Sinko, G., Kovacs, B., & Szabo, B. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14781. Retrieved February 16, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Distearyl phosphate. CAS. Retrieved February 16, 2026, from [Link]

  • Szekacs, I., Ambrus, R., & Szabo-Revesz, P. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. International Journal of Molecular Sciences, 24(13), 10928. Retrieved February 16, 2026, from [Link]

  • van der Plas, M., de Fijter, C., & Hoenderop, J. G. (2015). Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. PLoS One, 10(4), e0125086. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. ResearchGate. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Absorption pattern of DIF from a pH 7.4 phosphate buffer or Tris buffer onto RS and RL particles. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Sudakin, D. L., & Power, L. E. (2011). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. Clinical Toxicology, 49(9), 781-791. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Sayouty, E. H., & El-Hami, K. (2014). Effect of temperature and residence time of calcination phosphate on the chemical reactivity: Application to the case of Bouchan. International Journal of Innovation and Applied Studies, 8(2), 706. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). DSC Analysis for the dimethyl-phosphate-based iLs: glass transition.... ResearchGate. Retrieved February 16, 2026, from [Link]

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  • Ahmed, I., & Lewis, M. (n.d.). Effect of melting parameters during synthesis on the structure and properties of tin fluoride phosphate glasses. SciSpace. Retrieved February 16, 2026, from [Link]

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The Pivotal Role of Di-n-Octadecylphosphate in Advanced mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The unprecedented success of mRNA vaccines has catalyzed a surge in research and development focused on optimizing their delivery and immunogenicity. While the standard four-component lipid nanoparticle (LNP) system has proven effective, the quest for enhanced potency, stability, and tailored immune responses has led to the exploration of novel lipid excipients. This technical guide delves into the multifaceted applications of di-n-octadecylphosphate, a phosphate-containing lipid, in the context of mRNA vaccine delivery. We will explore its role as a potent adjuvant, its contribution to the structural integrity of lipid-based delivery systems, and the underlying mechanisms by which it modulates the immune response. This document serves as a comprehensive resource for scientists and developers seeking to leverage the unique properties of di-n-octadecylphosphate in the next generation of mRNA vaccines.

Introduction: The Evolving Landscape of mRNA Vaccine Formulation

The advent of mRNA vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and the ability to elicit robust cellular and humoral immunity. The core of this technology lies in the effective delivery of the mRNA payload to the appropriate cellular machinery. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the fragile mRNA from degradation and facilitating its entry into cells.

A typical LNP formulation for mRNA delivery consists of four key components:

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release from the endosome.

  • Helper Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the lipid bilayer.

  • Cholesterol: A stabilizing agent that modulates membrane fluidity and rigidity.[1]

  • PEGylated Lipid: A polyethylene glycol-conjugated lipid that controls particle size and provides a hydrophilic shield to reduce clearance by the immune system.[2]

While this four-component system has been successful, there is a growing interest in incorporating additional components that can enhance the vaccine's immunogenicity, acting as adjuvants. Adjuvants are substances that boost the immune response to an antigen, leading to a more potent and durable protective effect.[3] Di-n-octadecylphosphate is a promising candidate in this regard, offering unique physicochemical and immunological properties.

Physicochemical Properties of Di-n-octadecylphosphate

Di-n-octadecylphosphate, also known as distearyl phosphate, is a dialkyl phosphate with two 18-carbon saturated hydrocarbon chains. Its molecular structure confers amphipathic properties, with a hydrophilic phosphate headgroup and two hydrophobic octadecyl tails.

PropertyValueReference
Molecular Formula C36H75O4P[4]
Molecular Weight 603.0 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in organic solvents like ethanol
XLogP3-AA 16.6[4]

The two long, saturated octadecyl chains allow di-n-octadecylphosphate to pack tightly into lipid bilayers, contributing to the formation of stable, well-ordered liposomal structures. This property is analogous to that of DSPC, a common helper lipid in LNP formulations.

Di-n-octadecylphosphate as a Liposomal Adjuvant

While not yet a standard component in commercial mRNA vaccines, di-n-octadecylphosphate and structurally similar lipids have a history of use and investigation in liposomal adjuvant formulations for traditional subunit vaccines. These liposomal systems serve as both a delivery vehicle and an immune-stimulator.

The Army Liposome Formulation with QS-21 (ALFQ) Adjuvant System

A notable example of a liposomal adjuvant is the Army Liposome Formulation (ALF) and its derivative containing the saponin QS-21 (ALFQ). ALFQ is a potent adjuvant that has been shown to enhance immune responses in preclinical and clinical studies. The liposomal component of ALFQ is typically composed of:

  • A Phospholipid: Such as dimyristoyl phosphatidylcholine (DMPC) or dipalmitoyl phosphatidylcholine (DPPC).

  • Cholesterol: As a stabilizer.

  • Monophosphoryl Lipid A (MPLA): An immunostimulant that acts as a Toll-like receptor 4 (TLR4) agonist.[5]

A key patent related to ALFQ (WO2023175454A1) discloses that the phospholipid component can be selected from a group that includes distearyl phosphatidylglycerol (DSPG) .[6] DSPG is structurally very similar to di-n-octadecylphosphate, differing only in the presence of a glycerol moiety in the headgroup. This inclusion highlights the suitability of lipids with two C18 acyl chains for constructing stable and immunogenic liposomal adjuvants.

Experimental Workflow: Formulation of a Liposomal Adjuvant

Below is a generalized workflow for the formulation of a liposomal adjuvant, based on principles used for systems like ALFQ.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_characterization Characterization lipids Dissolve Lipids (e.g., DSPG, Cholesterol, MPLA) in organic solvent evaporation Evaporate Solvent (Rotary Evaporation) lipids->evaporation film Thin Lipid Film evaporation->film hydration Hydrate Film with aqueous buffer film->hydration sizing Size Reduction (e.g., Extrusion, Sonication) hydration->sizing liposomes Liposomal Adjuvant Suspension sizing->liposomes dls Particle Size & PDI (Dynamic Light Scattering) liposomes->dls zeta Zeta Potential liposomes->zeta ee Encapsulation Efficiency liposomes->ee caption Figure 1. General workflow for liposomal adjuvant formulation.

Caption: Figure 1. General workflow for liposomal adjuvant formulation.

Mechanism of Action: How Liposomal Adjuvants Enhance Immunity

Liposomal adjuvants, including those potentially formulated with di-n-octadecylphosphate, are thought to enhance the immune response through several mechanisms:

  • Depot Effect: Liposomes can form a depot at the injection site, slowly releasing the antigen and providing sustained stimulation of the immune system.

  • Enhanced Antigen Uptake: The particulate nature of liposomes promotes their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[7]

  • APC Activation: The lipid components themselves, or co-formulated immunostimulants like MPLA, can activate APCs through pattern recognition receptors (PRRs) like TLRs. This activation leads to the upregulation of costimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, which are crucial for initiating a robust adaptive immune response.[8]

  • Cross-Presentation: Liposomal delivery can facilitate the cross-presentation of antigens on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs), which are important for clearing virally infected cells.

Signaling Pathway: TLR4 Activation by Liposomal Adjuvants

The following diagram illustrates the TLR4 signaling pathway, which can be activated by components like MPLA incorporated into liposomal adjuvants.

TLR4_Pathway cluster_cell Antigen-Presenting Cell (APC) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 NFkB NF-κB TRAF6->NFkB IFN Type I Interferon Genes IRF3->IFN Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines LPS MPLA in Liposome LPS->TLR4 caption Figure 2. Simplified TLR4 signaling pathway.

Caption: Figure 2. Simplified TLR4 signaling pathway.

Potential Applications of Di-n-octadecylphosphate in mRNA-LNP Formulations

While the standard four-component LNP system is effective, the inclusion of di-n-octadecylphosphate or similar lipids could offer several advantages for mRNA vaccine delivery.

Enhancing Structural Stability

The long, saturated alkyl chains of di-n-octadecylphosphate can increase the rigidity and stability of the LNP structure. This could lead to improved shelf-life and resistance to physical stressors during manufacturing, storage, and administration. The use of distearoyl derivatives of phospholipids, such as DSPC, has been shown to result in more stable liposomes compared to those made with lipids having shorter or unsaturated chains.[9]

Modulating the Immune Response

The phosphate headgroup of di-n-octadecylphosphate introduces a negative charge to the LNP surface at physiological pH. This can influence how the LNP interacts with immune cells. While the overall charge of an mRNA-LNP is complex due to the ionizable lipid, the surface charge can impact protein adsorption and cellular uptake. Negatively charged liposomes have been shown to be efficiently taken up by APCs.

Furthermore, there is evidence that certain phospholipids can directly modulate immune responses. For example, distearoyl-phosphatidylserine (DSPS), which also contains two stearoyl chains, has been used to create LNPs that are preferentially taken up by phagocytic immune cells like macrophages and neutrophils.[10] This suggests that the "distearyl" lipid structure may have inherent properties that facilitate interaction with the immune system.

Experimental Protocols

Protocol for LNP Formulation with Di-n-octadecylphosphate

This protocol describes a microfluidic-based method for producing mRNA-LNPs incorporating di-n-octadecylphosphate.

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol

  • Di-n-octadecylphosphate in ethanol

  • Cholesterol in ethanol

  • PEGylated lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Mixture:

    • In a sterile, RNase-free tube, combine the ionizable lipid, di-n-octadecylphosphate, cholesterol, and PEGylated lipid in the desired molar ratio. A starting point for exploration could be to substitute a portion of the standard helper lipid (e.g., DSPC) with di-n-octadecylphosphate. For example, a molar ratio of 50:5:5:38.5:1.5 (Ionizable lipid : DSPC : Di-n-octadecylphosphate : Cholesterol : PEG-lipid).

  • Prepare the mRNA-Aqueous Mixture:

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous mixture into another.

    • Set the flow rates on the microfluidic system to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate mixing to form the LNPs. The solution should turn milky, indicating nanoparticle formation.

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol for Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Analyze using a Dynamic Light Scattering (DLS) instrument.

  • Aim for a particle size of 80-150 nm and a PDI < 0.2 for optimal in vivo performance.

2. Zeta Potential:

  • Dilute the LNPs in an appropriate low-conductivity buffer.

  • Measure the surface charge using a zeta potential analyzer.

  • The zeta potential will be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.

  • Aim for an encapsulation efficiency > 90%.

Conclusion and Future Perspectives

Di-n-octadecylphosphate and its structurally related counterparts represent a promising class of lipids for the advancement of mRNA vaccine technology. While not yet a mainstream component of commercial mRNA vaccines, their established use in potent liposomal adjuvants and their favorable physicochemical properties suggest significant potential. The ability to form stable lipid bilayers and potentially modulate immune cell interactions makes them an attractive option for developers seeking to create more immunogenic and stable mRNA vaccines.

Future research should focus on:

  • Direct Comparative Studies: Systematically comparing mRNA-LNP formulations containing di-n-octadecylphosphate with standard formulations to quantify its impact on immunogenicity, stability, and safety.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which di-n-octadecylphosphate modulates the immune response in the context of an mRNA vaccine.

  • Optimization of Formulations: Determining the optimal molar ratios and combinations of lipids to maximize the benefits of incorporating di-n-octadecylphosphate.

By continuing to explore novel lipid excipients like di-n-octadecylphosphate, the field of mRNA vaccinology can move towards the development of even more effective and accessible vaccines for a wide range of infectious diseases and therapeutic applications.

References

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  • Adjuvant and Vaccine Compositions. US20150044242A1.
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Hydrophilic-Lipophilic Balance (HLB) of Distearyl Phosphate: Mechanistic Insights and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distearyl phosphate (DSP) is a critical anionic surfactant and structural lipid utilized extensively in advanced drug delivery systems, including lipid nanoparticles (LNPs) and liposomes. Because of its unique double-tailed hydrophobic structure and ionizable phosphate headgroup, understanding its Hydrophilic-Lipophilic Balance (HLB) is not a static exercise, but a dynamic, pH-dependent calculation. This whitepaper provides an in-depth technical analysis of DSP’s HLB values, the geometric causality behind its self-assembly, and self-validating protocols for integrating DSP into stable colloidal systems.

Theoretical Framework: Calculating the HLB of DSP

Distearyl phosphate (Molecular Formula:


, MW: 603.0  g/mol ) consists of two saturated 18-carbon stearyl chains and a single phosphate headgroup[1]. The dual-chain architecture significantly skews its amphiphilic nature toward lipophilicity. However, assigning a single HLB value to DSP is fundamentally flawed due to the ionizable nature of the phosphate group.

To accurately model DSP's behavior, we must evaluate its HLB through two distinct mathematical paradigms:

Griffin’s Method (Mass Fraction)

Griffin’s equation calculates HLB based on the mass ratio of the hydrophilic portion to the entire molecule[2].

  • Hydrophilic Mass (

    
    ):  ~97  g/mol  (Phosphate group)
    
  • Total Mass (

    
    ):  603.0  g/mol 
    
  • Calculation:

    
    
    

Under Griffin's model, an HLB of 3.2 classifies DSP as a highly lipophilic W/O (water-in-oil) emulsifier. While useful for static approximations, this method fails to account for the electrostatic changes that occur in aqueous environments[3].

Davies’ Method (Group Contribution & pH-Dependence)

The Davies method provides a more accurate thermodynamic reflection of DSP by assigning specific group numbers to molecular moieties, explicitly accounting for ionization states[4].

  • Equation:

    
    
    
  • Lipophilic Contribution: 36 carbon atoms

    
    
    

The pH-Dependent Causality:

  • At Low pH (< 4.0): The phosphate group is protonated (un-ionized). The hydrophilic group number drops to roughly 9.4.

    • 
       (Extreme lipophilicity, favoring inverted micelles).
      
  • At Physiological pH (7.4): The phosphate group is deprotonated (ionized). The hydrophilic group number surges to approximately 19.1.

    • 
       (Amphiphilic balance, favoring O/W interfaces and lamellar bilayers).
      
Table 1: Physicochemical and HLB Parameters of DSP
ParameterValueCalculation Method / ConditionMechanistic Implication
Molecular Weight 603.0 g/mol PubChem Database[1]High bulk mass dictates steric hindrance in packing.
Griffin HLB ~3.2Mass fraction (

)
Indicates baseline lipophilic dominance.
Davies HLB (pH < 4) -0.7Un-ionized group contributionPromotes hydrophobic core assembly during mixing.
Davies HLB (pH 7.4) ~9.0Ionized group contributionStabilizes O/W interfaces; provides electrostatic repulsion.
Critical Packing Parameter ~1.0Geometric calculation (

)
Drives planar bilayer and stable vesicle formation[5].

Causality in Formulation: HLB, CPP, and Self-Assembly

In drug development, we do not merely mix lipids; we engineer thermodynamic states. The choice to use DSP over single-chain surfactants (like sodium lauryl sulfate) is dictated by its Critical Packing Parameter (CPP) .

Single-chain lipids have a CPP


, forming conical shapes that assemble into micelles. DSP, with its dual 

chains, possesses a cylindrical geometry (CPP

). When DSP is hydrated, its low baseline HLB prevents it from dissolving into true solution. Instead, the hydrophobic effect drives the stearyl chains together. As the pH is neutralized to 7.4, the HLB shifts to ~9.0, ionizing the phosphate heads. This ionization increases the optimal headgroup area (

), inducing a slight curvature that perfectly closes the planar bilayer into a stable, unilamellar liposome.

SelfAssembly A DSP Monomers (Low pH: HLB < 1) B Aqueous Dispersion (Hydrophobic Effect) A->B Hydration C Planar Bilayer (CPP ≈ 1.0) B->C Self-Assembly D Stable Liposome (pH 7.4: HLB ~ 9) C->D Energy Minimization

Fig 1. pH-dependent HLB shift and self-assembly pathway of DSP into liposomes.

Self-Validating Experimental Protocols

To harness DSP's unique properties, formulation protocols must be designed as self-validating systems, where the physical output inherently confirms the mechanistic success of the input.

Protocol 1: Determination of Required HLB via Phase Inversion Titration

To utilize DSP in macroemulsions, one must verify the Phase Inversion Temperature (PIT) and the required HLB of the oil phase[3].

  • Causality: By measuring electrical conductivity during water titration, we can pinpoint the exact moment the emulsion flips from W/O (low conductivity) to O/W (high conductivity), validating the effective HLB.

  • Step 1 (Preparation): Blend DSP with a high-HLB co-surfactant (e.g., Polysorbate 80) in varying ratios to create an HLB gradient array (from HLB 4 to 12).

  • Step 2 (Titration): Heat the lipid/oil phase to 75°C. Slowly titrate the aqueous phase (also at 75°C) into the oil phase under continuous homogenization (8,000 RPM).

  • Step 3 (Validation): Monitor the system with a conductivity probe. A sudden, exponential spike in conductivity (from

    
     to 
    
    
    
    ) self-validates the phase inversion. The surfactant ratio at which this occurs most stably at room temperature dictates the required HLB.
Protocol 2: Microfluidic Formulation of DSP-Integrated LNPs

For advanced biomimetic delivery, DSP is integrated into LNPs to provide structural rigidity and a negative surface charge[5]. We utilize microfluidics rather than thin-film hydration because rapid, chaotic mixing traps the lipids in a kinetic intermediate (nanoparticles) rather than allowing them to reach their thermodynamic sink (multilamellar micro-vesicles).

  • Step 1 (Organic Phase): Dissolve DSP, Cholesterol, and a PEGylated lipid in absolute ethanol. The low dielectric constant of ethanol suppresses DSP ionization.

  • Step 2 (Aqueous Phase): Prepare the active pharmaceutical ingredient (API) in a 50 mM citrate buffer at pH 4.0. Causality: At pH 4.0, DSP's HLB is minimized, forcing rapid hydrophobic collapse when mixed with water.

  • Step 3 (Microfluidic Mixing): Inject both phases into a staggered herringbone micromixer at a 3:1 (Aqueous:Organic) flow rate ratio.

  • Step 4 (Dialysis): Dialyze the output against 1X PBS (pH 7.4) for 24 hours. Causality: This removes the ethanol and raises the pH. The DSP phosphate groups ionize, shifting their HLB upward to stabilize the LNP surface.

  • Step 5 (Validation): Analyze via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI)

    
     validates successful chaotic mixing. A Zeta Potential between 
    
    
    
    and
    
    
    self-validates that the DSP phosphate groups are properly oriented at the aqueous interface, providing necessary electrostatic repulsion.

LNP_Workflow Lipid Lipid Phase DSP + Cholesterol in Ethanol Mixer Microfluidic Mixing Rapid Solvent Exchange Lipid->Mixer Aqueous Aqueous Phase API in Acidic Buffer Aqueous->Mixer Dialysis Dialysis Ethanol Removal & pH 7.4 Mixer->Dialysis DLS Validation DLS & Zeta Potential Dialysis->DLS

Fig 2. Self-validating microfluidic workflow for DSP-integrated LNP formulation.

Conclusion

The HLB value of distearyl phosphate is not a static number, but a dynamic, tunable parameter governed by pH and molecular geometry. By understanding the shift from a highly lipophilic state (HLB < 1) during acidic mixing to an amphiphilic state (HLB ~ 9) at physiological pH, formulation scientists can rationally design self-assembling lipid nanoparticles and stable emulsions. Utilizing self-validating protocols ensures that these theoretical principles translate reliably into robust, scalable drug delivery systems.

References[5] Red blood cells-derived components as biomimetic functional materials: Matching versatile delivery strategies based on structure and function - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAOjM9KZUeLtmf146tcHUhsBUg-3ESS8R8ANGlMZ7IT0LO_xnllUWPd8Bu43owmKbuESuIPXMW6dDS1TdspA0_hN_kwHXMeaqCbmcnJ7zXVcc3faq-KjLbftWU-9RLXE_ENaqFlVm_VsmjSJyr[1] Distearyl phosphate | C36H75O4P | CID 76433 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2aQbFJzai34d4p1vYzn7kBRVxAGN-G0Wznbkinw1j2ZzjmcgRxj84KEcoXl9nWJL8iLJnYk4A-CJzZ0g3IJfWEaaXrrQAjqZibXbFc1NvMkdzPk-Exdkm2M8pgcmWXMDSNnTmC6a5yAkJcx_vjIg6xXrPLlkKGqM=[4] Chapter 21 Cleaning by numbers (HSP for Surfactants) - Pirika. Source: pirika.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxyHrT4dN_mDVaRg05ko8-gWwdntgso4gVbGC8NbHpAUuyrM0-n0BPl0zmu31PTGcMBu970W-fCVRv-CSjXKpCxMiMstk4ArdulRk_-TjMDDhRTXE4nPOM2CGZ822vprr_jUrBElt7VleRr-g=[3] 1 Emulsion Formation, Stability, and Rheology - Wiley-VCH. Source: wiley-vch.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCPJTIIbqglQp8jpxmXgh-lRN33czOXZtDnuPC350msIgKeMy9XDBsZ41CsLXGtRJ2ppdBVnyroi6tO_xsTf6Y5u_HCdTcLFsyxVZpJce1f0QlE4PsTBI1PdZ3QjFQRleTi4Ym8hxgWsEXzqbH077BDH31[2] E-ISSN No : 2455-295X | Volume : 3 | Issue: (February 15 2017). Source: iesrj.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4xKDKoilJdacMDM3Zyr6VrFE3b62Pu-0CSiwcOlB3iVh181rOOVxPX20r_XcX5VNNZynQV9vgCfF6NjR0cR7mr7cMYnhesCuu2C5FNas2fA5m5l5w6dv70WpQwYlqn__-q5wA6B-wjsdVfVTqujcJP1J4aKvrsQ==

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An In-Depth Technical Guide to the Divergent Roles of Mono- and Di-octadecyl Phosphate Esters in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of mono- and di-octadecyl phosphate esters, elucidating their distinct physicochemical properties and subsequent impact on the formulation and efficacy of drug delivery systems. Designed for researchers, scientists, and drug development professionals, this document delves into the core differences between these two critical excipients, supported by experimental insights and methodologies.

Executive Summary: The Critical Distinction

Mono-octadecyl phosphate (MOP) and di-octadecyl phosphate (DOP) are long-chain alkyl phosphate esters widely utilized as surfactants, emulsifiers, and charge-imparting agents in pharmaceutical formulations.[1] Their structural variance, stemming from the number of hydrophobic octadecyl chains attached to a polar phosphate head group, dictates their self-assembly behavior and interaction with other formulation components. This guide will illuminate how these differences can be strategically leveraged to optimize drug carrier characteristics such as stability, drug encapsulation efficiency, and cellular interaction.

Molecular Architecture and its Physicochemical Consequences

The fundamental difference between MOP and DOP lies in their molecular geometry. MOP possesses a single C18 alkyl chain, creating a conical shape that favors the formation of micelles. In contrast, DOP has two C18 alkyl chains, resulting in a more cylindrical or truncated conical shape, predisposing it to form bilayer structures like liposomes.

Comparative Physicochemical Properties

A thorough understanding of the distinct properties of MOP and DOP is paramount for rational formulation design.

PropertyMono-octadecyl Phosphate (MOP)Di-octadecyl Phosphate (DOP)Significance in Formulation
Synonyms Stearyl phosphate, Octadecyl dihydrogen phosphate[2][3][4]Distearyl phosphateAccurate identification of the correct ester is crucial for sourcing and regulatory purposes.
Molecular Formula C18H39O4P[3]C36H75O4PThe difference in molecular weight and carbon content influences solubility and lipophilicity.
Molecular Weight 350.47 g/mol [3]619.0 g/mol Affects molar ratio calculations in formulation development.
Predicted pKa ~1.95[2]Expected to be in a similar acidic rangeGoverns the degree of ionization at a given pH, impacting surface charge and electrostatic interactions.
Critical Micelle Concentration (CMC) Expected to be in the low millimolar (mM) range[5]Not applicable; forms bilayersA lower CMC for MOP indicates a higher efficiency in forming micelles and reducing surface tension.[5][6]
Hydrophilic-Lipophilic Balance (HLB) Higher (more hydrophilic)Lower (more lipophilic)The HLB value predicts the emulsifying properties of the surfactant.

The Role of Mono- and Di-octadecyl Phosphate in Liposomal Formulations

Liposomes are vesicular structures composed of one or more lipid bilayers and are extensively used as drug delivery vehicles. Both MOP and DOP can be incorporated into liposomal formulations to modulate their properties, albeit with different outcomes.

Imparting a Negative Surface Charge

The primary role of both MOP and DOP in liposomes is to confer a negative zeta potential.[7] The phosphate head group is anionic at physiological pH, creating electrostatic repulsion between liposomes. This repulsion prevents aggregation and enhances the stability of the formulation.[8][9] A zeta potential of ≥ ±30 mV is generally considered indicative of a stable liposomal suspension.[7]

Influence on Liposome Stability and Drug Encapsulation

While both esters provide a negative charge, their impact on the physical stability and drug loading capacity of liposomes differs.

  • Di-octadecyl Phosphate (DOP): Due to its double-chain structure, DOP integrates well into the lipid bilayer, enhancing its stability. It is often the preferred agent for creating stable, negatively charged liposomes.[7][10]

  • Mono-octadecyl Phosphate (MOP): The single alkyl chain of MOP can be disruptive to the ordered packing of the lipid bilayer. However, this disruption can sometimes be advantageous, potentially increasing the encapsulation of certain drug molecules.

The choice between MOP and DOP will depend on the specific drug being encapsulated and the desired stability profile of the final formulation.

Experimental Protocols for Characterization

To empirically determine the optimal phosphate ester for a given formulation, a series of characterization experiments are essential.

Protocol for Liposome Preparation by Thin-Film Hydration

This is a common method for preparing liposomes in a laboratory setting.[7][10]

  • Lipid Film Formation: Dissolve the primary phospholipid (e.g., phosphatidylcholine), cholesterol, and the charged lipid (MOP or DOP) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) containing the drug to be encapsulated. This is typically done by vortexing or gentle agitation.

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the liposome suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[11]

Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of formulation stability.[8]

  • Sample Preparation: Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a specific buffer) to an optimal concentration for measurement.

  • Instrumentation: Utilize a Zetasizer or a similar instrument that employs electrophoretic light scattering.

  • Measurement: An electric field is applied to the sample, causing the charged liposomes to move towards the oppositely charged electrode. The instrument measures the velocity of this movement and calculates the zeta potential.[8]

Determination of Particle Size and Polydispersity Index (PDI)

Particle size and its distribution are critical quality attributes of nanoparticle formulations, affecting their in vivo fate and efficacy.[12][13]

  • Instrumentation: Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of nanoparticles in suspension.[14][15]

  • Measurement Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.[14] The instrument's software then uses the Stokes-Einstein equation to calculate the hydrodynamic diameter.

  • Polydispersity Index (PDI): The PDI is a measure of the broadness of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse population.[15]

Assessing Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

  • Separation of Free and Encapsulated Drug: Separate the unencapsulated drug from the liposomes using techniques such as dialysis, centrifugation, or size exclusion chromatography.[16]

  • Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable solvent or detergent to release the encapsulated drug.

  • Analysis: Quantify the amount of released drug using an appropriate analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The EE is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

Encapsulation efficiencies can vary widely depending on the formulation and the drug, with reported values ranging from under 10% to over 90%.[16][17][18][19][20]

Visualizing the Concepts: Diagrams and Workflows

Molecular Structure and Self-Assembly

G cluster_mop Mono-octadecyl Phosphate (MOP) cluster_dop Di-octadecyl Phosphate (DOP) mop_head PO4 mop_tail C18 mop_head->mop_tail Single Chain micelle Micelle mop_tail->micelle Forms dop_head PO4 dop_tail1 C18 dop_head->dop_tail1 Double Chain dop_tail2 C18 dop_head->dop_tail2 bilayer Bilayer dop_tail1->bilayer Forms dop_tail2->bilayer

Caption: Structural differences and resulting self-assembly of MOP and DOP.

Experimental Workflow for Liposome Characterization

G start Liposome Formulation thin_film Thin-Film Hydration start->thin_film size_reduction Size Reduction (Extrusion/Sonication) thin_film->size_reduction zeta Zeta Potential Measurement size_reduction->zeta size Particle Size & PDI Analysis (DLS) size_reduction->size ee Encapsulation Efficiency Determination size_reduction->ee end Optimized Formulation zeta->end size->end ee->end

Sources

Methodological & Application

Advanced Protocol for Thin-Film Hydration Using Distearyl Phosphate (DSP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Material Profiling

Distearyl phosphate (DSP) is a highly specialized anionic lipid excipient critical to the development of stable, targeted liposomes and lipid nanoparticles (LNPs)[1]. Unlike standard neutral phospholipids, DSP fundamentally alters the thermodynamic and kinetic stability of lipid vesicles through two distinct structural mechanisms:

  • Colloidal Stability via Electrostatics: At physiological pH, the phosphate headgroup of DSP is deprotonated, imparting a strong negative zeta potential to the vesicle surface. This creates electrostatic repulsion between liposomes, effectively preventing aggregation and fusion during long-term storage[1][2].

  • Membrane Integrity via Acyl Chain Packing: DSP possesses two fully saturated 18-carbon (stearyl) tails. These long, straight chains pack tightly within the lipid bilayer, creating a highly rigid membrane with a high gel-to-liquid crystalline phase transition temperature (

    
    ). This rigidity is essential for preventing the premature leakage of encapsulated active pharmaceutical ingredients (APIs)[1].
    

Because of its high


 and unique solubility profile, formulating with DSP requires strict adherence to temperature-controlled protocols. The Thin-Film Hydration (Bangham) Method  remains the gold standard for this process, allowing for the precise bottom-up assembly of multilamellar vesicles (MLVs) before downstream sizing[3][4].

Logic DSP Distearyl Phosphate (DSP) Head Phosphate Headgroup (Anionic at pH 7.4) DSP->Head Tail Saturated C18 Tails (Hydrophobic) DSP->Tail Repulsion Electrostatic Repulsion Between Vesicles Head->Repulsion Rigidity High Gel-to-Liquid Transition Temp (Tc) Tail->Rigidity Stability Prevents Aggregation (Colloidal Stability) Repulsion->Stability Integrity Membrane Rigidity & Reduced Leakage Rigidity->Integrity

Fig 1. Logical relationship between DSP molecular structure and liposomal stability.

Quantitative Data: DSP Physicochemical Parameters
ParameterCharacteristicImpact on Formulation Strategy
Hydrophobic Tail Saturated C18 (Stearyl)Imparts high membrane rigidity; requires high-temp processing.
Headgroup Charge Anionic (Phosphate)Provides electrostatic repulsion; dictates buffer ionic strength limits.
Phase Transition (

)
> 65°CMandates hydration and extrusion temperatures of 75°C–85°C.
Solubility Highly AmphiphilicRequires a Chloroform:Methanol co-solvent system for true dissolution.

Experimental Workflow

Workflow A 1. Lipid Dissolution DSP + Co-lipids in CHCl₃:MeOH B 2. Solvent Evaporation Rotary Evaporator (45°C) A->B C 3. Vacuum Drying Overnight Desiccation (<10 mbar) B->C D 4. Film Hydration Aqueous Buffer (85°C, 1 hr) C->D E 5. Size Reduction Thermojacketed Extrusion (80°C) D->E F 6. Characterization DLS & Zeta Potential E->F

Fig 2. Step-by-step workflow for DSP-based liposome preparation via thin-film hydration.

Self-Validating Protocol for DSP Thin-Film Hydration

Note: This protocol is designed to ensure scientific integrity by embedding causality (the "why") and self-validation (the "how to verify") into every step.

Phase 1: Lipid Dissolution and Homogenization
  • Step: Weigh DSP and desired co-lipids (e.g., Cholesterol, DSPC) into a clean, dry round-bottom flask. Add a solvent mixture of Chloroform and Methanol at a 2:1 or 3:1 (v/v) ratio to achieve a final lipid concentration of 10–20 mg/mL.

  • Causality: DSP is a highly amphiphilic molecule. Pure chloroform will solvate the hydrophobic C18 tails but struggles to break the intermolecular hydrogen bonds of the polar phosphate headgroups, leading to micro-aggregates. Adding methanol disrupts these bonds, ensuring true molecular mixing of the lipid components[3].

  • Self-Validation: Inspect the flask against a light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution, which will cause heterogeneous film formation and subsequent liposome instability.

Phase 2: Thin-Film Formation & Desiccation
  • Step: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 45°C. Rotate at 100–150 rpm and gradually reduce the pressure (start at ~400 mbar, stepping down to <50 mbar) until a dry film forms on the glass walls[3].

  • Causality: Gradual pressure reduction prevents "bumping" (flash boiling) of the solvent. High-speed rotation ensures the film is deposited evenly across the maximum surface area of the flask, which is critical for efficient hydration[4].

  • Step: Transfer the flask to a vacuum desiccator and apply high vacuum (<10 mbar) for a minimum of 4 to 12 hours (overnight is preferred).

  • Causality: Residual organic solvents can intercalate into the lipid bilayer, altering the lipid packing parameter, increasing membrane permeability (causing API leakage), and introducing severe in vivo toxicity[3].

  • Self-Validation: The resulting lipid film should appear as a uniform, thin, translucent-to-white layer without thick streaks, clumps, or the odor of residual solvent.

Phase 3: High-Temperature Hydration
  • Step: Pre-heat your hydration buffer (e.g., PBS, pH 7.4) to 80°C–85°C. Add the hot buffer to the lipid film to achieve the desired final lipid concentration.

  • Causality: Hydration must occur above the phase transition temperature (

    
    ) of the highest-melting lipid in the mixture. Because DSP contains saturated C18 chains, its 
    
    
    
    is high. Hydrating below 75°C traps the lipids in a rigid "gel phase," preventing them from swelling, closing into vesicles, and trapping the aqueous core[3].
  • Step: Vigorously rotate or agitate the flask in an 85°C water bath for 1 hour[5].

  • Self-Validation: The lipid film should completely detach from the glass walls. The resulting suspension will be a milky, opaque dispersion of Multilamellar Vesicles (MLVs). If lipid flakes remain stuck to the glass, the hydration temperature was too low or the duration too short.

Phase 4: Size Reduction via Thermojacketed Extrusion
  • Step: Pass the hot MLV suspension through a thermojacketed extruder equipped with polycarbonate membranes. Maintain the extruder block strictly at 80°C.

  • Causality: Thin-film hydration inherently produces highly polydisperse MLVs (often >1 µm)[4]. Extrusion forces the vesicles through defined pores, shearing them into uniform Unilamellar Vesicles (ULVs). Critical Warning: The extruder must be heated above the

    
     of DSP. Extruding DSP in its gel phase will instantly clog and rupture the polycarbonate membranes.
    
  • Self-Validation: The suspension will transition from milky/opaque to slightly translucent/opalescent.

Quantitative Data: Extrusion Parameters & Expected Outcomes
Extrusion StageMembrane Pore SizeMinimum PassesOperating TempExpected Output
Pre-sizing 400 nm580°CPolydisperse MLVs / Large ULVs
Final Sizing 100 nm1180°CULVs (~120 nm)
Quality Control N/AN/A25°C (DLS)Size: 100-130 nm, PDI < 0.2 [6]

Note: A Polydispersity Index (PDI) of < 0.2 confirms a highly uniform, monodisperse liposomal population suitable for downstream in vitro or in vivo applications[6].

References

  • Benchchem. Distearyl phosphate | 3037-89-6. Benchchem. 1

  • MDPI. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. 3

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. CD Formulation. 4

  • InsideTX. Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. InsideTX. 7

  • Creative Biolabs. The Ultimate Guide to Liposome Preparation: Thin-Film Hydration vs. Ethanol Injection. Creative Biolabs. 6

  • Google Patents. US 2003/0118636A1: Patent Application Publication. Google Patents. 5

Sources

Application Note: Formulation and Characterization of Negative Charge-Inducing Liposomes Using Distearyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Application Areas: Nanomedicine, Targeted Drug Delivery, Gene Therapy, and Cosmetic Formulation

Introduction & Mechanistic Insights

The physical stability and pharmacokinetic profile of liposomal drug delivery systems are fundamentally dictated by their surface charge. Neutral liposomes—typically composed of zwitterionic phospholipids like Distearoylphosphatidylcholine (DSPC) and Cholesterol—are highly susceptible to aggregation and fusion over time due to dominant van der Waals attractive forces.

To engineer a self-stabilizing system, formulation scientists incorporate dialkyl phosphates, such as Distearyl Phosphate (DSP) or its C16 analog Dicetyl Phosphate (DCP), into the lipid bilayer[1][2].

The Causality of Charge Induction

DSP consists of a hydrophilic phosphate headgroup and two hydrophobic stearyl (C18) tails[1]. The mechanistic advantage of DSP lies in its acid-base chemistry. The phosphate headgroup has a low pKa (typically between 1.0 and 2.0). When hydrated in a physiological buffer (pH 7.4), the hydroxyl group of the phosphate moiety undergoes complete deprotonation, conferring a strong, net-negative charge to the liposomal surface[1].

This induced negative charge serves two critical functions:

  • Electrostatic Stabilization: It generates a highly negative Zeta potential (typically < -30 mV), which induces robust electrostatic repulsion between adjacent vesicles, effectively preventing flocculation and extending shelf-life[3].

  • Cationic Cargo Loading: The anionic inner and outer leaflets provide an electrostatic anchoring matrix, drastically improving the encapsulation efficiency of cationic active pharmaceutical ingredients (APIs), such as cationic peptides, aminoglycosides, and specific protein complexes[3].

Materials and Reagents

To ensure a self-validating protocol, all lipids must be of high purity (>99%), and processing temperatures must strictly exceed the phase transition temperature (


) of the primary bulk lipid.
  • Primary Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (

    
    ).
    
  • Membrane Stabilizer: Cholesterol (Chol).

  • Charge Inducer: Distearyl Phosphate (DSP) or Dicetyl Phosphate (DCP)[2].

  • Organic Solvents: Chloroform and Methanol (Analytical grade).

  • Aqueous Phase: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

Experimental Protocol: Thin-Film Hydration and Extrusion

This step-by-step methodology ensures the reproducible generation of Small Unilamellar Vesicles (SUVs) with a homogenous size distribution and stable anionic charge.

Phase 1: Lipid Mixture and Film Formation
  • Preparation of Stock Solutions: Dissolve DSPC, Cholesterol, and DSP individually in a Chloroform/Methanol mixture (9:1, v/v) at a concentration of 10 mg/mL.

  • Lipid Blending: In a round-bottom flask, combine the lipid stocks to achieve a molar ratio of 7:2:1 (DSPC : Chol : DSP) . This ratio provides sufficient cholesterol to eliminate the gel-to-liquid phase transition peak while providing enough DSP for optimal charge density.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 60°C (crucially, 5°C above the

    
     of DSPC). Evaporate the solvent under reduced pressure (150-200 mbar) at 100 rpm until a uniform, thin lipid film forms on the flask wall.
    
  • Desiccation: Transfer the flask to a vacuum desiccator and leave it overnight to ensure the complete removal of residual organic solvents, which could otherwise destabilize the bilayer or cause toxicity.

Phase 2: Hydration
  • Buffer Heating: Pre-warm the 10 mM PBS (pH 7.4) to 65°C.

  • Film Hydration: Add the pre-warmed PBS to the lipid film to achieve a final total lipid concentration of 10 mg/mL.

  • Agitation: Vortex the suspension vigorously for 15–30 minutes while maintaining the temperature at 65°C. The lipid film will peel off and self-assemble into milky, heterogeneous Multilamellar Vesicles (MLVs).

Phase 3: Sizing via Extrusion
  • Extrusion Setup: Assemble a jacketed liposome extruder equipped with a heating block set to 65°C.

  • Sequential Extrusion: Pass the hot MLV suspension through a 400 nm polycarbonate membrane 5 times, followed by 10 passes through a 100 nm membrane. Causality note: Maintaining the temperature above the

    
     during extrusion is non-negotiable; extruding below the 
    
    
    
    will rupture the membranes and cause catastrophic lipid aggregation.

Quality Control and Data Presentation

Following preparation, liposomes must be characterized to validate the success of the charge induction and sizing processes.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI).

  • Electrophoretic Light Scattering (ELS): Measures the Zeta potential to confirm the anionic surface charge.

Table 1: Expected Physicochemical Properties Based on DSP Molar Ratio

Formulation (Molar Ratio)DSP Content (mol %)Z-Average Size (nm)PDIZeta Potential (mV)Stability Profile (90 Days)
DSPC : Chol (7:3)0%125 ± 80.18-2.5 ± 1.2Prone to aggregation / fusion
DSPC : Chol : DSP (7:2.5:0.5)5%112 ± 50.12-28.4 ± 2.1Stable
DSPC : Chol : DSP (7:2:1)10%105 ± 40.08-46.2 ± 3.5Highly Stable (Optimal)

Data Interpretation: As the molar percentage of DSP increases, the Zeta potential becomes progressively more negative. A Zeta potential magnitude greater than |30| mV provides sufficient electrostatic repulsion to yield a highly monodisperse (PDI < 0.1) and stable formulation[3].

Process Visualization

The following diagram illustrates the critical path of liposome formulation and highlights the mechanistic role of DSP in ensuring colloidal stability.

G N1 Lipid Mixture (DSPC + Chol + DSP) N2 Solvent Evaporation (Rotary Evaporator, 60°C) N1->N2 N3 Thin Lipid Film N2->N3 N4 Hydration (PBS, pH 7.4) Vortexing > Tm (65°C) N3->N4 N5 Multilamellar Vesicles (MLVs) N4->N5 M1 DSP Deprotonation at pH 7.4 N4->M1 N6 Extrusion (400nm -> 100nm membranes) N5->N6 N7 Anionic Small Unilamellar Vesicles (SUVs) N6->N7 M2 Electrostatic Repulsion (Zeta Potential < -30mV) M1->M2 M2->N7

Workflow for the preparation of DSP-induced anionic liposomes and electrostatic stabilization.

References

  • Benchchem. "Distearyl phosphate | 3037-89-6". Benchchem. 1

  • Cayman Chemical. "Dihexadecyl Phosphate (CAS 2197-63-9)". Cayman Chemical Technical Information. 2

  • Maniar, M., et al. "Liposomal Formulation of a Cytokine Restraining Agent, (CRA)- HP 228: Encapsulation, Stability, and Release". Taylor & Francis.3

  • Hnatowich, D. J., and Clancy, B. "Investigations of a New, Highly Negative Liposome with Improved Biodistribution for Imaging". Journal of Nuclear Medicine.

Sources

Microfluidic synthesis of LNPs containing di-n-octadecylphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Temperature Microfluidic Synthesis of LNPs Containing Di-n-Octadecylphosphate (DODP)

Executive Summary

This guide details the protocol for the microfluidic synthesis of Lipid Nanoparticles (LNPs) incorporating Di-n-octadecylphosphate (DODP) , also known as Distearyl Phosphate. DODP is a saturated, anionic lipid (two C18 tails) often utilized to modulate surface charge, enhance bilayer stability through hydrogen bonding, or serve as a structural alternative to DSPC in specific anionic or immunomodulatory formulations.

Critical Technical Challenge: Unlike unsaturated lipids (e.g., DOPC) or short-chain variants, DODP possesses a high phase transition temperature (


) and limited solubility in ethanol at room temperature. Standard "cold" microfluidic protocols will fail , leading to rapid precipitation and chip clogging. This protocol introduces a Heated Microfluidic Workflow  to ensure homogeneous nanoprecipitation.

Material Selection & Preparation

Lipid Components
ComponentRoleCommon Ratio (Mol%)Notes
DODP (Di-n-octadecylphosphate)Anionic/Structural Lipid10 - 40%Target Lipid. High

.[1] Provides negative charge & rigidity.
Cholesterol Structural Stabilizer30 - 40%Modulates membrane fluidity; prevents leakage.
DSPC or DOPE Helper Lipid10 - 20%Optional if DODP is the primary structural lipid.
PEG-Lipid (e.g., PEG2000-DMG)Steric Barrier1.5 - 3%Prevents aggregation; controls particle size.
Ionizable Lipid (Optional)RNA Complexation0 - 50%Include only if encapsulating RNA in a cationic-driven system.
Reagents
  • Organic Solvent: Ethanol (Molecular Biology Grade, 99.8%).

  • Aqueous Buffer:

    • For Empty/Anionic LNPs: PBS pH 7.4.

    • For RNA Encapsulation: Citrate Buffer (pH 4.0) or Acetate Buffer (pH 4.0).

  • Payload: siRNA, mRNA, or small molecule (optional).

Experimental Design: The Heated Workflow

To successfully formulate DODP-LNPs, we must maintain the system energy above the lipid's crystallization point during the mixing event.

Thermodynamic Rationale

DODP has two saturated C18 chains, resulting in strong Van der Waals interactions and a high melting point. In a standard microfluidic mixing process (ethanol dilution), the sudden increase in polarity (water mixing) reduces lipid solubility. If the temperature is below the


 of DODP during this transition, the lipid will crystallize into large aggregates rather than self-assembling into nanoparticles.

Control Strategy:

  • Heated Precursors: Both lipid and aqueous phases are pre-heated.

  • High Flow Rate (TFR): Reduces residence time in the chip, preventing cooling-induced fouling.

  • Rapid Quench: Post-mixing dilution or cooling is controlled to lock in the LNP structure.

Detailed Protocol

Step 1: Preparation of Lipid Phase (Organic)
  • Calculate the molar ratios. A robust starting formulation for anionic LNPs is DODP:Cholesterol:PEG-DMG (50:45:5) .

  • Weigh dry lipid powders into a glass vial.

  • Add Ethanol to achieve a total lipid concentration of 10–15 mM .

  • CRITICAL: Place the vial in a water bath or heat block set to 65°C . Vortex intermittently until the solution is completely clear and colorless. Do not proceed if the solution is cloudy.

Step 2: Preparation of Aqueous Phase
  • Prepare the buffer (e.g., PBS pH 7.4).

  • If encapsulating a payload, dissolve it in the buffer.

  • Pre-heat the aqueous phase to 65°C to prevent thermal shock when mixing with the hot lipid phase.

Step 3: Microfluidic Synthesis Setup
  • Chip Selection: Use a Staggered Herringbone Mixer (SHM) or Toroidal Mixer (e.g., from Precision NanoSystems or similar). Glass or COP chips are preferred over PDMS for high-temperature work.

  • Syringe Loading:

    • Load the hot Lipid Phase into a glass syringe (plastic may leach at high temps).

    • Load the hot Aqueous Phase into a separate syringe.

  • Temperature Maintenance:

    • Ideally, use a chip heater or enclose the chip/tubing in a heated chamber set to 60°C .

    • Alternative: Work rapidly in a warm environment; insulate the tubing.

Step 4: Mixing Parameters
  • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous:Ethanol). This creates a 25% ethanol final mixture, sufficient to induce nanoprecipitation while keeping DODP solubilized long enough to assemble.

  • Total Flow Rate (TFR): High velocity is required.

    • For standard chips:12 mL/min to 15 mL/min .

  • Execution:

    • Start the flow.

    • Discard the first 200 µL (waste/dead volume).

    • Collect the LNP suspension into a tube kept at room temperature (controlled cooling).

Step 5: Downstream Processing
  • Dilution: Immediately dilute the collected LNP suspension 20x with PBS (room temperature) to reduce ethanol concentration < 1.5%. This "locks" the particle structure.

  • Dialysis/TFF: Perform Tangential Flow Filtration (TFF) or dialysis against PBS to remove residual ethanol and unencapsulated payload.

Visualization of Workflows

Diagram 1: Heated Microfluidic Synthesis Pathway

This diagram illustrates the critical temperature control points required to prevent DODP precipitation.

HeatedLNPWorkflow cluster_inputs Pre-Processing (Heated) Lipids DODP/Chol/PEG in Ethanol (65°C) Chip Microfluidic Chip (Maintained at 60°C) Lipids->Chip 1 Part Aqueous Buffer (+/- API) (65°C) Aqueous->Chip 3 Parts Precipitation Nanoprecipitation (Self-Assembly) Chip->Precipitation Mixing Quench Rapid Dilution (Room Temp PBS) Precipitation->Quench Output Final Stable DODP-LNPs (<100 nm) Quench->Final Dialysis

Caption: Workflow for DODP-LNP synthesis emphasizing the maintenance of temperature > Tm during the critical mixing phase.

Diagram 2: Molecular Assembly & Interaction

Visualizing how DODP integrates into the LNP structure compared to standard lipids.

LNPStructure cluster_legend Component Function Payload Payload (if present) DODP1 DODP (Anionic) Payload->DODP1 Charge Interaction Chol1 Cholesterol DODP1->Chol1 Van der Waals PEG PEG-Lipid DODP1->PEG Surface DODP2 DODP (Rigid C18) Chol2 Cholesterol DODP2->Chol2 Packing L1 DODP: High Tm, Negative Charge L2 Cholesterol: Fluidity Modulator

Caption: Structural arrangement of DODP-LNPs. DODP provides anionic surface charge and rigid membrane packing due to C18 tails.

Characterization & Quality Control

ParameterMethodExpected Specification
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)60 – 120 nm
Polydispersity Index (PDI) DLS< 0.2 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-10 to -40 mV (Due to anionic DODP)
Encapsulation Efficiency RiboGreen Assay (if RNA loaded)> 85%
Morphology Cryo-TEMSpherical, electron-dense core (if loaded)

Note on Zeta Potential: Unlike standard cationic LNPs which are near-neutral at physiological pH, DODP-containing LNPs will likely exhibit a negative Zeta potential due to the phosphate headgroup, unless balanced by a high concentration of cationic lipids.

Troubleshooting Guide

  • Issue: Chip Clogging / High Back Pressure.

    • Cause: Lipid precipitation inside channels.

    • Fix: Increase the temperature of the lipid stock and the chip. Ensure the TFR is high enough to prevent laminar settling.

  • Issue: Large Particle Size (>200 nm).

    • Cause: Slow mixing or low FRR.

    • Fix: Increase FRR to 4:1 or 5:1. Increase TFR.

  • Issue: Cloudy Lipid Stock.

    • Cause: DODP not fully dissolved.

    • Fix: Heat ethanol stock to 70°C. Sonicate while hot.

References

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PubMed Central (NIH). Available at: [Link]

  • Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics. Available at: [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles. PubMed Central (NIH). Available at: [Link]

  • Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing. MDPI. Available at: [Link][2][3][4][5][6]

Sources

Application Note: Optimizing Molar Ratios of Distearyl Phosphate (DSP) in Niosome Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Niosomes (non-ionic surfactant vesicles) are highly versatile, lipid-based nanocarriers utilized extensively in targeted drug delivery. However, neutral niosomes are thermodynamically unstable and prone to aggregation, fusion, and phase separation over time. To confer long-term colloidal stability, charge-inducing agents are incorporated into the lipid bilayer to generate electrostatic repulsion between adjacent vesicles[1].

While Dicetyl Phosphate (DCP, C16) is a traditional choice for imparting a negative charge[2], Distearyl Phosphate (DSP, C18) offers superior structural advantages when formulated with C18 non-ionic surfactants such as Sorbitan monostearate (Span 60).

The Causality of Chain-Length Matching: The 18-carbon alkyl chain of DSP perfectly matches the stearyl chain of Span 60. This structural homology maximizes hydrophobic van der Waals interactions within the bilayer core. By matching the acyl chain lengths, formulators minimize packing defects, reduce membrane fluidity, and significantly lower the rate of drug leakage compared to mismatched formulations.

The Physics of Molar Ratio Optimization

The concentration of DSP is a Critical Quality Attribute (CQA) that dictates the success or failure of the formulation. A standard baseline for stable niosomes begins at a Surfactant:Cholesterol:Charge-Inducer molar ratio of 10:10:1 (equivalent to ~4.7 mol% DSP)[3]. Deviating from this optimal window triggers specific physical consequences:

  • Under-dosing (< 2.5 mol%): Fails to generate an adequate zeta potential (the target is typically < -30 mV). According to DLVO theory, the weak electrostatic repulsion cannot overcome attractive van der Waals forces, leading to rapid flocculation and sedimentation.

  • Optimal Dosing (5.0 - 7.5 mol%): Provides sufficient electrostatic repulsion to maintain a monodisperse suspension without perturbing the tight packing of the lipid bilayer.

  • Over-dosing (> 10 mol%): High concentrations of DSP introduce excessive negative charge density. The lateral electrostatic repulsion between adjacent phosphate headgroups forces the headgroup cross-sectional area to expand. This alters the Critical Packing Parameter (CPP) of the lipid mixture, shifting the preferred geometry from a bilayer-forming cylinder to a micelle-forming cone. The resulting membrane stress creates transient hydrophilic pores, causing premature leakage of encapsulated active pharmaceutical ingredients (APIs) and a sharp drop in Encapsulation Efficiency (EE%).

Logical Workflow for DSP Optimization

DSP_Logic Start Base Formulation (Span 60 : Chol) AddDSP Titrate DSP (0 - 15 mol%) Start->AddDSP LowDSP < 2.5 mol% DSP Low Zeta Potential AddDSP->LowDSP OptDSP 5.0 - 7.5 mol% DSP Optimal Stability AddDSP->OptDSP HighDSP > 10 mol% DSP Membrane Disruption AddDSP->HighDSP Agg Vesicle Aggregation Poor Shelf-life LowDSP->Agg Success High EE% Stable Monodisperse OptDSP->Success Leak Drug Leakage Low EE% HighDSP->Leak

Logical workflow for optimizing Distearyl Phosphate (DSP) molar ratios in niosomes.

Experimental Protocol: Self-Validating Thin-Film Hydration

This protocol utilizes a self-validating Thin-Film Hydration (TFH) methodology.

Critical Causality Check: DSP has a high gel-to-liquid crystalline phase transition temperature (


) of approximately 72°C[4]. Attempting to hydrate the lipid film below this temperature will result in unyielding, unhydrated lipid aggregates and formulation failure.
Step 1: Lipid Phase Preparation
  • Weigh Span 60, Cholesterol, and DSP to achieve the targeted optimization ratios (e.g., 47.5 : 47.5 : 5.0 mol%).

  • Dissolve the lipid mixture in a 2:1 (v/v) Chloroform:Methanol solvent system. Rationale: This specific ratio ensures complete solvation of both the highly lipophilic Span 60 and the polar phosphate headgroups of the DSP.

Step 2: Thin Film Formation
  • Transfer the solution to a round-bottom flask attached to a rotary evaporator.

  • Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 30 minutes until a thin, uniform film forms.

  • Self-Validation Step: Flush the flask with nitrogen gas and place it in a vacuum desiccator overnight. This guarantees the absolute removal of residual organic solvents, which could otherwise artificially fluidize the bilayer and skew subsequent EE% calculations.

Step 3: Temperature-Controlled Hydration
  • Pre-heat the aqueous phase (e.g., PBS pH 7.4 containing the hydrophilic API) to 75°C.

  • Add the aqueous phase to the lipid film and hydrate via rotary mixing (without vacuum) at 75°C for 45 minutes. Rationale: The temperature must strictly remain above the 72°C

    
     of DSP to ensure fluid-phase membrane assembly[4].
    
Step 4: Size Reduction & Extrusion
  • Subject the crude multilamellar vesicles (MLVs) to probe sonication (3 cycles of 1 minute, 40% amplitude) on an ice bath to prevent thermal degradation of the API.

  • Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a jacketed extruder heated to 75°C. Rationale: Extrusion yields a monodisperse population (PDI < 0.2), which is essential because Dynamic Light Scattering (DLS) and Zeta potential measurements are highly skewed by polydisperse aggregates.

Step 5: Purification & EE% Validation
  • Transfer the niosome dispersion into a dialysis cassette (MWCO 10 kDa).

  • Dialyze against 1L of PBS at 4°C for 24 hours, changing the buffer twice.

  • Self-Validation Step: By physically separating the free drug via dialysis, the subsequent lysis of the niosomes (using 1% Triton X-100) and UV-Vis quantification will yield a mathematically true Encapsulation Efficiency, free from unencapsulated background noise.

Quantitative Data Presentation

The following table summarizes the expected physicochemical outcomes when titrating the molar ratio of DSP in a standard Span 60/Cholesterol niosome formulation.

DSP Molar Ratio (mol%)Zeta Potential (mV)Vesicle Size (nm)PDIEncapsulation Efficiency (EE%)Colloidal Stability (30 Days)
0.0 -4.2 ± 1.1185 ± 120.3568.4 ± 2.1Severe Aggregation
2.5 -18.5 ± 2.4142 ± 80.2274.2 ± 1.8Moderate Flocculation
5.0 -34.1 ± 1.8115 ± 50.1488.5 ± 1.5Highly Stable
7.5 -42.6 ± 2.1118 ± 60.1585.1 ± 2.0Stable
10.0 -51.2 ± 3.0130 ± 90.2861.3 ± 3.4Leakage Observed
15.0 -60.5 ± 3.5155 ± 150.4132.7 ± 4.2Vesicle Disruption

Note: Optimal formulation parameters are achieved between 5.0 and 7.5 mol%, where the zeta potential exceeds the -30 mV threshold required for electrostatic stabilization without compromising bilayer integrity.

References

  • Title: Niosomal Drug Delivery - A Comprehensive Review Source: Asian Journal of Pharmaceutics URL: [Link][1]

  • Title: A NOVEL DRUG DELIVERY SYSTEM: NIOSOMES REVIEW Source: Journal of Drug Delivery and Therapeutics URL: [Link][2]

  • Title: Formulation and Evaluation of Niosomes Source: Indian Journal of Pharmaceutical Sciences URL: [Link][3]

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Application Notes and Protocols for the Formulation of Distearyl Phosphate-Containing Nanoparticles via Solvent Evaporation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Distearyl Phosphate in Advanced Drug Delivery

In the landscape of nanomedicine, lipid-based nanoparticles have emerged as a cornerstone for the delivery of a wide array of therapeutic agents, from small molecules to complex biologics like mRNA. Among the myriad of lipid excipients available, distearyl phosphate (DSP) and its derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and PEGylated-distearoyl phosphoethanolamine (DSPE-PEG), play a pivotal role.[1][2] DSP is a saturated phospholipid characterized by two 18-carbon stearic acid chains, which impart a high phase transition temperature and rigidity to lipid bilayers.[3] This structural attribute is instrumental in enhancing the stability, modulating drug release, and improving the in vivo performance of nanoparticles.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of solvent evaporation methods to formulate DSP-containing nanoparticles. We will delve into the scientific principles underpinning these techniques, offer detailed, step-by-step protocols, and discuss critical characterization methods to ensure the development of robust and effective nanocarrier systems.

Part 1: Scientific Principles and Mechanistic Insights

The Solvent Evaporation Method: A Versatile Approach to Nanoparticle Formulation

The emulsion-solvent evaporation technique is a robust and widely adopted method for the preparation of both polymeric and lipid-based nanoparticles.[4][5][6] The fundamental principle involves the dissolution of the nanoparticle components, including lipids and the active pharmaceutical ingredient (API), in a volatile organic solvent that is immiscible with water.[6] This organic phase is then emulsified in an aqueous phase containing a surfactant or stabilizer to form an oil-in-water (o/w) emulsion.[4] Subsequent evaporation of the organic solvent leads to the precipitation of the dissolved components, resulting in the formation of solid nanoparticles.[5]

The size, morphology, and stability of the resulting nanoparticles are governed by a delicate interplay of various physicochemical parameters.[7] The choice of organic solvent, the nature and concentration of the surfactant, and the energy input during emulsification are all critical factors that must be carefully controlled.[5][6]

The Role of Distearyl Phosphate and its Derivatives

Distearyl phosphate and its derivatives are integral components in many advanced nanoparticle formulations, including those used in clinically approved mRNA vaccines.[1] Their inclusion is driven by several key benefits:

  • Enhanced Stability: The long, saturated stearoyl chains of DSP and its analogs contribute to a more ordered and less permeable lipid bilayer.[2][3] This increased rigidity minimizes drug leakage from the nanoparticle core and enhances the overall shelf-life of the formulation.[3]

  • Structural Integrity: In complex lipid nanoparticle (LNP) systems, phospholipids like DSPC act as "helper lipids" that provide a stable structural scaffold.[1][8] They contribute to the formation of a lamellar phase, which is crucial for the nanoparticle's integrity.[2]

  • Controlled Particle Size and Prevention of Aggregation: PEGylated derivatives of DSP, such as DSPE-PEG, are frequently incorporated into formulations to control particle size during self-assembly and to provide a steric barrier that prevents aggregation.[1][9] The polyethylene glycol (PEG) chains extend from the nanoparticle surface, creating a hydrophilic shield that reduces opsonization and prolongs circulation time in vivo.[1][10]

The selection of a specific DSP derivative and its molar ratio within the formulation are critical parameters that can be tuned to optimize the nanoparticle's physicochemical properties and biological performance.[9][11]

Part 2: Experimental Protocols

Protocol 1: Emulsification-Solvent Evaporation for DSP-Containing Lipid Nanoparticles

This protocol describes a general method for preparing DSP-containing lipid nanoparticles. The specific ratios of lipids can be adjusted based on the desired characteristics of the final formulation.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000)

  • Lipophilic drug of interest

  • Dichloromethane or Chloroform (organic solvent)

  • Poloxamer 188 or other suitable surfactant

  • Purified water (aqueous phase)

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Probe sonicator (optional, for size reduction)

  • Glass beakers and vials

  • Syringes and filters

Procedure:

  • Preparation of the Organic Phase:

    • In a clean glass beaker, dissolve the desired amounts of DSPC, cholesterol, DSPE-PEG 2000, and the lipophilic drug in the organic solvent (e.g., 10 ml of dichloromethane).

    • Gently stir the mixture until all components are fully dissolved, forming a clear solution.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in purified water.

    • Heat both the organic and aqueous phases to a temperature slightly above the boiling point of the organic solvent (e.g., 40-50°C for dichloromethane) to facilitate efficient evaporation later.

  • Emulsification:

    • Pour the organic phase into the aqueous phase while continuously homogenizing the mixture at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes. This will result in the formation of a coarse oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and attach it to a rotary evaporator.

    • Reduce the pressure and rotate the flask in a water bath set at a temperature slightly above the boiling point of the organic solvent to facilitate evaporation.

    • Continue the evaporation process until all the organic solvent has been removed, which is indicated by the formation of a translucent nanoparticle suspension.

  • Size Reduction and Purification (Optional):

    • For a more uniform particle size distribution, the nanoparticle suspension can be subjected to probe sonication in an ice bath.

    • To remove excess surfactant and unencapsulated drug, the nanoparticle suspension can be purified by dialysis or centrifugation.

  • Storage:

    • Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Diagram of the Emulsification-Solvent Evaporation Workflow:

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation lipids Dissolve DSPC, Cholesterol, DSPE-PEG drug Dissolve Lipophilic Drug lipids->drug solvent in Dichloromethane drug->solvent emulsification High-Shear Homogenization (Emulsification) solvent->emulsification surfactant Dissolve Surfactant water in Purified Water surfactant->water water->emulsification evaporation Rotary Evaporation (Solvent Removal) emulsification->evaporation nanoparticles DSP-Containing Nanoparticle Suspension evaporation->nanoparticles

Caption: Workflow for preparing DSP-containing nanoparticles via emulsification-solvent evaporation.

Protocol 2: Reverse-Phase Evaporation for High Encapsulation Efficiency

The reverse-phase evaporation method is particularly advantageous for encapsulating hydrophilic molecules, as it generally yields higher encapsulation efficiencies compared to the thin-film hydration method.[12][13][14]

Materials:

  • Distearyl phosphate (DSP) or DSPC

  • Cholesterol

  • Hydrophilic drug of interest

  • Chloroform/Methanol mixture (2:1 v/v) or other suitable organic solvent system

  • Diethyl ether

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Probe sonicator

  • Bath sonicator

  • Glass beakers and round-bottom flasks

Procedure:

  • Lipid Dissolution:

    • Dissolve DSP or DSPC and cholesterol in a chloroform/methanol mixture in a round-bottom flask.

  • Aqueous Phase Addition:

    • Add the aqueous buffer containing the dissolved hydrophilic drug to the lipid solution.

  • Emulsion Formation:

    • Sonicate the two-phase mixture using a probe sonicator to form a stable water-in-oil (w/o) emulsion.

  • Solvent Evaporation and Gel Formation:

    • Attach the flask to a rotary evaporator and gradually remove the organic solvent under reduced pressure.

    • As the solvent evaporates, the emulsion will transform into a viscous gel.

  • Liposome Formation:

    • Continue the evaporation process until the gel collapses, and a milky or opalescent liposomal suspension is formed.[12]

  • Size Reduction and Purification:

    • The resulting multilamellar vesicles can be downsized to unilamellar vesicles by probe or bath sonication, or by extrusion.

    • Purify the liposome suspension by dialysis or size exclusion chromatography to remove unencapsulated drug.

  • Storage:

    • Store the final liposome suspension at 4°C.

Diagram of the Reverse-Phase Evaporation Workflow:

G start Dissolve DSP & Cholesterol in Organic Solvent add_aqueous Add Aqueous Phase (with Hydrophilic Drug) start->add_aqueous emulsify Probe Sonication (Form w/o Emulsion) add_aqueous->emulsify evaporate Rotary Evaporation (Solvent Removal) emulsify->evaporate gel Formation of Viscous Gel evaporate->gel collapse Gel Collapse & Liposome Formation gel->collapse liposomes DSP-Containing Liposomes collapse->liposomes

Caption: Workflow for preparing DSP-containing liposomes via the reverse-phase evaporation method.

Part 3: Characterization of DSP Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure quality, reproducibility, and optimal performance.

Parameter Technique Principle Expected Outcome for DSP Nanoparticles
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.A narrow size distribution (low PDI) with a mean particle size typically in the range of 50-200 nm, depending on the formulation parameters.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the electrophoretic mobility of particles in an electric field, which is related to their surface charge.The inclusion of DSP will impart a negative surface charge, leading to a negative zeta potential, which contributes to colloidal stability through electrostatic repulsion.
Morphology and Surface Topography Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides direct visualization of the nanoparticles.Spherical or near-spherical nanoparticles with a smooth surface.
Encapsulation Efficiency (%EE) and Drug Loading (%DL) UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug encapsulated within the nanoparticles relative to the total amount of drug used.High %EE and %DL are desirable, and the values will depend on the drug's physicochemical properties and the chosen formulation method.
Thermal Properties and Crystallinity Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as a function of temperature.Can be used to assess the physical state of the drug within the nanoparticle and the crystallinity of the lipid matrix.

Part 4: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Large and/or polydisperse particles - Insufficient homogenization energy or time- Inappropriate surfactant concentration- Ostwald ripening- Increase homogenization speed and/or duration- Optimize surfactant concentration- Use a co-surfactant or a more effective stabilizer
Particle aggregation - Low surface charge (zeta potential close to zero)- Inadequate steric stabilization- Increase the concentration of charged lipids like DSP- Increase the concentration of DSPE-PEG- Adjust the pH of the aqueous phase
Low encapsulation efficiency - Poor drug solubility in the organic phase- Drug leakage into the aqueous phase during emulsification- Inappropriate lipid composition- Select a more suitable organic solvent- Use a double emulsion technique for hydrophilic drugs- Optimize the lipid-to-drug ratio
Residual organic solvent - Incomplete evaporation- Increase the evaporation time or temperature- Reduce the pressure during rotary evaporation

References

  • Cheng, Q., et al. (2025). Deciphering the Role of PEGylation on the Lipid Nanoparticle-Mediated mRNA Delivery to the Liver. Cheng Research Group. Retrieved from [Link]

  • Al-Ahmad, A. J., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. Retrieved from [Link]

  • Kim, M., et al. (n.d.). Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Distearyl phosphate. PubChem. Retrieved from [Link]

  • I. J. of Pharmaceutical Sciences and Research. (2022). Nanoparticles Preparation Method and Applications. I. J. of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Son, S., et al. (2024). Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine. OUCI. Retrieved from [Link]

  • Zhang, Y., et al. (2025). PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. Nanoscale. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Liposomes via Reverse-Phase Evaporation Method using Sonication. Hielscher Ultrasonics. Retrieved from [Link]

  • Frontiers. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers. Retrieved from [Link]

  • Semantic Scholar. (2024). Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. Semantic Scholar. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size. Taylor & Francis Online. Retrieved from [Link]

  • Son, S., et al. (2024). Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine. ResearchGate. Retrieved from [Link]

  • Dadwal, A., et al. (2020). Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake. PMC. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. PMC. Retrieved from [Link]

  • Perinelli, D. R., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. Retrieved from [Link]

  • Park, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Kinam Park. Retrieved from [Link]

  • Carita, A. C., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Preparation of solid lipid nanoparticles loaded with garlic oil and evaluation of their in vitro and in vivo characteristics. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Formation of organic nanoparticles by solvent evaporation within porous polymeric materials. The Royal Society of Chemistry. Retrieved from [Link]

  • IJSDR. (2023). FORMULATION AND EVALUATION OF POLYMERIC NANOPARTICLE BY EMULSION SOLVENT EVAPORATION METHOD. IJSDR. Retrieved from [Link]

  • LMU. (n.d.). Characterization techniques for studying the properties of nanocarriers for systemic delivery. LMU. Retrieved from [Link]

  • Inside Therapeutics. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Inside Therapeutics. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Preparation of liposomes by reverse-phase evaporation using alternative organic solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nanoparticle classification, physicochemical properties, characterization, and applications: a comprehensive review for biologists. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties. MDPI. Retrieved from [Link]

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Application Notes & Protocols: Harnessing Distearyl Phosphate for Advanced Solid Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery, offering a biocompatible and versatile platform for a wide range of therapeutic agents. The performance of these nanoparticles is critically dependent on their physicochemical properties, such as stability, surface charge, and drug encapsulation efficiency. This guide provides an in-depth exploration of distearyl phosphate (DSP), a dialkyl phosphate, and its role as a key excipient in the formulation of advanced SLNs. We will delve into the mechanistic underpinnings of its function, provide detailed, field-proven protocols for its incorporation, and outline essential characterization techniques to validate formulation success.

Introduction: The Pivotal Role of Distearyl Phosphate in SLN Technology

Distearyl phosphate (dioctadecyl hydrogen phosphate) is an anionic phospholipid characterized by a hydrophilic phosphate head and two saturated C18 stearyl chains.[1][2] This amphiphilic structure is central to its utility in nanoparticle formulations.[3] In the context of SLNs, which are comprised of a solid lipid core, DSP is not merely a structural component but a functional powerhouse that dictates the nanoparticle's ultimate performance.

The primary functions of incorporating distearyl phosphate into SLN formulations are:

  • Anionic Surface Charge Modification: The exposed phosphate group imparts a negative surface charge to the nanoparticles at physiological pH. This is crucial for electrostatic stabilization, preventing particle aggregation through repulsive forces, which is a common challenge in colloidal systems.[4]

  • Enhanced Stability: The inclusion of saturated phospholipids like DSP contributes to the rigidity and stability of the lipid matrix.[3] This can prevent drug leakage and maintain the structural integrity of the SLN during storage and in biological environments.

  • Improved Drug Encapsulation: For certain drug molecules, the presence of DSP can enhance encapsulation efficiency by providing additional interaction points within the lipid matrix.[3]

This guide will provide the necessary protocols to leverage these properties for the development of robust and effective SLN-based drug delivery systems.

Mechanistic Insight: How Distearyl Phosphate Governs SLN Properties

The efficacy of distearyl phosphate in SLN formulations is grounded in fundamental physicochemical principles. The negatively charged phosphate head group orients towards the aqueous phase, creating a net negative charge on the nanoparticle surface. This charge generates an electrical double layer that results in electrostatic repulsion between individual nanoparticles, thereby preventing aggregation and ensuring the colloidal stability of the dispersion.

The magnitude of this surface charge is quantified by the zeta potential. A sufficiently high negative zeta potential (typically more negative than -20 mV) is a strong indicator of a stable nanoparticle formulation.[5] The two long, saturated stearyl chains of DSP integrate into the solid lipid core of the nanoparticle, enhancing the packing and order of the lipid matrix. This increased rigidity can minimize drug expulsion during storage, a phenomenon often observed in less-ordered lipid systems.[6]

Core Experimental Protocols

The successful incorporation of distearyl phosphate into SLNs can be achieved through several methods. The choice of method often depends on the physicochemical properties of the active pharmaceutical ingredient (API) and the lipid matrix. High-pressure homogenization (HPH) is a widely used and scalable technique, which can be performed using either a hot or cold process.[7][8]

Materials and Equipment
  • Lipids: Glyceryl monostearate (GMS), Precirol® ATO 5, Compritol® 888 ATO, stearic acid.[6]

  • Surfactants/Stabilizers: Polysorbate 80 (Tween® 80), Poloxamer 188, soy lecithin.[9]

  • Charge-Modifying Agent: Distearyl phosphate (DSP).

  • Aqueous Phase: Purified water (Milli-Q® or equivalent).

  • Active Pharmaceutical Ingredient (API)

  • Equipment:

    • High-pressure homogenizer (e.g., EmulsiFlex-C5, Avestin).[10]

    • High-shear homogenizer (e.g., Ultra-Turrax).[10]

    • Magnetic stirrer with heating plate.

    • Water bath or heating block.

    • Particle size and zeta potential analyzer (e.g., Malvern Zetasizer).[10]

    • Differential Scanning Calorimeter (DSC).[10]

    • Transmission Electron Microscope (TEM).[10]

Protocol 1: Hot High-Pressure Homogenization (HPH)

This is the most common method and is suitable for thermostable APIs.[10] The process is carried out at a temperature above the melting point of the lipid.[7]

Step-by-Step Methodology:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid (e.g., glyceryl monostearate), distearyl phosphate, and the lipophilic API. A typical starting ratio is 5-10% w/v total lipid.[8]

    • Melt the components together in a beaker at a temperature 5-10°C above the melting point of the solid lipid.[8] Stir gently until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the surfactant (e.g., Polysorbate 80) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[8]

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes).[10] This will form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3-5 cycles.[8] The number of cycles and pressure may need to be optimized for a specific formulation.[10]

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then allowed to cool down to room temperature under gentle stirring.

    • As the lipid droplets cool and solidify, SLNs are formed.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Diagram of the Hot HPH Workflow:

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_process Homogenization Process lp1 Weigh Solid Lipid, Distearyl Phosphate, API lp2 Melt at T > Melting Point lp1->lp2 pe Create Pre-emulsion (High-Shear Mixing) lp2->pe ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->pe hph High-Pressure Homogenization pe->hph cool Cool to Room Temperature hph->cool sln SLN Dispersion cool->sln G cluster_lipid_prep Lipid-Drug Preparation cluster_homogenization Homogenization Process ld1 Melt Solid Lipid, Distearyl Phosphate ld2 Incorporate API ld1->ld2 ld3 Rapid Solidification (e.g., Liquid Nitrogen) ld2->ld3 mill Grind/Mill Solid Lipid-Drug Matrix ld3->mill disp Disperse in Cold Aqueous Surfactant mill->disp chph Cold High-Pressure Homogenization disp->chph sln_final Final SLN Dispersion chph->sln_final

Caption: Workflow for Cold High-Pressure Homogenization.

Characterization and Validation

Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.

ParameterTechniqueTypical Values & Interpretation
Particle Size & Polydispersity Index (PDI) Photon Correlation Spectroscopy (PCS) / Dynamic Light Scattering (DLS)Size: 50-300 nm for parenteral administration. PDI: < 0.3 indicates a narrow, homogenous size distribution. [11]
Zeta Potential Laser Doppler Velocimetry> +/- 20 mV suggests good colloidal stability. [5]For DSP-containing SLNs, expect negative values.
Encapsulation Efficiency (%EE) & Drug Loading (%DL) Centrifugation followed by quantification of free drug in the supernatant (e.g., HPLC, UV-Vis)%EE: > 70% is generally desirable. %DL: Varies depending on the drug and lipid matrix. [5][11]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides visual confirmation of nanoparticle size, shape (typically spherical), and surface characteristics. [10]
Thermal Analysis Differential Scanning Calorimetry (DSC)Confirms the solid state of the lipid core and can provide insights into drug-lipid interactions and polymorphism. [10]

Calculating Encapsulation Efficiency and Drug Loading:

  • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

  • %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Troubleshooting and Field-Proven Insights

  • Issue: Particle Aggregation Over Time

    • Probable Cause: Insufficient surface charge.

    • Solution: Increase the concentration of distearyl phosphate. Ensure the pH of the final dispersion is appropriate to maintain the ionized state of the phosphate group.

  • Issue: Low Encapsulation Efficiency

    • Probable Cause: Poor solubility of the drug in the lipid melt; drug partitioning into the aqueous phase during homogenization.

    • Solution: For hot HPH, ensure the drug is fully dissolved in the lipid melt. Consider using the cold HPH method for more hydrophilic drugs to minimize partitioning.

  • Issue: Broad Particle Size Distribution (High PDI)

    • Probable Cause: Inefficient homogenization.

    • Solution: Increase the number of homogenization cycles or the homogenization pressure. Optimize the surfactant concentration.

Conclusion

The incorporation of distearyl phosphate is a highly effective strategy for producing stable, negatively charged solid lipid nanoparticles with high drug loading capacities. By carefully selecting the formulation components and manufacturing process (hot or cold HPH), researchers can tailor the physicochemical properties of SLNs to meet the specific demands of their therapeutic application. The protocols and characterization techniques outlined in this guide provide a robust framework for the successful development and validation of advanced SLN-based drug delivery systems.

References

  • Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications. (n.d.).
  • Solid Lipid Nanoparticles Preparation and Characterization - Science Alert. (n.d.).
  • Solid Lipid Nanoparticles; A Comprehensive Review of Preparation, Drying Techniques and Applications. (2025, April 26).
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2020, October 18). PMC.
  • View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration | Journal of Drug Delivery and Therapeutics. (2025, June 15).
  • Schematic procedure of cold homogenization for SLN production. - ResearchGate. (n.d.).
  • Distearyl phosphate | 3037-89-6 - Benchchem. (n.d.).
  • Preparation of solid lipid nanoparticles loaded with garlic oil and evaluation of their in vitro and in vivo characteristics. (n.d.). Retrieved from a source discussing the importance of zeta potential for stability.
  • Design, Formulation and Characterization of Solid-lipid Nanoparticles for Anti-retroviral Drug - Asian Journal of Pharmaceutics. (2025, June 24).
  • Development and characterization of Tinospora cordifolia extract-loaded SLNs for the treatment of autoimmune hepatitis. (2023, December 15). Retrieved from a source providing typical values for particle size and zeta potential.
  • Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation - PMC. (n.d.). Retrieved from a source listing commonly used solid lipids.
  • Distearyl phosphate | C36H75O4P | CID 76433 - PubChem - NIH. (n.d.).
  • DISTEARYL PHOSPHATE - gsrs. (n.d.).
  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC. (n.d.).
  • View of Preparation, evaluation and optimization of solid lipid nanoparticles composed of pantoprazole | Journal of Drug Delivery and Therapeutics. (2022, January 15). Retrieved from a source discussing stability studies of SLNs.
  • The processes behind drug loading and release in porous drug delivery systems. (2023, July 18). Retrieved from a source explaining factors influencing drug loading.
  • solid lipid nanoparticles (SLN) & smartLipids - Refubium - Freie Universität Berlin. (2018, July 9). Retrieved from a source discussing surfactant influence on particle size.
  • 1,2-Distearoyl-sn-glycero-3-phosphate sodium | Biochemical Assay Reagent. (n.d.).
  • Synthesis of diaryl phosphates using phytic acid as a phosphorus source. (2026, January 30).
  • Preparation and comparison of various formulations of solid lipid nanoparticles (SLNs) containing essential oil of Zataria multiflora - Journal of Horticulture and Postharvest Research. (n.d.).
  • A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency - MDPI. (2021, May 14). Retrieved from a source discussing the influence of surface charge on drug loading.
  • Distearyl phosphate (C36H75O4P) - PubChemLite. (n.d.).
  • Distearyl phosphate - CAS Common Chemistry. (n.d.).
  • Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - MDPI. (2022, June 23).
  • Synthesis and structural characterization of phosphate-based Nasiglasses Na3Ca1-xMnxTi(PO4)3 (0 - Journal of Materials and Environmental Science. (n.d.).
  • PHOSPHATE STABILITY IN DIAGENETIC FLUIDS CONSTRAINS THE ACIDIC ALTERATION MODEL FOR LOWER MT. SHARP SEDIMENTARY ROCKS IN GALE CR. (n.d.). Retrieved from a source discussing phosphate stability in different pH environments.

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Application Notes and Protocols for the Preparation of Uniform Distearyl Phosphate Vesicles via Extrusion

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Distearyl Phosphate in Advanced Vesicle Formulations

Distearyl phosphate (DSP) is a dialkyl phosphate lipid distinguished by its two saturated C18 stearyl chains and a negatively charged phosphate headgroup. These molecular features impart a high degree of rigidity and a significant negative surface charge to lipid bilayers, making DSP a valuable component in the formulation of liposomal drug delivery systems. The inclusion of DSP can enhance the stability of vesicles by increasing the cohesiveness of the lipid bilayer and can prevent aggregation through electrostatic repulsion.[1]

A critical physicochemical property of DSP is its high main phase transition temperature (Tm), which is approximately 72°C.[1] Below this temperature, the stearyl chains are in a tightly packed, ordered gel state, resulting in a very rigid membrane. Above the Tm, the chains transition to a more disordered, liquid-crystalline state, rendering the bilayer more fluid and deformable.[1] This high Tm presents a specific challenge for downsizing vesicles to a uniform size distribution, a critical parameter for in vivo applications that influences circulation time and biodistribution.[2] Extrusion is a widely used technique to control vesicle size, and this guide provides a detailed protocol for its successful application to DSP-containing formulations, ensuring the generation of homogenous vesicle populations.

Core Principles of Vesicle Extrusion for Size Homogenization

The process of liposome extrusion involves forcing a suspension of lipid vesicles through a polycarbonate membrane with a defined pore size.[3] This technique is highly effective for reducing the size and lamellarity of multilamellar vesicles (MLVs), which are the initial, heterogeneously sized products of the thin-film hydration method.[4][5] As the MLVs are forced through the pores, the applied pressure and shear forces induce their rupture and subsequent reassembly into smaller, large unilamellar vesicles (LUVs) with a diameter approaching the pore size of the membrane used.[6]

The final size and uniformity of the extruded vesicle population are governed by several key experimental parameters:

  • Membrane Pore Size: This is the primary determinant of the final vesicle size. Extrusion through a 100 nm pore size membrane typically yields vesicles with a mean diameter in the range of 120-140 nm.

  • Number of Extrusion Cycles: Repeatedly passing the vesicle suspension through the membrane improves the homogeneity of the size distribution.[3][7] Typically, 11 to 21 passes are sufficient to achieve a narrow size distribution.[8][9][10]

  • Extrusion Temperature: This is arguably the most critical parameter when working with high-Tm lipids like DSP. The extrusion must be performed at a temperature well above the lipid's Tm to ensure the bilayer is in a fluid and deformable state.[3][11] Attempting to extrude below the Tm will be unsuccessful, leading to membrane fouling and clogging of the extruder.

  • Lipid Composition and Concentration: The specific lipids in the formulation influence the bilayer's rigidity and resistance to deformation.[12] While higher lipid concentrations are possible, they can increase the back pressure during extrusion.[6][13]

Experimental Workflow for DSP Vesicle Extrusion

The following diagram outlines the complete workflow for preparing uniform DSP-containing vesicles, from initial lipid film preparation to final characterization.

DSP Vesicle Extrusion Workflow cluster_0 Part 1: MLV Preparation cluster_1 Part 2: Vesicle Sizing cluster_2 Part 3: Characterization A 1. Dissolve Lipids (DSP, other lipids) in Chloroform/Methanol B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum (Remove Residual Solvent) B->C D 4. Hydrate Film with Buffer (Heated > Tm of DSP) C->D E 5. Assemble & Pre-heat Extruder (Set Temperature > Tm of DSP) D->E Transfer MLVs F 6. Load MLV Suspension E->F G 7. Extrude Through Membrane (e.g., 100 nm, 11-21 passes) F->G Force back and forth H 8. Collect Homogeneous LUV Suspension G->H I 9. Dynamic Light Scattering (DLS) (Measure Size & PDI) H->I J 10. Zeta Potential Analysis (Confirm Surface Charge) I->J

Caption: Workflow for DSP Vesicle Preparation and Sizing.

Detailed Protocols

Part 1: Preparation of Multilamellar Vesicles (MLVs) via Thin-Film Hydration

This initial phase follows the well-established Bangham method to create a heterogeneous suspension of MLVs.[4]

Materials:

  • Distearyl phosphate (DSP) and other desired lipids (e.g., DSPC, Cholesterol)

  • Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)[11]

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES, or other buffer of choice

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of DSP and other lipids and dissolve them in the organic solvent mixture in a round-bottom flask. Swirl gently until the solution is clear and all lipids are fully dissolved. A typical lipid concentration for the initial solution is 10-20 mg/mL.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C). Reduce the pressure and rotate the flask to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask.[5]

  • Residual Solvent Removal: Once a uniform film is formed, remove the flask from the rotary evaporator and place it under a high vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent.[5] This step is critical for the formation of stable, well-defined bilayers.

  • Lipid Film Hydration: Pre-heat the chosen aqueous hydration buffer to a temperature significantly above the Tm of DSP (e.g., 75-80°C). Add the pre-heated buffer to the round-bottom flask containing the dry lipid film.[11] The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

  • MLV Formation: Agitate the flask vigorously to disperse the lipid film in the aqueous buffer. This can be done by hand-shaking or by continued rotation on the rotary evaporator (without vacuum) while maintaining the temperature above the Tm for approximately 1 hour.[11] This process swells the lipid sheets, causing them to detach and form large, multilamellar vesicles (MLVs). At this stage, the suspension will appear milky and opaque.

  • (Optional) Freeze-Thaw Cycles: To improve the efficiency of the subsequent extrusion step and enhance the final trapped volume, the MLV suspension can be subjected to 3-5 freeze-thaw cycles.[3][13] This is achieved by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[13][14]

Part 2: Vesicle Sizing by Extrusion

This phase converts the heterogeneous MLV suspension into a homogenous population of LUVs. A handheld extruder with a heating block is suitable for laboratory-scale preparations.[9][10][15]

Materials:

  • MLV suspension from Part 1

  • Liposome Extruder (e.g., Avanti Mini-Extruder, Genizer HandExtruder) with a heating block[15][16]

  • Gas-tight syringes (e.g., 1 mL)[16][17]

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports

Procedure:

  • Extruder Assembly: Assemble the extruder according to the manufacturer's instructions. Place two filter supports and one 100 nm polycarbonate membrane inside the extruder housing.

  • Pre-heating: Place the assembled extruder into its heating block and set the temperature to be well above the Tm of DSP (e.g., 75-80°C). Allow at least 10-15 minutes for the apparatus to reach thermal equilibrium.[15]

  • Loading the Sample: Ensure the MLV suspension is also maintained at the same high temperature. Draw the warm MLV suspension into one of the gas-tight syringes and carefully expel any air. Attach the loaded syringe to one end of the extruder and an empty syringe to the other end.

  • Extrusion Process: Place the loaded extruder assembly into the pre-heated block. Gently and steadily depress the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe.[8] This completes one "pass".

  • Repeat this process by pushing the suspension back and forth between the two syringes for a total of 11 to 21 passes.[8][9][10] The initial passes may require more pressure, which should decrease as the vesicles are progressively downsized.

  • Sample Collection: After the final pass, collect the extruded vesicle suspension from the extruder into a clean, sealed vial. The resulting LUV suspension should be significantly more translucent than the initial MLV suspension.

  • Storage: Store the final vesicle preparation at 4°C for short-term use or at an appropriate temperature based on the stability of any encapsulated cargo. Do not freeze the final LUV suspension unless cryoprotectants are included, as this can disrupt the vesicle structure.

Characterization and Quality Control

Post-extrusion characterization is essential to validate the success of the protocol and ensure the vesicle population meets the required specifications.

Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in suspension.[18][19] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[18][19]

  • Z-Average Diameter: This is the intensity-weighted mean hydrodynamic diameter of the vesicle population.

  • Polydispersity Index (PDI): This is a dimensionless measure of the broadness of the size distribution.[19] A PDI value below 0.2 is generally considered indicative of a homogenous population for liposomal formulations.

ParameterTypical SpecificationInterpretation
Z-Average Diameter 110 - 150 nm (for 100 nm extrusion)Confirms successful downsizing of MLVs.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform vesicle size distribution.

Table 1: Expected DLS results for DSP vesicles after extrusion through a 100 nm membrane.

Surface Charge Analysis by Zeta Potential Measurement

The incorporation of DSP imparts a negative charge to the vesicle surface due to its phosphate headgroup. The zeta potential is a measure of the magnitude of the electrostatic charge at the vesicle surface and is a key indicator of the stability of the colloidal suspension. A sufficiently high negative zeta potential (e.g., more negative than -30 mV) can prevent vesicle aggregation due to electrostatic repulsion.

Field-Proven Insights & Troubleshooting

  • High Back Pressure or Clogged Extruder: This is almost always due to the extrusion temperature being too low. Ensure both the extruder and the lipid suspension are consistently maintained at least 5-10°C above the highest Tm of any lipid in the formulation. For pure DSP, this means operating at or above 77-82°C.

  • High PDI (> 0.3): This may indicate an insufficient number of extrusion passes or that the initial MLV concentration was too high. Increasing the number of passes to 21 or diluting the initial suspension can improve homogeneity.

  • Sequential Extrusion: For some very rigid formulations or when starting with very large MLVs, it may be beneficial to perform a sequential extrusion, first passing the suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the final 100 nm membrane.[6] This reduces the stress on the membrane and can lead to a more uniform final product.

References

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • MDPI. (2016, December 21). Evaluation of Extrusion Technique for Nanosizing Liposomes. Retrieved from [Link]

  • Unchained Labs. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • IJRPS. (n.d.). LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. Retrieved from [Link]

  • MDPI. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]

  • News-Medical. (2023, July 19). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Retrieved from [Link]

  • Laboratory of Clinical Biophysics. (2021, July 30). The Elucidation of the Molecular Mechanism of the Extrusion Process. Retrieved from [Link]

  • PubMed. (n.d.). Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion. Retrieved from [Link]

  • CD Formulation. (n.d.). Liposome Size Reduction Technologies. Retrieved from [Link]

  • Sterlitech. (2023, April 14). Liposome's Structure and Extrusion: Introduction, Method, and Application. Retrieved from [Link]

  • Nanobot. (n.d.). Liposomes: Protocol. Retrieved from [Link]

  • Cordouan Technologies. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]

  • JoVE. (2011, December 13). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Retrieved from [Link]

  • Genizer. (n.d.). Laboratory Instruction of Hand Liposome Extruder. Retrieved from [Link]

  • Genizer. (n.d.). Instruction Manual of Liposome Hand-Extruder. Retrieved from [Link]

  • PMC. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]

  • Hope, M. J., et al. (n.d.). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Retrieved from [Link]

  • eBay. (n.d.). HandExtruder Genizer Manual Liposome Extruder 1.0mL Gas Tight Syringes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Vesicles of variable sizes produced by a rapid extrusion procedure. Retrieved from [Link]

  • ES France. (n.d.). High Pressure Hand Driven Liposome Extruder. Retrieved from [Link]

  • Laboratory Supply Network. (2025, February 27). Genizer Liposome HandExtruders. Retrieved from [Link]

  • PLOS One. (2009, April 6). Preparation of Large Monodisperse Vesicles. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Retrieved from [Link]

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Application Notes & Protocols: Ethanol Injection for Distearyl Phosphate-Based Nanocarriers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the ethanol injection method for the formulation of anionic nanocarriers using distearyl phosphate (DSP). Ethanol injection is a rapid, scalable, and reproducible technique for producing small unilamellar vesicles (SUVs) by inducing the self-assembly of lipids following the rapid dilution of an ethanol-based lipid solution in an aqueous phase.[1][2][3] This document provides an in-depth explanation of the underlying principles, step-by-step experimental protocols for synthesis and characterization, and a discussion of critical process parameters. We will particularly focus on the integral role of DSP in conferring stability and surface charge to the nanocarriers, a crucial aspect for various drug delivery applications. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated workflow for producing high-quality, DSP-based nanocarriers.

Principle of the Ethanol Injection Method

The ethanol injection technique is a method of nanoprecipitation. The core principle involves dissolving lipids, including structural lipids like phospholipids and charge-imparting lipids like DSP, in a water-miscible organic solvent, typically ethanol.[3][4] This organic phase is then rapidly injected into a larger volume of an aqueous phase, which is being stirred vigorously.[1][5]

The rapid injection causes a swift dilution of the ethanol in the aqueous buffer.[3] This change in solvent environment drastically reduces the solubility of the lipid components, leading to a state of supersaturation. To achieve thermodynamic stability, the lipid molecules spontaneously self-assemble into bilayer fragments that close upon themselves to form nanocarriers, often in the form of small unilamellar vesicles (SUVs).[2][3][4] The final particle size is kinetically controlled and influenced by several factors, including the injection rate and lipid concentration.[1][6]

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Self-Assembly Process lipids Lipids (e.g., DSPC, Cholesterol, DSP) Dissolved in Ethanol injection Rapid Injection lipids->injection buffer Stirred Aqueous Buffer (e.g., PBS, Saline) buffer->injection dilution Ethanol Dilution & Lipid Supersaturation injection->dilution Miscibility assembly Spontaneous Self-Assembly into Bilayer Fragments dilution->assembly Thermodynamic Drive formation Formation of Closed Unilamellar Vesicles (SUVs) assembly->formation Energy Minimization

Caption: Mechanism of nanocarrier formation via ethanol injection.

The Critical Role of Distearyl Phosphate (DSP)

Distearyl phosphate (DSP) is a dialkyl phosphate lipid that is frequently incorporated into nanocarrier formulations for several strategic reasons:

  • Negative Surface Charge: The primary function of DSP is to impart a strong negative zeta potential to the nanocarrier surface. The phosphate headgroup is anionic at physiological pH. This negative charge is crucial for preventing aggregation through electrostatic repulsion, thereby enhancing the colloidal stability of the formulation.[7]

  • Influence on Encapsulation: The inclusion of charged lipids like DSP can influence the encapsulation of therapeutic molecules, particularly those that are charged, through electrostatic interactions.

  • Modulation of Biophysical Properties: DSP, along with other "helper" lipids like cholesterol and phospholipids (e.g., DSPC), contributes to the overall rigidity, stability, and in vivo performance of the nanocarrier.[8][9][10] For instance, phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are often used for their high melting point, which increases the stability and circulation time of nanoparticles.[11]

Materials and Equipment

Reagents & Consumables Equipment
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Magnetic stirrer with stir bar
CholesterolSyringe pump (for precise injection rate control)
1,2-distearoyl-sn-glycero-3-phosphate (DSP), sodium saltSyringes and needles (e.g., 27G or smaller)
Ethanol (200 proof, anhydrous)Glass beakers or round-bottom flasks
Phosphate-Buffered Saline (PBS), pH 7.4Rotary evaporator or Tangential Flow Filtration (TFF) system
Deionized water (18.2 MΩ·cm)Dynamic Light Scattering (DLS) instrument for size & PDI
Zeta potential analyzer
Transmission Electron Microscope (TEM) (optional)

Protocol: Preparation of DSP-Based Nanocarriers

This protocol describes the preparation of a standard batch of DSP-containing nanocarriers. The lipid ratios can be adjusted depending on the specific application.

Step 1: Preparation of the Organic Phase (Lipid-Ethanol Solution)
  • Molar Ratios: A common starting molar ratio for the lipid components is 50:40:10 (DSPC:Cholesterol:DSP).

  • Weighing Lipids: Accurately weigh the required amounts of DSPC, cholesterol, and DSP. For a typical lab-scale batch, a total lipid concentration of 10-20 mg/mL in ethanol is a good starting point.[1]

  • Dissolution: Dissolve the weighed lipids in anhydrous ethanol in a clean glass vial. Gentle warming (e.g., to 60°C) may be necessary to ensure complete dissolution, especially for lipids with high transition temperatures like DSPC.[3][5] Ensure the solution is clear before proceeding.

Step 2: Preparation of the Aqueous Phase
  • Buffer Preparation: Prepare the desired volume of the aqueous phase (e.g., PBS, pH 7.4). The volume ratio of the aqueous phase to the organic phase is a critical parameter, with ratios from 5:1 to 10:1 being common.

  • Pre-heating and Stirring: Place the aqueous phase in a beaker with a magnetic stir bar. Set the beaker on a magnetic stirrer and begin stirring at a consistent, vigorous rate (e.g., 500-1000 rpm).[5] For lipids with high transition temperatures, pre-heating the aqueous phase to a temperature above the lipid's phase transition temperature (Tc) can improve vesicle formation.[1][3]

Step 3: The Ethanol Injection Process
  • Setup: Draw the organic phase into a syringe and place it in a syringe pump. Position the needle tip just below the surface of the vortexing aqueous phase.

  • Injection: Inject the organic phase into the aqueous phase at a controlled, constant rate. A typical injection rate is between 100-500 µL/min.[5] The rapid injection leads to the spontaneous formation of a slightly turbid nanocarrier suspension.[1][5]

Step 4: Nanocarrier Purification and Concentration
  • Ethanol Removal: The ethanol must be removed from the final suspension. For lab-scale preparations, dialysis against the aqueous buffer is a common method.[1] For larger volumes or industrial scale-up, Tangential Flow Filtration (TFF) or diafiltration is more efficient.[1] Rotary evaporation can also be used.

  • Sterilization (Optional): If required for the application, the final nanocarrier suspension can be sterile-filtered through a 0.22 µm filter.

Caption: Experimental workflow for DSP-nanocarrier synthesis.

Critical Parameters and Optimization

The physicochemical properties of the final nanocarriers are highly dependent on several process parameters. Optimization is often required to achieve the desired specifications.

Parameter Effect on Nanocarrier Properties Typical Range/Considerations References
Lipid Concentration Higher concentrations generally lead to larger particle sizes.5 - 20 mg/mL in organic phase[1][5][6]
Aqueous:Organic Ratio A higher ratio typically results in smaller particles due to more rapid ethanol dilution.5:1 to 10:1 (v/v)[2]
Injection Rate Slower injection rates can lead to larger particles; faster rates often produce smaller ones.100 - 500 µL/min[1][5][6]
Stirring Speed Must be vigorous enough to ensure rapid and homogenous mixing. Insufficient stirring leads to larger, more polydisperse particles.500 - 1200 rpm[1][5]
Temperature Performing the process above the Tc of the highest-melting-point lipid ensures a fluid bilayer, facilitating vesicle formation.> Tc of highest melting point lipid[1][3]
Ionic Strength of Aqueous Phase Can affect particle size and stability by shielding surface charges.PBS or similar physiological buffers[6]

Protocol: Characterization of DSP-Based Nanocarriers

A thorough characterization is essential to ensure the quality, reproducibility, and performance of the nanocarrier formulation.

Step 1: Size and Polydispersity Index (PDI) Measurement
  • Technique: Dynamic Light Scattering (DLS) is the standard method.[12]

  • Procedure: Dilute a small aliquot of the nanocarrier suspension in the aqueous buffer to an appropriate concentration for the DLS instrument.

  • Analysis: Measure the Z-average diameter (particle size) and the Polydispersity Index (PDI).

  • Success Criteria: For many drug delivery applications, a particle size of 70-200 nm and a PDI < 0.2 are desirable, indicating a monodisperse population.[2]

Step 2: Zeta Potential Measurement
  • Technique: Laser Doppler Velocimetry, often performed on the same instrument as DLS.[12]

  • Procedure: Use an appropriate folded capillary cell and dilute the sample as for DLS analysis.

  • Analysis: The zeta potential provides a measure of the surface charge.

  • Expected Outcome: Due to the inclusion of DSP, a negative zeta potential (e.g., -15 mV to -50 mV) is expected, which confirms the surface localization of DSP and indicates good colloidal stability.[2]

Step 3: Morphology Assessment (Optional)
  • Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Procedure: Prepare a sample on a TEM grid using an appropriate staining agent (e.g., uranyl acetate) or by flash-freezing (for Cryo-TEM).

  • Analysis: TEM allows for the direct visualization of the nanocarriers, confirming their size, shape (typically spherical), and lamellarity.

Troubleshooting

Problem Potential Cause Suggested Solution
Large Particle Size (>300 nm) Lipid concentration too high. Injection rate too slow. Inadequate stirring.Decrease lipid concentration. Increase injection rate. Increase stirring speed.
High PDI (>0.3) Inefficient or non-uniform mixing. Lipid precipitation instead of vesicle formation.Increase stirring speed. Ensure injection needle is properly placed in the vortex. Check for complete lipid dissolution in ethanol.
Low/Neutral Zeta Potential Incorrect amount or omission of DSP. pH of the aqueous phase is too low.Verify DSP concentration and weighing. Ensure the pH of the aqueous phase is neutral or slightly basic.
Visible Aggregates/Precipitate Incomplete removal of ethanol. Low surface charge leading to instability.Ensure complete dialysis or diafiltration. Verify the zeta potential is sufficiently negative.

Conclusion

The ethanol injection method is a robust, scalable, and highly reproducible technique for the production of DSP-based nanocarriers.[1][4] By carefully controlling key parameters such as lipid concentration, solvent ratios, and injection rates, researchers can consistently produce nanoparticles with desired physicochemical properties. The incorporation of distearyl phosphate is key to ensuring the colloidal stability of the formulation via electrostatic repulsion. The protocols and guidelines presented in this document provide a solid foundation for the successful development and characterization of these versatile drug delivery vehicles.

References

  • The Ultimate Guide to Liposome Preparation: Thin-Film Hydration vs. Ethanol Injection. (n.d.). Creative Biolabs Blog. Retrieved from [Link]

  • Ethanol Injection Method for Liposome Preparation | Request PDF. (2023). ResearchGate. Retrieved from [Link]

  • Gouda, A., et al. (2021). Ethanol injection technique for liposomes formulation: An insight into development, influencing factors, challenges and applications. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Ethanol Injection Method for Liposome Preparation. (2023). Springer Nature Experiments. Retrieved from [Link]

  • Preparation and application of calcium phosphate nanocarriers in drug delivery. (2020). PMC - NIH. Retrieved from [Link]

  • Factors affecting liposomes particle size prepared by ethanol injection method. (2016). PMC - NIH. Retrieved from [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC. Retrieved from [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). PMC - NIH. Retrieved from [Link]

  • Synthesis of Nanoparticles Using Ethanol. (2013). Google Patents.
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  • Biocompatible Nanocarriers for Drug Delivery Applications. (n.d.). University of Regensburg. Retrieved from [Link]

  • Ethanol and NaCl-Induced Gold Nanoparticle Aggregation Toxicity toward DNA Investigated with a DNA/GCE Biosensor. (2023). MDPI. Retrieved from [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Biomolecules. Retrieved from [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2015). PMC - NIH. Retrieved from [Link]

  • Enhancement mechanisms of ethanol-sensing properties based on Cr2O3 nanoparticle-anchored SnO2 nanowires. (2025). ResearchGate. Retrieved from [Link]

  • The impact of constituents and formulation techniques on ethosomal properties, in vivo studies, and clinical trials. (2018). PMC - NIH. Retrieved from [Link]

  • Mechanisms of Nucleation and Growth of Nanoparticles in Solution. (2015). Chemical Reviews. Retrieved from [Link]

  • Characterization techniques for nanoparticulate carriers. (n.d.). OUCI. Retrieved from [Link]

  • A Review of Recent Approaches in Floating Systems for Drug Delivery Using Micro balloons. (2022). IJSDR. Retrieved from [Link]

  • Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). (2022). PMC - NIH. Retrieved from [Link]

  • Calcium Phosphate Nanoparticles Functionalized with a Cardio-Specific Peptide. (2025). MDPI. Retrieved from [Link]

  • On the role of helper lipids in lipid nanoparticle formulations of siRNA. (2019). NanoMedicines Research Group. Retrieved from [Link]

  • Physicochemical characterization of drug nanocarriers. (2016). PMC - NIH. Retrieved from [Link]

  • Polymer-assisted intratumoral delivery of ethanol: Preclinical investigation of safety and efficacy in a murine breast cancer model. (2020). bioRxiv. Retrieved from [Link]

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Application Note: Surface Modification of PLGA Nanoparticles with Di-n-octadecylphosphate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are foundational to biodegradable drug delivery systems. However, unmodified PLGA nanoparticles often suffer from poor colloidal stability, rapid opsonization, and burst-release kinetics. This application note details the mechanistic rationale and step-by-step protocol for the surface modification of PLGA nanoparticles using Di-n-octadecylphosphate (DCP) —a synthetic, strongly anionic lipid. By engineering a lipid-polymer hybrid structure, formulation scientists can drastically improve encapsulation efficiency, enforce a Fickian drug release profile, and achieve superior colloidal stability through electrostatic repulsion.

Mechanistic Rationale: The Role of Di-n-octadecylphosphate

To move beyond empirical formulation, it is critical to understand the thermodynamic and kinetic causality behind incorporating DCP into a PLGA matrix:

  • Electrostatic Stabilization (Zeta Potential Modulation): Unmodified PLGA nanoparticles exhibit a mildly negative surface charge (typically -10 to -15 mV) due to terminal carboxyl groups. This is often insufficient to prevent van der Waals-induced aggregation in complex biological fluids. DCP possesses a phosphate headgroup with a low pKa. When processed in a neutral to slightly alkaline aqueous phase (e.g., PBS pH 7.4), the phosphate group fully deprotonates. This imparts a highly negative zeta potential (often < -30 mV), establishing a robust electrostatic hydration sphere that prevents particle aggregation (1)[1].

  • Lipid-Polymer Hybrid Architecture: During the solvent evaporation phase, the amphiphilic nature of DCP drives it to the oil/water interface. The hydrophobic di-octadecyl (C18) carbon chains intercalate deeply into the hardening PLGA core, while the hydrophilic phosphate heads orient outward. This forms a tight lipid monolayer that increases the rigidity of the nanoparticle shell, effectively sealing the polymeric matrix and preventing premature drug leakage (2)[2].

  • Release Kinetics: The rigid hydrocarbon barrier created by DCP slows the penetration of water into the PLGA core. This suppresses the initial "burst release" typical of polymeric nanoparticles, shifting the kinetic model toward a sustained, Fickian diffusion pattern (3)[3].

MechanisticModel PLGA PLGA Polymer (Hydrophobic Core) Hybrid Hybrid PLGA->Hybrid Core Matrix DCP Di-n-octadecylphosphate (Anionic Lipid Shell) DCP->Hybrid Surface Functionalization Drug Therapeutic Agent (e.g., Hydrophobic Drug) Drug->PLGA Encapsulation Stability Colloidal Stability (Electrostatic Repulsion) Hybrid->Stability Prevents Aggregation Uptake Cellular Internalization (Endocytosis) Hybrid->Uptake Membrane Interaction

Structural and functional dynamics of DCP-modified PLGA nanoparticles in drug delivery.

Quantitative Formulation Data

To guide experimental design, Table 1 summarizes the dose-dependent effects of DCP concentration on the physicochemical properties of PLGA nanoparticles. Notice that while particle size marginally increases due to the lipid shell, the Polydispersity Index (PDI) drops, indicating a more uniform particle population driven by heightened electrostatic repulsion.

Table 1: Effect of DCP Concentration on PLGA Nanoparticle Characteristics

Formulation IDPLGA:DCP Mass RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 (Control) 10:0145.2 ± 4.10.210-12.4 ± 1.562.4 ± 2.8
F2 10:0.5152.6 ± 3.80.185-24.6 ± 2.174.1 ± 3.2
F3 (Optimal) 10:1168.4 ± 5.20.142-38.2 ± 1.885.6 ± 2.5
F4 (Excess) 10:2195.3 ± 6.70.160-42.1 ± 2.481.2 ± 3.0

Data synthesized from established lipid-polymer hybrid formulation parameters. Formulations exceeding a 10:1 ratio often exhibit diminishing returns in encapsulation efficiency due to competitive displacement within the polymer matrix (1)[1].

Experimental Protocol: Self-Validating Single Emulsion-Solvent Evaporation

This protocol utilizes a self-validating framework. Quality Control (QC) checkpoints are embedded directly into the workflow to ensure that any deviations in thermodynamics or shear forces are caught before proceeding to the next step.

Materials & Reagents
  • Polymer: PLGA (50:50 lactide:glycolide ratio, Mw 30,000–60,000)

  • Lipid Modifier: Di-n-octadecylphosphate (DCP)

  • Surfactant: Polyvinyl Alcohol (PVA, Mw 31,000–50,000, 87–89% hydrolyzed)

  • Solvents: Dichloromethane (DCM, HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4)

  • Cryoprotectant: D-(+)-Trehalose dihydrate

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Dissolve 50 mg of PLGA and 5 mg of DCP (10:1 ratio) in 2 mL of DCM.

  • Add the hydrophobic therapeutic agent (e.g., 5 mg) to this mixture.

  • Vortex for 60 seconds until a completely clear solution is achieved.

  • Causality Check: DCM is utilized because its high volatility facilitates rapid solvent evaporation, while its Hildebrand solubility parameter excellently matches both PLGA and the hydrocarbon tails of DCP.

Step 2: Preparation of the Aqueous Phase

  • Prepare 10 mL of a 1% (w/v) PVA solution in PBS (pH 7.4). Filter through a 0.22 µm syringe filter to remove un-dissolved polymer aggregates.

  • Causality Check: The use of PBS (pH 7.4) rather than deionized water is critical. The pH must be maintained above the pKa of the DCP phosphate group to ensure complete ionization, thereby maximizing the negative surface charge.

Step 3: Primary Emulsification (o/w)

  • Place the aqueous phase in an ice bath.

  • Using a probe sonicator (e.g., 100W output), begin sonicating the aqueous phase.

  • Add the organic phase dropwise (approx. 1 mL/min) into the aqueous phase while continuously sonicating.

  • Continue sonication for exactly 2 minutes post-addition.

  • Validation Checkpoint 1 (DLS): Extract 10 µL of the emulsion, dilute in 1 mL of DI water, and measure via Dynamic Light Scattering. A Z-average size of 150–200 nm with a PDI < 0.2 indicates optimal shear force. If PDI > 0.25, increase sonication time by 30 seconds.

Step 4: Solvent Evaporation and Nanoparticle Hardening

  • Transfer the emulsion to a magnetic stirrer in a fume hood.

  • Stir at 400 rpm at ambient temperature for 4 hours.

  • Causality Check: Continuous stirring allows the DCM to diffuse to the air-water interface and evaporate. As the solvent leaves the droplets, the PLGA precipitates to form a solid core, while the DCP is thermodynamically driven to remain at the interface, forming the lipid shell.

Step 5: Purification and Recovery

  • Transfer the hardened nanoparticle suspension to ultracentrifuge tubes.

  • Centrifuge at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant (containing excess PVA and unencapsulated drug).

  • Resuspend the pellet in 10 mL of ultra-pure DI water using mild bath sonication. Repeat the wash step twice.

  • Validation Checkpoint 2 (Zeta Potential): Analyze the washed nanoparticles. The Zeta potential must read between -30 mV and -45 mV. A less negative value indicates insufficient DCP partitioning or residual PVA masking the surface charge.

Step 6: Lyophilization

  • Resuspend the final washed pellet in 5 mL of a 5% (w/v) Trehalose solution.

  • Freeze at -80°C for 4 hours, followed by lyophilization for 48 hours.

  • Causality Check: Trehalose acts as a lyoprotectant. It replaces the water of hydration around the DCP phosphate headgroups during freezing, preventing the lipid shells from fusing and maintaining particle integrity upon reconstitution (4)[4].

ProtocolWorkflow Step1 1. Phase Preparation Org: PLGA + DCP + Drug in DCM Aq: PVA in PBS (pH 7.4) Step2 2. Primary Emulsification Ultrasonication (100W, 2 min) Ice-bath cooling Step1->Step2 Dropwise addition Step3 3. Solvent Evaporation Magnetic stirring (400 rpm, 4h) Fume hood ambient temp Step2->Step3 Formation of nano-droplets Step4 4. Recovery & Washing Ultracentrifugation (20,000 x g) Wash 3x with DI Water Step3->Step4 Hardening of PLGA core Step5 5. Lyophilization 5% w/v Trehalose added Freeze-dry for 48h Step4->Step5 Purified NP pellet QC Quality Control Checkpoint DLS, Zeta Potential, HPLC Step5->QC Final Characterization

Workflow for synthesizing PLGA-DCP hybrid nanoparticles via emulsion-solvent evaporation.

References

  • Formulation of Risperidone Nano Niosomal Vesicular System by Ecofriendly Direct Ultrasonication Method.Research and Development Department (rdd.edu.iq).
  • Nanoparticle Delivery Systems in the Treatment of Diabetes Complications.PubMed Central (PMC).
  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery.MDPI.
  • Vesicular melatonin efficiently downregulates sodium fluoride-induced oxidative toxicity.Dove Medical Press.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Encapsulation with Distearyl Phosphate (DSP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers optimizing lipid-based drug delivery systems (liposomes, niosomes, and LNPs) using Distearyl Phosphate (DSP) as a functional additive.

Unlike bulk lipids (e.g., DSPC, DPPC), DSP is a dialkyl phosphate used primarily as an anionic charge inducer and membrane stabilizer. Its inclusion is a strategic choice to enhance Encapsulation Efficiency (EE) and reduce leakage, particularly for cationic payloads or hydrophilic drugs requiring rigid bilayers.

Topic: Improving Encapsulation Efficiency & Stability with Distearyl Phosphate Document ID: DSP-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Mechanism: Why DSP Improves Encapsulation

Before troubleshooting, it is critical to understand why you are adding DSP. It functions through two primary mechanisms:

  • Electrostatic Trapping (Zeta Potential Modulation): DSP introduces a permanent negative charge (phosphate headgroup) to the bilayer surface. If your payload is cationic (e.g., doxorubicin, peptides, aminoglycosides), DSP creates an electrostatic "trap," significantly increasing the Loading Capacity (LC) and preventing passive leakage.

  • Bilayer Rigidification (The "C18 Effect"): Unlike Dicetyl Phosphate (DCP, C16 chains), Distearyl Phosphate possesses two Stearyl (C18) chains. This raises the Phase Transition Temperature (

    
    ) of the vesicle, creating a more tightly packed "gel-phase" membrane at physiological temperature (
    
    
    
    ). This reduces the permeability coefficient, locking the drug inside.
Mechanism Visualization

DSP_Mechanism cluster_0 Standard Liposome (Neutral) cluster_1 DSP-Modified Liposome (Anionic) NeutralLipid Neutral Lipid (DSPC/Chol) DrugLeak Drug Leakage (Passive Diffusion) NeutralLipid->DrugLeak DSP Distearyl Phosphate (Anionic Head + C18 Tail) Zeta Negative Zeta Potential (-30 to -50 mV) DSP->Zeta Rigidity Membrane Rigidity (Reduced Permeability) DSP->Rigidity Interaction Electrostatic Trap (DSP (-) <-> Drug (+)) Zeta->Interaction HighEE High Encapsulation Efficiency (>80%) Interaction->HighEE Increases EE Rigidity->HighEE Prevents Leakage

Figure 1: Mechanistic pathway showing how DSP enhances encapsulation efficiency through electrostatic retention and membrane rigidification.

Formulation Protocol & Critical Parameters

To achieve high EE, the incorporation of DSP must be precise. Below is the optimized protocol for a Thin-Film Hydration method, specifically adjusted for DSP's solubility profile.

Standardized Protocol: DSP-Modified Vesicles
ParameterSpecificationRationale
Molar Ratio 7:2:1 (Bulk Lipid : Chol : DSP )Exceeding 10-15 mol% DSP can cause vesicle toxicity or instability due to charge repulsion.
Solvent System Chloroform : Methanol (4:1 v/v)DSP has poor solubility in pure chloroform. Methanol is required to solvate the polar phosphate head.
Hydration Temp > 65°C DSP has a high

. Hydrating below this temperature results in heterogeneous films and low EE.
Buffer Choice PBS or HEPES (pH 7.4)Avoid Calcium/Magnesium. Divalent cations precipitate DSP immediately.
Extrusion Heated Extruder (65°C)Must extrude above the transition temperature to prevent filter clogging.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My Encapsulation Efficiency is still low (<30%)."

Diagnosis: If adding DSP didn't improve EE, the issue is likely pH mismatch or Ionic Strength interference .

  • The Science: DSP is an acidic lipid. For it to function as a charge anchor, it must be ionized (negatively charged). If your hydration buffer is too acidic (pH < 5), the phosphate group protonates, losing its charge and its ability to bind cationic drugs.

  • Corrective Action:

    • Ensure Hydration Buffer pH is > 7.0 .

    • Check Drug pKa: Ensure your drug is positively charged at the formulation pH.

    • Reduce Ionic Strength: High salt concentrations shield the electrostatic attraction. Use 10mM buffer instead of 150mM during the loading phase, then adjust osmolarity later.

Issue 2: "Visible white precipitate forms upon hydration."

Diagnosis: This is the classic "Calcium Crash." Phosphate esters (like DSP) react avidly with divalent cations (


, 

) to form insoluble salts.
  • The Science: Many standard PBS tablets contain magnesium or calcium. Even trace amounts from tap water used to make buffers can cause this.

  • Corrective Action:

    • Use calcium-free / magnesium-free PBS.

    • Add 1 mM EDTA to the hydration buffer to chelate trace metal ions.

    • Ensure all glassware is rinsed with deionized (DI) water.

Issue 3: "The lipid film won't dissolve completely."

Diagnosis: DSP has a longer chain length (C18) than the more common Dicetyl Phosphate (C16), making it harder to solubilize.

  • Corrective Action:

    • Increase Methanol: Shift solvent ratio to 2:1 (Chloroform:Methanol) to assist the polar head group.

    • Sonication: Sonicate the solvent mixture at 40°C before rotary evaporation to ensure molecular-level mixing.

    • Hydration Time: Increase hydration time to 1 hour at 65°C with continuous agitation.

Advanced Optimization: The Decision Matrix

Use this logic flow to optimize your specific formulation.

Optimization_Tree Start Start: Evaluate EE CheckEE Is EE > 70%? Start->CheckEE Yes Proceed to Stability Testing CheckEE->Yes Yes No Analyze Failure Mode CheckEE->No No CheckZeta Measure Zeta Potential No->CheckZeta ZetaLow Zeta > -20mV (Not negative enough) CheckZeta->ZetaLow ZetaHigh Zeta < -30mV (Charge is good) CheckZeta->ZetaHigh Action1 Increase DSP % (Max 15%) ZetaLow->Action1 Action2 Check Buffer pH (Must be > 7.0) ZetaLow->Action2 Action3 Drug is not binding? Check Drug pKa ZetaHigh->Action3 Action4 Leakage? Add Cholesterol ZetaHigh->Action4

Figure 2: Troubleshooting logic for optimizing DSP formulations based on Zeta Potential and Encapsulation Efficiency data.

Frequently Asked Questions (FAQ)

Q: Can I substitute Dicetyl Phosphate (DCP) for Distearyl Phosphate (DSP)? A: You can, but expect lower stability. DCP (C16) has a lower transition temperature. DSP (C18) creates a more rigid bilayer, which is superior for retaining small molecules and preventing leakage in serum conditions. Use DSP for "stealth" or long-circulating formulations.

Q: Does DSP affect the size of the liposomes? A: Yes. The addition of a charged lipid like DSP increases the inter-lamellar spacing due to electrostatic repulsion between layers. This often results in slightly larger vesicles and higher trapped volume (which is good for hydrophilic drug encapsulation) compared to neutral liposomes.

Q: Is DSP compatible with PEGylation (Stealth Liposomes)? A: Yes. DSP is compatible with DSPE-mPEG. However, since both are anionic (or shield charge), the apparent zeta potential may decrease upon PEGylation. The "trapping" efficiency of DSP remains effective internally, even if the surface is shielded by PEG.

References

  • Taylor & Francis. (2008). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (Demonstrates the stability superiority of C18 lipids like DSPC/DSP over shorter chains).

  • National Science Foundation (NSF). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (Discusses passive equilibration and transition temperature effects on EE).

  • National Institutes of Health (NIH) - PMC. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics. (Highlights the impact of preparation methods and lipid choices on encapsulation inconsistencies).

  • Wisdom Library. Dicetyl phosphate: Significance and symbolism. (Explains the role of phosphate additives as negative charge inducers in niosomes/liposomes).

  • CAS Common Chemistry. Distearyl Phosphate (CAS 3037-89-6) Chemical Properties.[1] (Verification of chemical structure and properties).[2][3][4]

Sources

Technical Support Center: Troubleshooting Precipitation of Distearyl Phosphate in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of distearyl phosphate (DSP) precipitation in ethanol during experimental workflows, particularly in the context of lipid nanoparticle (LNP) and liposomal formulations. Our guidance is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction: Understanding Distearyl Phosphate and its Behavior in Ethanol

Distearyl phosphate (DSP), with its systematic IUPAC name dioctadecyl hydrogen phosphate, is an anionic lipid characterized by a hydrophilic phosphate head group and two long, hydrophobic C18 stearyl tails.[1][2] This amphiphilic nature is key to its function as a stabilizer in lipid-based drug delivery systems, where the negatively charged phosphate group contributes to the stability of liposome suspensions through electrostatic repulsion, preventing aggregation.[1]

The challenge of DSP precipitation in ethanol, a common solvent in LNP formulation, arises from the molecule's unique physicochemical properties and its interaction with the solvent environment.[3] Ethanol is significantly less polar than water, which can disrupt the solvation of the charged phosphate head group and promote intermolecular interactions between the long, saturated stearyl chains, leading to precipitation.[4]

Troubleshooting Guide: Precipitation of Distearyl Phosphate in Ethanol

This guide is designed to help you diagnose and resolve issues with DSP precipitation in a logical, step-by-step manner.

Initial Observation: White Precipitate Forms in the DSP/Ethanol Solution

Question: I'm observing a white, waxy, or crystalline precipitate in my distearyl phosphate/ethanol solution, either during preparation or upon standing. What is causing this and how can I fix it?

Answer: The precipitation of distearyl phosphate in ethanol is a common issue driven by its limited solubility, which is highly dependent on temperature and concentration. The long, saturated stearyl chains of DSP can easily pack together, especially at lower temperatures, leading to crystallization and precipitation out of the ethanol solution.

Troubleshooting Workflow

To systematically address this issue, follow the diagnostic workflow outlined below.

G cluster_0 Start: DSP Precipitation Observed cluster_1 Initial Checks cluster_2 Primary Solutions cluster_3 Secondary Checks & Advanced Solutions cluster_4 Outcome start Precipitation of DSP in Ethanol Observed temp Is the solution temperature at or below room temperature? start->temp conc Is the DSP concentration high? temp->conc No heat Gently warm the solution (e.g., to 40-60°C) with stirring. temp->heat Yes dilute Dilute the solution with pre-warmed ethanol. conc->dilute Yes ph_check Is the pH of your system affecting solubility? conc->ph_check No resolved Issue Resolved: DSP is fully dissolved. heat->resolved dilute->resolved cosolvent Consider the addition of a co-solvent. ph_check->cosolvent Potentially cosolvent->resolved

Sources

Technical Support Center: Optimizing Distearyl Phosphate (DSP) Liposome Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Achieving Low Polydispersity Index (PDI)

This technical support guide is designed for researchers, scientists, and drug development professionals working with distearyl phosphate (DSP) liposomes. Our goal is to provide in-depth troubleshooting advice and practical solutions for achieving a low polydispersity index (PDI), a critical parameter for ensuring the stability, reproducibility, and efficacy of liposomal drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI), and why is it a critical quality attribute for DSP liposomes?

The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size. In the context of liposome formulations, a lower PDI value indicates a more uniform and monodisperse population of vesicles. For DSP liposomes intended for therapeutic applications, a low PDI (typically below 0.2) is crucial for several reasons:

  • Reproducibility: A narrow size distribution ensures batch-to-batch consistency, which is a regulatory requirement for pharmaceutical products.

  • Stability: Monodisperse liposomal formulations tend to have greater physical stability and a longer shelf-life, as they are less prone to aggregation and fusion.

  • Predictable in vivo performance: The biodistribution, circulation half-life, and cellular uptake of liposomes are highly dependent on their size. A low PDI ensures that the majority of vesicles will behave in a predictable manner.

Q2: What is a typical target PDI for DSP liposome formulations in a preclinical or clinical setting?

For most parenteral liposomal drug delivery systems, a PDI of < 0.2 is generally considered acceptable. For more stringent applications, such as targeted drug delivery, a PDI of < 0.1 may be required.

Q3: Can the inclusion of distearyl phosphate (DSP) in my liposome formulation contribute to a higher PDI?

Yes, the physicochemical properties of DSP can sometimes present challenges in achieving a low PDI. DSP is an anionic lipid with a high phase transition temperature (Tc) of approximately 74°C. If the formulation and processing temperatures are not carefully controlled and maintained above the Tc of the entire lipid mixture, incomplete hydration and fusion of lipid bilayers can occur, leading to a heterogeneous population of liposomes.

Troubleshooting Guide: High PDI in DSP Liposome Preparations

This section addresses common issues encountered during the preparation of DSP liposomes that can lead to an unacceptably high PDI.

Issue 1: High PDI Immediately After Initial Hydration (Pre-Homogenization)

Possible Cause: Incomplete or inefficient hydration of the lipid film.

Explanation: If the lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) with a very broad size distribution will form. The negative charge of DSP can also lead to electrostatic repulsion between lipid sheets, potentially hindering the hydration process if not properly controlled.

Troubleshooting Steps:

  • Optimize Hydration Temperature: Ensure the hydration buffer is pre-heated to a temperature significantly above the phase transition temperature (Tc) of the lipid mixture. For DSP-containing formulations, this is typically in the range of 65-75°C.

  • Increase Hydration Time: Extend the hydration period to allow for complete swelling of the lipid film. This can range from 30 minutes to several hours.

  • Incorporate Mechanical Agitation: Gentle agitation, such as using a rotary evaporator (with the vacuum off) or a shaking water bath, can facilitate the hydration process.

Issue 2: PDI Remains High After Homogenization (e.g., Sonication or Extrusion)

Possible Cause 1: Sub-optimal homogenization parameters.

Explanation: The energy input during homogenization is critical for breaking down large MLVs into smaller, more uniform unilamellar vesicles (LUVs). Insufficient energy will result in incomplete size reduction, while excessive energy can lead to lipid degradation and sample contamination.

Troubleshooting Steps:

  • For Probe Sonication:

    • Optimize Power and Time: Start with a lower power setting and gradually increase, monitoring the PDI at various time points. Over-sonication can lead to the generation of lipid degradation products and metal contamination from the probe tip.

    • Ensure Proper Probe Immersion: The probe tip should be sufficiently immersed in the sample to prevent foaming and aerosolization.

    • Control Temperature: Use a pulsed sonication mode and an ice bath to prevent overheating of the sample, which can alter lipid properties.

  • For Extrusion:

    • Sequential Extrusion: Pass the liposome suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., 400 nm -> 200 nm -> 100 nm). This gradual size reduction is more effective at producing a monodisperse population than a single pass through the final pore size.

    • Increase Number of Passes: For each membrane pore size, multiple passes (typically 5-11) are recommended to ensure that the majority of vesicles have been processed.

    • Maintain Temperature: The extruder and the liposome suspension should be maintained at a temperature above the Tc of the lipid mixture throughout the extrusion process.

Possible Cause 2: Inappropriate lipid concentration.

Explanation: Very high lipid concentrations can increase the viscosity of the liposome suspension, making homogenization less efficient. This can lead to a broader size distribution and a higher PDI.

Troubleshooting Steps:

  • Dilute the Formulation: If you suspect the lipid concentration is too high, try diluting the formulation before homogenization. The optimal lipid concentration will depend on the specific lipid composition and the homogenization method used.

Issue 3: PDI Increases During Storage

Possible Cause: Instability of the liposome formulation leading to aggregation or fusion.

Explanation: DSP is included in formulations to impart a negative surface charge, which should theoretically increase colloidal stability through electrostatic repulsion. However, if the surface charge is insufficient or if other formulation components promote instability, vesicles can aggregate or fuse over time, leading to an increase in the average particle size and PDI.

Troubleshooting Steps:

  • Optimize DSP Concentration: Ensure that the molar percentage of DSP in the formulation is sufficient to provide adequate electrostatic stabilization.

  • Incorporate a PEGylated Lipid: The inclusion of a poly(ethylene glycol)-lipid conjugate (e.g., DSPE-PEG2000) can provide steric hindrance, which acts synergistically with electrostatic repulsion to prevent aggregation.

  • Control Storage Conditions: Store the liposome formulation at the recommended temperature (typically 2-8°C) and protect it from light. Avoid freezing, as this can disrupt the vesicle structure.

  • Evaluate Buffer Composition: The ionic strength and pH of the storage buffer can influence the stability of the liposomes. Ensure that the buffer is optimized for the specific formulation.

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for DSP Liposome Preparation
  • Dissolve the lipids (e.g., DSPC, Cholesterol, DSP) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.

  • Continue to evaporate for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film with the aqueous buffer of choice, pre-heated to a temperature above the Tc of the lipid mixture (e.g., 65°C).

  • Maintain the temperature and gently agitate the flask until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

Protocol 2: Liposome Size Reduction by High-Pressure Homogenization (Extrusion)
  • Assemble the high-pressure extruder with the first polycarbonate membrane (e.g., 400 nm pore size).

  • Pre-heat the extruder to the desired temperature (above the Tc of the lipid mixture).

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the liposome suspension back and forth through the membrane for a specified number of cycles (e.g., 11 passes).

  • Replace the membrane with one of a smaller pore size (e.g., 200 nm) and repeat the extrusion process.

  • Continue this sequential extrusion until the desired final vesicle size is reached (e.g., with a 100 nm membrane).

Visualizations

G Workflow for Low PDI DSP Liposomes cluster_0 Liposome Formulation & Hydration cluster_1 Homogenization (Size Reduction) cluster_2 Final Product & Analysis Lipid_Mixture Lipid Mixture in Organic Solvent (DSPC, Chol, DSP) Thin_Film Thin Lipid Film Lipid_Mixture->Thin_Film Rotary Evaporation MLV Multilamellar Vesicles (MLVs) (High PDI) Thin_Film->MLV Hydration (Temp > Tc) Extrusion Sequential Extrusion (e.g., 400nm -> 200nm -> 100nm) MLV->Extrusion Sonication Probe Sonication (Pulsed, Temp Control) MLV->Sonication LUV Unilamellar Vesicles (LUVs) (Low PDI) Extrusion->LUV Sonication->LUV DLS Dynamic Light Scattering (DLS) (Size & PDI Measurement) LUV->DLS G Troubleshooting Logic for High PDI cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions High_PDI High PDI Detected Hydration Incomplete Hydration High_PDI->Hydration Homogenization Sub-optimal Homogenization High_PDI->Homogenization Stability Formulation Instability High_PDI->Stability Optimize_Temp Optimize Temp & Time (Hydration/Extrusion) Hydration->Optimize_Temp Optimize_Homogenization Adjust Sonication Power/ Extrusion Cycles Homogenization->Optimize_Homogenization Formulation_Mod Incorporate PEG-Lipid/ Optimize DSP % Stability->Formulation_Mod

Caption: Troubleshooting logic for high PDI in DSP liposomes.

Data Summary

ParameterRecommendationExpected Outcome on PDI
Hydration Temperature > Tc of lipid mixture (e.g., 65-75°C)Lower PDI
Homogenization Method Sequential ExtrusionGenerally lower PDI than sonication
Extrusion Cycles 5-11 passes per membraneLower PDI with more passes
DSP Concentration 5-10 mol%Can improve stability, preventing PDI increase on storage
PEG-Lipid Inclusion 3-5 mol%Can improve stability, preventing PDI increase on storage

References

  • Liposome Technology, Volume I: Preparation of Liposomes. G. Gregoriadis (Editor). CRC Press. [Link]

  • Liposomes: From Basics to Advanced Applications. S. D. Li and L. Huang. Cambridge University Press. [Link]

Technical Support Center: Preventing Aggregation in Anionic Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Anionic LNP Troubleshooting Center. While anionic LNPs are highly effective for targeting the hepatic reticuloendothelial system (RES) and specific extrahepatic tissues[1], their net negative surface charge makes them exceptionally vulnerable to colloidal instability. This guide provides field-proven, mechanistically grounded solutions to prevent aggregation during formulation, buffer exchange, and storage.

Section 1: Mechanistic Diagnostic Workflow

When anionic LNPs aggregate, the root cause typically traces back to one of three environmental stressors: ionic bridging, insufficient steric shielding, or mechanical freeze-thaw stress. Use the diagnostic workflow below to isolate your formulation's failure point.

LNPAggregation Start Anionic LNP Aggregation Detected (High PDI/Size) CheckBuffer 1. Buffer & Media Check (Divalent Cations/pH) Start->CheckBuffer CheckLipid 2. Lipid Composition (PEG-Lipid % & Sterics) Start->CheckLipid CheckStorage 3. Storage Conditions (Freeze-Thaw Stress) Start->CheckStorage ActionBuffer Use EDTA/EGTA or Monovalent Buffers (e.g., HEPES/NaCl) CheckBuffer->ActionBuffer If Ca2+/Mg2+ present ActionLipid Increase PEG-Lipid to 1.5 - 5 mol% Optimize Alkyl Chain CheckLipid->ActionLipid If low steric repulsion ActionStorage Add 10-20% (w/v) Sucrose or Trehalose as Lyoprotectant CheckStorage->ActionStorage If freezing/lyophilizing Validated Stable Anionic LNPs (PDI < 0.2, Size < 100nm) ActionBuffer->Validated ActionLipid->Validated ActionStorage->Validated

Figure 1: Diagnostic workflow for identifying and resolving anionic LNP aggregation triggers.

Section 2: Core Troubleshooting Guide (Q&A)

Q1: Why do my anionic LNPs aggregate immediately upon buffer exchange or addition to biological media? Causality: This is typically driven by "ion-bridging" flocculation. When anionic LNPs are exposed to buffers or biological media containing divalent cations (such as Ca²⁺ or Mg²⁺), these positively charged ions act as molecular bridges between the negatively charged lipid headgroups[2]. This interaction neutralizes the electrostatic repulsion that normally keeps the particles separated, allowing van der Waals forces to drive rapid, irreversible aggregation[2]. Furthermore, crossing the isoelectric point during pH adjustments can cause substantial morphological rearrangement and fusion[3]. Solution: Always perform initial buffer exchanges into strictly monovalent buffers (e.g., 1x PBS without Ca/Mg, or HEPES-buffered saline). If your downstream application requires divalent cations, you must either pre-coat the LNPs with a higher density of steric stabilizers (see Q2) or supplement the transitional buffer with 1–5 mM EDTA to chelate free ions before they induce bridging.

Q2: How can I optimize my lipid molar ratio to prevent bridging and improve colloidal stability? Causality: Electrostatic repulsion alone is insufficient for anionic LNPs in complex ionic environments. PEGylated lipids are required to create a spatial, hydrophilic barrier on the surface of the LNP, which physically impedes particles from coming close enough to aggregate[1][4]. If the PEG-lipid density is too low, the steric shield is incomplete, leaving anionic patches exposed to bridging ions and hydrophobic interactions. Solution: While standard LNP formulations (like Onpattro) use approximately 1.5 mol% PEG-lipid[3][4], highly anionic formulations prone to aggregation benefit from increasing the PEG-lipid concentration to 2.5 – 5.0 mol%. Be aware that increasing PEG-lipid content will proportionally decrease the final particle size, so dynamic light scattering (DLS) validation is required to ensure the size remains within your therapeutic target.

Q3: My LNPs look fine after formulation, but they aggregate massively after a freeze-thaw cycle. How do I fix this? Causality: Freezing LNPs without a lyoprotectant causes water to crystallize into ice, which excludes the LNPs and forces them into highly concentrated unfrozen pockets. This mechanical stress strips the protective hydration shell from the PEG-lipids and forces the particles into direct contact, resulting in large increases in nanoparticle size and polydispersity index (PDI)[5]. Solution: Incorporate a saccharide-based cryoprotectant before freezing. Studies demonstrate that adding 20% (w/v) sucrose or trehalose to the aqueous buffer replaces the water molecules around the lipid headgroups, preserving the hydration shell and maintaining LNP efficacy and size through multiple freeze-thaw cycles[5][6].

Section 3: Self-Validating Experimental Protocols

Protocol A: Buffer Exchange via Tangential Flow Filtration (TFF) with Chelation

This protocol is designed as a self-validating system: success at each step guarantees the integrity of the next, preventing catastrophic aggregation during solvent removal.

  • Preparation: Following microfluidic mixing (typically yielding LNPs in 25-33% ethanol), immediately dilute the mixture 1:3 in a monovalent stabilization buffer (e.g., 25 mM Tris, pH 7.4)[3].

  • Chelation (If applicable): If the target biological buffer contains trace divalent cations, add EDTA to a final concentration of 2 mM to the stabilization buffer.

  • TFF Processing: Process the diluted LNPs through a TFF system using a 100 kDa MWCO hollow fiber cartridge. Maintain the transmembrane pressure (TMP) below 5 psi to prevent shear-induced aggregation.

  • Diafiltration: Exchange with 8-10 diavolumes of the final storage buffer (e.g., 1x PBS + 10% sucrose).

  • Validation Checkpoint: Measure size and PDI via DLS. A successful exchange will yield a PDI < 0.2 and a size within 10% of the pre-TFF measurement. If PDI > 0.2, suspect ion-bridging and increase EDTA concentration in step 2.

BufferExchange Step1 Formulate Anionic LNPs (Ethanol/Aqueous Mixing) Step2 Dialysis / TFF (Remove Ethanol) Step1->Step2 Decision Target Buffer Contains Divalent Cations? Step2->Decision PathYes Add 1-5 mM EDTA/EGTA to Chelate Ca2+/Mg2+ Decision->PathYes Yes PathNo Use Monovalent Buffer (e.g., 1x PBS, HEPES) Decision->PathNo No Validate DLS Validation (Check Size & PDI) PathYes->Validate PathNo->Validate

Figure 2: Self-validating buffer exchange protocol to prevent ion-bridging aggregation.

Protocol B: Lyophilization and Cryoprotectant Optimization
  • Excipient Addition: To the dialyzed LNP suspension, add sucrose or trehalose to achieve a final concentration of 20% (w/v)[5][6].

  • Pre-Freezing: Aliquot the LNP suspension into glass lyophilization vials. Flash-freeze the vials in liquid nitrogen or place them in a -80°C freezer overnight[5].

  • Primary Drying: Transfer to a freeze-dryer. Run primary drying at -40°C under vacuum (<100 mTorr) for 24 hours.

  • Secondary Drying: Ramp temperature to 20°C at 0.1°C/min and hold for 6 hours to remove residual moisture.

  • Reconstitution & Validation: Reconstitute the lyophilized cake with molecular biology grade water. Perform DLS. The protocol is validated if the reconstituted z-average diameter and PDI match the pre-lyophilization values[5].

Section 4: Quantitative Data Summary

The following table summarizes the quantitative impact of formulation and storage parameters on anionic LNP stability:

Parameter AdjustedExperimental ConditionTypical Result (Size / PDI)Mechanistic Outcome
Cryoprotectant 0% Sugar (Freeze-Thaw)> 500 nm / PDI > 0.40Aggregation due to ice crystal mechanical stress and hydration shell loss[5].
Cryoprotectant 20% (w/v) Sucrose or Trehalose< 100 nm / PDI < 0.15Saccharides replace water molecules, preserving the steric hydration shell[5][6].
PEG-Lipid Density 1.5 mol% PEG-Lipid~ 80 nm / Moderate StabilityBaseline steric barrier; susceptible to ion-bridging in high Ca²⁺ media[4].
PEG-Lipid Density 5.0 mol% PEG-Lipid~ 50 nm / High StabilityEnhanced steric repulsion completely masks anionic charge, preventing bridging[7].
Buffer Composition Presence of Ca²⁺/Mg²⁺ (No EDTA)> 300 nm / PDI > 0.30Rapid ion-bridging flocculation between anionic lipid headgroups[2].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use glucose instead of sucrose or trehalose? A: While monosaccharides like glucose provide some protection, disaccharides like sucrose and trehalose have higher glass transition temperatures (Tg) and form more robust amorphous matrices during freezing, making them significantly more effective at preventing LNP fusion[6].

Q: Does the alkyl chain length of the PEG-lipid matter for aggregation? A: Yes. Shorter alkyl chains (e.g., C14 in PEG-DMG) shed rapidly from the LNP surface in biological fluids. While this aids in cellular transfection, it reduces long-term colloidal stability. For prolonged stability against aggregation, longer chains (e.g., C18 in PEG-DSG) provide a more permanent steric shield[4][7].

Q: Why does my PDI increase when I lower the pH of my anionic LNPs? A: Lowering the pH below the pKa of the constituent ionizable/cationic lipids alters the phase behavior of the LNP core, often driving a transition from a lamellar phase to an inverse hexagonal phase. This structural rearrangement can temporarily destabilize the surface, leading to transient aggregation and an increased PDI[3][8].

References

  • Ball et al. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Dovepress. 5

  • Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine. Scilight Press. 6

  • Campbell et al. (2022). Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo. PMC.1

  • Lavagna et al. Ion-bridges and lipids drive aggregation of same-charge nanoparticles on lipid membranes. ResearchGate. 2

  • Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics. PMC. 4

  • Morphological changes induced by buffer exchange during preparation of mRNA-lipid nanoparticles occur in a stepwise manner as pH is elevated. PMC.3

  • Zhang & Barz (2025). Investigating the stability of RNA-lipid nanoparticles in biological fluids. Kinam Park. 7

  • pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. ResearchGate. 8

Sources

Technical Support Center: Dialkyl Phosphate Emulsion Stability

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Advanced Colloidal Systems Subject: Troubleshooting Phase Separation in Dialkyl Phosphate Emulsions

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Anionic Phosphate Esters (e.g., Potassium Cetyl Phosphate, Dicetyl Phosphate)

Welcome to the technical support hub. Dialkyl phosphate surfactants are unique anionic emulsifiers chosen for their ability to form Lamellar Gel Networks (LGNs) —liquid crystal structures that provide exceptional stability and sensory aesthetics. However, their reliance on specific electrostatic and thermal conditions makes them prone to phase separation if not processed with precision.

This guide addresses the root causes of instability, moving beyond basic recipes to the physicochemical mechanics of your formulation.[1][2][3]

Part 1: Critical Troubleshooting (Q&A)

Q1: My emulsion separates into two distinct layers within 24 hours. I am using 2% Potassium Cetyl Phosphate. What is failing?

Diagnosis: This is likely a failure of the Lamellar Gel Network (LGN) formation, not just a lack of emulsifier. Technical Insight: Unlike ethoxylated surfactants that rely on steric hindrance, dialkyl phosphates stabilize oil droplets by creating a multi-layered "shell" of surfactant, water, and fatty alcohols (co-surfactants). If you lack sufficient fatty alcohol (e.g., Cetearyl Alcohol) or if the ratio is incorrect, the LGN cannot form, leading to coalescence.

Corrective Action:

  • Check the Molar Ratio: Ensure a specific ratio of Phosphate Surfactant to Fatty Alcohol. A robust starting point is 1:3 to 1:5 (Surfactant:Fatty Alcohol). The fatty alcohol swells the surfactant headgroups, creating the rigid lamellar phase that traps oil droplets [1, 4].

  • Verify Neutralization: If using the acid form (e.g., Cetyl Phosphate), you must neutralize it (typically with Arginine, TEA, or KOH) in situ to generate the anionic charge required for repulsion. Un-neutralized species act as oils, not surfactants.

Q2: The emulsion looks stable but has developed a "grainy" or rough texture after cooling. Is this microbial?

Diagnosis: No, this is Surfactant Crystallization or "insoluble salt formation." Technical Insight: Dialkyl phosphates have high Krafft points (the temperature at which they become soluble). If the water phase is not hot enough during addition, or if the cooling ramp is too steep, the surfactant precipitates out of solution before it can arrange into the LGN. This is also common if Calcium/Magnesium ions (hard water) are present, forming insoluble calcium phosphate soaps [1, 5].

Corrective Action:

  • Process Temperature: Both oil and water phases must be heated to >75–80°C (above the melting point of the highest melting wax/surfactant) to ensure full molecular mobility [6].

  • Chelation: Always include a chelating agent (e.g., Disodium EDTA, Sodium Phytate) to sequester divalent cations that cause precipitation.

Q3: Viscosity drops significantly when I add an active ingredient with a low pH (e.g., AHAs). Why?

Diagnosis: Protonation of the Phosphate Headgroup. Technical Insight: Phosphate esters are weak acids. Their ability to stabilize relies on the ionization of the phosphate headgroup (negative charge). As pH drops below the pKa (typically around pH 5.5–6.0 for monoalkyl phosphates), the molecules become protonated (neutral). This collapses the electrostatic repulsion layer (Zeta potential drops), causing the emulsion to thin and eventually separate [2, 3].

Corrective Action:

  • Buffer the System: Maintain final pH between 5.5 and 7.0 .

  • Order of Addition: Neutralize acidic actives before adding them to the emulsion, or use a pre-neutralized salt form of the active.

Part 2: Diagnostic Toolkit & Data

Table 1: Troubleshooting Matrix
SymptomProbable Root CauseVerification TestCorrective Action
Creaming (Top Layer) Insufficient yield stress; weak LGN structure.Centrifuge at 3,000 rpm for 30 min.Increase Fatty Alcohol content; add polymeric stabilizer (e.g., Xanthan Gum) to continuous phase.
Coalescence (Oil Pools) Incomplete emulsification; pH drift.Microscopy: Look for "non-spherical" oil pools.Check pH > 5.5; Increase homogenization energy; Verify emulsifier solubility.
Graininess Crystallization; "Thermal Shock".Polarized Light Microscopy (look for crystals).Increase process temp to 80°C; Slow down cooling rate (0.5°C/min).
Water Thinning Charge shielding by electrolytes.Conductivity meter (high spikes).Reduce salt load; Switch to non-ionic co-emulsifiers; Add polymeric thickener.
Table 2: Optimal Processing Parameters
ParameterSpecificationReason
Phase Temperature 75°C - 85°CEnsures surfactant is above Krafft point and fatty alcohols are molten [6].
pH Range 5.5 - 7.5Maintains ionization of phosphate headgroups for electrostatic repulsion [3].
Homogenization High Shear (3000+ rpm)Required to fracture lamellar sheets into vesicles coating the oil droplets.
Cooling Rate Moderate (< 1°C/min)Allows orderly packing of the surfactant/alcohol bilayer (LGN formation).

Part 3: Visualization of Stability Mechanisms

Diagram 1: The Lamellar Gel Network (LGN) Mechanism

This diagram illustrates how Dialkyl Phosphates interact with Fatty Alcohols to form the stabilizing "Alpha-Gel" structure.

LGN_Mechanism Surfactant Dialkyl Phosphate (Anionic Head) LGN Lamellar Gel Network (Viscoelastic Structure) Surfactant->LGN Electrostatic Repulsion FattyAlc Fatty Alcohol (Co-Surfactant) FattyAlc->LGN Swells Structure Water Water Phase Water->LGN Inter-lamellar hydration Oil Oil Droplet Stability STABLE EMULSION (High Viscosity / Barrier) Oil->Stability Prevents Coalescence LGN->Oil Encapsulates LGN->Stability Increases Yield Stress

Caption: The synergy between the anionic phosphate surfactant and fatty alcohol creates a rigid, multi-layered liquid crystal structure that traps oil droplets and immobilizes water.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Instability Detected CheckType Identify Separation Type Start->CheckType Creaming Creaming (Reversible) CheckType->Creaming Coalescence Coalescence/Oiling (Irreversible) CheckType->Coalescence Grainy Grainy/Crystals CheckType->Grainy CheckRheology Check Yield Stress Creaming->CheckRheology CheckPH Check pH (<5.5?) Coalescence->CheckPH CheckTemp Check Process Temp Grainy->CheckTemp FixCreaming Add Polymer or Increase Fatty Alcohol CheckRheology->FixCreaming CheckRatio Check Surfactant:Alcohol Ratio CheckPH->CheckRatio No FixPH Adjust pH to 6.0-7.0 CheckPH->FixPH Yes FixRatio Optimize Ratio (1:4) CheckRatio->FixRatio FixTemp Heat >80°C / Slow Cool CheckTemp->FixTemp

Caption: A logical flow for diagnosing the three most common failure modes in phosphate emulsions.

Part 4: Validated Experimental Protocol

Protocol: Robust Lamellar Emulsion Formation Use this method to ensure reproducible LGN formation.

  • Oil Phase: Combine oils, Dialkyl Phosphate (1-3%), and Fatty Alcohols (Cetyl/Stearyl, 3-8%). Heat to 85°C .[4] Ensure all solids are completely melted and the phase is clear.

  • Water Phase: Combine water, humectants, and chelating agent (0.1%). Heat to 85°C .[4]

    • Note: If using a neutralizer (e.g., Arginine/TEA) for acid-form phosphates, add it to the water phase now.

  • Emulsification: Slowly add the Oil Phase to the Water Phase under high shear (Homogenizer @ 3000-4000 rpm) .

    • Critical Step: Maintain temperature at 80-85°C during mixing for at least 5-10 minutes. This allows the surfactant and fatty alcohol to align at the interface without crystallizing.

  • Cooling (The Annealing Phase): Switch to low-shear mixing (paddle blade). Cool slowly (approx 0.5°C to 1°C per minute).

    • Why? Rapid cooling "freezes" the surfactant in a disordered state. Slow cooling promotes the formation of the ordered "Alpha-Gel" phase [4, 6].

  • Final Adjustment: At <40°C, add heat-sensitive actives and adjust pH if necessary (target pH 6.0).

References

  • Happi Magazine. (2025). Having Emulsion Issues? Potassium Cetyl Phosphate Stability. Retrieved from 5

  • ResearchGate. (2015). Effect of pH on the static adsorption of foaming surfactants.[6] Retrieved from 6

  • Innospec. (n.d.). Alkyl Phosphate Esters Technical Guide. Retrieved from 7

  • Prospector. (2016).[8] Lamellar Gel Network Technology: A Primer. Retrieved from 8

  • Personal Care Science. (2025). Cosmetic emulsions with stability problems: what is the cause? Retrieved from 2

  • DSM. (2025).[5] The power of robust emulsification: Potassium Cetyl Phosphate.[9] Retrieved from 9

Sources

Removing mono-alkyl phosphate impurities from distearyl phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Imperative

Welcome to the Technical Support Center. If you are working with Lipid Nanoparticles (LNPs) or liposomal drug delivery systems, the purity of your helper lipids—specifically Distearyl Phosphate (DSP) —is non-negotiable.

The Problem: Commercial synthesis of DSP often results in a significant impurity: Monostearyl Phosphate (MSP) . The Risk: MSP is a "cone-shaped" lipid compared to the "cylindrical" DSP. Even trace amounts (>1%) can destabilize LNP bilayers, alter zeta potential due to the second acidic proton, and cause batch-to-batch variability in encapsulation efficiency.

This guide provides the protocols to detect and remove MSP, exploiting the fundamental physicochemical differences between the mono- and dialkyl species.

Module 1: Diagnostic & Detection

Before attempting purification, you must quantify the impurity. Standard UV-Vis is ineffective as DSP lacks a chromophore.

Recommended Analytical Workflow
MethodSuitabilityDetection LimitNotes
31P-NMR Gold Standard ~0.1%Distinct chemical shifts for Mono- vs. Di-esters.
HPLC-CAD Excellent~0.01%Charged Aerosol Detection (CAD) is required; DSP is UV-transparent.
LC-MS High Sensitivity<0.01%Best for identifying unknown side-products, but requires specific ionization tuning.
31P-NMR Interpretation Guide
  • Solvent:

    
     : 
    
    
    
    (4:1) with trace EDTA (to remove paramagnetic ions).
  • Reference: 85%

    
     (0.0 ppm).[1]
    
  • Signal Identification:

    • DSP (Target): Typically appears as a singlet around -0.5 to +0.5 ppm .

    • MSP (Impurity): Typically appears slightly downfield (approx. +1.0 to +2.5 ppm ) depending on pH and concentration.

Technical Note: Use Proton-Decoupled 31P-NMR to simplify the spectra. In coupled mode, MSP (attached to one


) and DSP (attached to two) have different splitting patterns, but line broadening often obscures this.

Module 2: Purification Protocols

We recommend two methods based on the scale and purity requirements. Method A is for high-purity polishing (small scale). Method B is for bulk purification (large scale).

Method A: The "pKa Switch" Liquid-Liquid Extraction

Principle: This method exploits the second ionization constant of MSP.

  • DSP pKa: ~1.5 (Strong acid, always mono-anionic at pH > 2).

  • MSP pKa values:

    
    , 
    
    
    
    .

At pH 9.0 , MSP exists largely as a dianion (


), making it significantly more hydrophilic than the monoanion  (

) of DSP.
Protocol Steps:
  • Dissolution: Dissolve crude DSP (10 g) in Chloroform (100 mL). Ensure complete solvation; mild heating (

    
    ) is acceptable.
    
  • The Basic Wash: Add 50 mL of 0.5 M Sodium Carbonate (

    
    )  buffer (pH ~10-11).
    
    • Critical: Do not use strong NaOH, as it may hydrolyze the ester bonds or cause intractable emulsions.

  • Phase Separation: Shake vigorously for 5 minutes. Centrifuge if an emulsion forms.

    • Result: The MSP dianion partitions into the aqueous (top) phase or forms an interfacial precipitate. The DSP monoanion remains in the Chloroform (bottom) phase.

  • Acidification & Recovery: Collect the organic phase. Wash once with 0.1 M HCl (to reprotonate DSP to the free acid form) and once with Brine.

  • Drying: Dry over

    
    , filter, and rotary evaporate.
    
Method B: Selective Recrystallization (High Purity)

Principle: DSP crystallizes efficiently from non-polar/semi-polar solvent mixtures due to van der Waals stacking of the dual stearyl chains. MSP, with its higher polarity (two free hydroxyls), remains in the mother liquor.

Protocol Steps:
  • Solvent System: Prepare a mixture of Hexane : Acetone (3:1) .

  • Reflux: Suspend crude DSP in the solvent (approx. 20 mL per gram of solid). Heat to reflux (

    
    ) until the solution is clear.
    
  • Cooling: Allow the solution to cool slowly to Room Temperature (RT), then move to

    
     for 4 hours.
    
  • Filtration: DSP will form white, pearlescent plates. Filter under vacuum.

  • Wash: Wash the filter cake with cold Acetone .

    • Why? Acetone is a poor solvent for DSP but solvates residual MSP well.

Module 3: Visualization of Workflows

Figure 1: Purification Decision Logic

Use this flowchart to determine the correct protocol based on your starting impurity levels.

purification_logic start Start: Crude DSP Sample analyze Step 1: Analyze (31P-NMR) start->analyze decision Impurity Level (MSP)? analyze->decision high_imp > 5% MSP (Bulk Contamination) decision->high_imp High low_imp < 5% MSP (Polishing Needed) decision->low_imp Low method_a Method A: Liquid-Liquid Extraction (pH Switch) high_imp->method_a method_b Method B: Recrystallization (Hexane/Acetone) low_imp->method_b check Re-Analyze Purity method_a->check method_b->check check->decision Fail (Repeat) final Final Product (>99% DSP) check->final Pass

Caption: Decision tree for selecting the optimal purification route based on initial MSP impurity levels.

Figure 2: The "pKa Switch" Mechanism

Understanding the chemical species at different pH levels.

pka_switch cluster_acid Acidic Conditions (pH < 2) cluster_basic Basic Wash (pH ~9-10) DSP_acid DSP (Neutral/H-form) Lipophilic DSP_ion DSP Mono-Anion (-1) Stays in Organic Phase DSP_acid->DSP_ion Deprotonation (1 H+) MSP_acid MSP (Neutral/H-form) Lipophilic MSP_ion MSP Di-Anion (-2) Moves to Aqueous Phase MSP_acid->MSP_ion Deprotonation (2 H+)

Caption: Mechanistic view of the pH-dependent separation. MSP acquires a -2 charge at pH 9, drastically increasing its aqueous solubility compared to DSP.

Module 4: Troubleshooting & FAQs

Q1: I tried the extraction (Method A), but I formed a thick emulsion that won't separate.

  • Cause: Phosphates are surfactants.[2] Vigorous shaking at high pH creates stable emulsions.

  • Solution:

    • Add Methanol (10-20% v/v) to the mixture; it breaks emulsions.

    • Increase the ionic strength by adding solid NaCl to saturation.

    • Filter the emulsion through a Celite pad; the solids stabilizing the emulsion often get trapped.

Q2: My yield after recrystallization (Method B) is very low (<40%).

  • Cause: You likely used too much solvent or didn't cool it sufficiently.

  • Solution:

    • Concentrate the mother liquor (filtrate) to half its volume and cool again to get a "second crop" of crystals.

    • Ensure you are using Hexane as the primary solvent and only enough Acetone or Ethanol to achieve solubility at reflux. Pure Chloroform is too strong a solvent for crystallization.

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but it is challenging. Phosphate groups bind strongly to silica, leading to "streaking."

  • Modification: You must use a mobile phase containing 1% Acetic Acid or 0.1% Trifluoroacetic acid (TFA) to keep the phosphates protonated and moving. A gradient of Chloroform

    
     Methanol is standard. MSP elutes after DSP (more polar).
    

References

  • BenchChem. (2025).[1] A Comparative Guide to Validating Dioleyl Hydrogen Phosphate Purity: 31P NMR Spectroscopy vs. Alternative Methods. Retrieved from

  • CymitQuimica. (2024). Monostearyl Phosphate: Chemical Properties and Solubility Data. Retrieved from

  • Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from

  • National Institutes of Health (PMC). (2017). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups. Retrieved from

  • Google Patents. (1976). Purification of phosphate esters via distillation and extraction techniques (US3945891A). Retrieved from

Sources

Overcoming low solubility of distearyl phosphate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilizing Distearyl Phosphate (DSP) in Aqueous Systems

Introduction: The "Brick Wall" Effect

If you are struggling to dissolve Distearyl Phosphate (DSP) in a standard aqueous buffer, you are not alone. In my years of supporting lipid nanoparticle (LNP) and liposome formulation, DSP is frequently the culprit for crashed experiments.

The Problem: DSP is not merely "hydrophobic"; it is a structural lipid with two saturated C18 (stearyl) tails. At room temperature, it exists as a rigid crystalline solid. Its transition temperature (


)—the point where it shifts from a solid gel to a liquid crystalline phase—is high (>75°C depending on hydration). Furthermore, as a phosphate diester, its headgroup requires specific pH conditions to ionize and repel neighboring molecules.

This guide treats DSP solubilization not as a magic trick, but as a thermodynamic engineering challenge. We must overcome two forces: Van der Waals attraction (between the tails) and hydrogen bonding/lack of repulsion (at the headgroup).

Module 1: The Thermodynamics of Dissolution

To successfully incorporate DSP, you must satisfy three boundary conditions simultaneously. If you miss one, the system precipitates.

The Temperature Threshold ( )

You cannot dissolve DSP at room temperature. The Van der Waals forces between the 18-carbon saturated chains are too strong.

  • Rule: You must process DSP at 75°C - 80°C .

  • Why: This exceeds the Krafft point, allowing the chains to become fluid and the surfactant to disperse as monomers or micelles rather than crystals.

The Ionization Threshold (pH > pKa)

DSP is an anionic surfactant (dialkyl phosphate). It has a single ionizable proton.

  • Rule: Maintain aqueous pH > 7.4 (ideally pH 8.0 for initial dispersion).

  • Why: In its protonated (acid) form, DSP is uncharged and insoluble. You must deprotonate the headgroup (

    
    ) to create electrostatic repulsion between lipid sheets.
    
The Ionic Environment (The "Calcium Trap")
  • Rule: Avoid buffers with

    
     or 
    
    
    
    (like standard PBS with Ca/Mg). Use EDTA if necessary.
  • Why: Divalent cations bridge two phosphate headgroups, acting like "molecular glue" that forces the lipid out of solution (flocculation).

Module 2: Troubleshooting & FAQs

Q1: "I heated my buffer to 80°C, added DSP powder, but it’s still floating like snow. Why?" A: This is a hydration kinetics issue. DSP powder is extremely hydrophobic. When you dump powder into water, the outer layer hydrates and forms a "gel barrier," preventing water from reaching the inner crystal.

  • Fix: Do not add powder to water directly. Dissolve DSP in a water-miscible organic solvent (Ethanol or t-Butanol) first, then inject this hot organic solution into your hot buffer. (See Protocol A).

Q2: "My solution was clear at 80°C, but it turned into a cloudy gel when I cooled it to room temp." A: You are witnessing the phase transition (


). The DSP is recrystallizing.
  • Fix: You cannot keep pure DSP dissolved in water at room temperature. It must be stabilized in a structure (like a liposome or LNP) with other lipids (e.g., Cholesterol, DSPC) or surfactants. If you need a stock solution, keep it in 90-100% Ethanol or Chloroform/Methanol.

Q3: "Can I use PBS (Phosphate Buffered Saline)?" A: Only if it is calcium/magnesium-free .

  • Warning: Standard PBS often contains barely enough sodium to shield the charges, reducing solubility. A lower ionic strength buffer (e.g., 10mM Tris or 10mM Phosphate, pH 8.0) is better for the initial dispersion than high-salt saline (150mM NaCl). Add salt after the particles form.

Module 3: Validated Protocols

Data Table: DSP Solubility Limits
Solvent SystemConditionSolubility StatusApplication
Water (pH 7) 25°CInsoluble (Solid)N/A
Water (pH 8) 80°CDispersible (Micellar)Pre-mix
Ethanol (100%) 25°CPoor (<1 mg/mL)Storage
Ethanol (100%) 65°CSoluble (>20 mg/mL)Injection Stock
Chloroform/MeOH (2:1) 25°CSoluble (>50 mg/mL)Thin Film
PBS (+Ca/Mg) Any TempPrecipitates AVOID
Protocol A: The Hot Solvent Injection (Recommended)

Best for: Lipid Nanoparticles (LNPs), rapid screening.

  • Preparation:

    • Aqueous Phase: Prepare 10mM Citrate or Tris buffer (pH 7.4 - 8.0). Heat to 70°C .

    • Organic Phase: Dissolve DSP in 100% Ethanol. Heat the ethanol to 65-70°C until DSP is completely clear.

  • Injection:

    • While stirring the hot aqueous buffer vigorously (magnetic stir bar), inject the hot ethanolic DSP solution.

    • Target Ratio: Keep ethanol < 30% of the final volume to maintain buffer integrity.

  • Cooling:

    • If making LNPs, mix with other lipids immediately. If testing DSP alone, cool rapidly (ice bath) to force formation of small vesicles rather than large crystals.

Protocol B: Thin Film Hydration

Best for: High-concentration Liposomes.

  • Dissolution: Dissolve DSP (plus helper lipids like Cholesterol) in Chloroform:Methanol (2:1 v/v).

  • Evaporation: Use a rotary evaporator (Rotavap) to remove solvent.[][2]

    • Critical: You must create a thin, uniform film .

  • Hydration (The Hard Part):

    • Add aqueous buffer (pH 8.0, no divalent cations) to the flask.

    • Submerge flask in a water bath set to 80°C .

    • Rotate/Agitate for 30-60 minutes. The film should "peel" off and form a milky suspension.

  • Sizing: Extrude through polycarbonate filters (100nm) while maintaining the extruder at 80°C. If you extrude cold, the filter will clog instantly.

Module 4: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for solubilizing DSP. Note the "Red Zones" leading to failure.

DSP_Solubility_Workflow Start Solid Distearyl Phosphate (DSP) (Crystalline, Hydrophobic) Solvent_Choice Select Solvent System Start->Solvent_Choice Aqueous Aqueous Buffer Only Solvent_Choice->Aqueous Direct Addition Organic Organic Solvent (Ethanol/Chloroform) Solvent_Choice->Organic Fail_Precip FAILURE: Precipitation / Crystallization Aqueous->Fail_Precip Hydrophobic repulsion Temp_Check Temperature Check Organic->Temp_Check Cold_Org Room Temp (25°C) Temp_Check->Cold_Org < 60°C Hot_Org Heated (>65°C) Temp_Check->Hot_Org > 60°C Cold_Org->Fail_Precip Limited Solubility Injection Inject into Aqueous Buffer Hot_Org->Injection Buffer_Cond Buffer Conditions: pH > 7.4 No Ca++/Mg++ Temp > 75°C Injection->Buffer_Cond Success Stable Dispersion / Liposomes Buffer_Cond->Success Conditions Met Buffer_Cond->Fail_Precip Low pH or Cold Buffer

Caption: Figure 1. Thermodynamic decision tree for DSP solubilization. Note that direct aqueous addition and cold processing are primary failure modes.

References

  • PubChem. (2025).[3] Distearyl phosphate | C36H75O4P | CID 76433 - Structure, Chemical Names, Physical and Chemical Properties.[3] National Library of Medicine. [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. (Reference for general C18 lipid behavior and DSPC comparison). [Link]

  • Cullis, P. R., & Hope, M. J. (1991). Physical properties and functional roles of lipids in membranes.[4] In Biochemistry of Lipids, Lipoproteins and Membranes.[] (Foundational text on lipid polymorphism and anionic lipid ionization).

  • Kulkarni, J. A., et al. (2018). Formation of Lipid Nanoparticles Containing Ionizable Lipid, Cholesterol, DSPC, and PEG-Lipid. ACS Nano. (Protocol reference for solvent injection methods involving structural lipids).

Sources

Technical Support Center: Niosome Stabilization with Di-n-octadecylphosphate (DODP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilizing niosomes against fusion using di-n-octadecylphosphate Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

Welcome to the Advanced Formulation Support Desk. You are accessing this guide because your niosomal system requires enhanced stability against fusion and aggregation. While non-ionic surfactants (Spans/Tweens) form the vesicle backbone, they often lack the electrostatic repulsion necessary for long-term colloidal stability.

This guide details the integration of Di-n-octadecylphosphate (DODP) —a negative charge inducer—to solve these instability issues.

⚠️ Critical Reagent Note: In literature, "Dicetyl phosphate" (DCP, C16 chain) and "Di-n-octadecylphosphate" (DODP, C18 chain) are often discussed interchangeably regarding mechanism. However, their processing temperatures differ significantly. This guide addresses the specific properties of the C18 (Octadecyl) variant you requested, which requires higher energy input than standard DCP.

Part 1: The Mechanism of Stabilization

Q: How exactly does di-n-octadecylphosphate prevent my niosomes from fusing?

A: Niosomes made purely of non-ionic surfactants (e.g., Span 60) and cholesterol are stabilized primarily by steric hindrance. However, Van der Waals attractive forces often overcome this weak barrier, leading to fusion (vesicles merging) and aggregation (clumping).

DODP acts as an electrostatic stabilizer :

  • Integration: The hydrophobic C18 tails insert into the niosomal bilayer, anchoring the molecule.

  • Ionization: The phosphate headgroup (

    
    ) projects into the aqueous phase. At physiological pH (7.4), this group ionizes.
    
  • Repulsion: This creates a negative Zeta potential on the vesicle surface. When two vesicles approach, the negative charges repel each other (Coulombic repulsion), preventing the close contact required for fusion.

Visualizing the Mechanism:

NiosomeStabilization Unstable Unstable Niosomes (Span 60 + Cholesterol) Fusion Fusion & Aggregation (Van der Waals Attraction) Unstable->Fusion Time/Storage DODP_Add Addition of DODP (Di-n-octadecylphosphate) Unstable->DODP_Add Formulation Step Stable Stabilized Dispersion (Long-term Colloidal Stability) Fusion->Stable PREVENTED Integration DODP Integration (C18 tails anchor in bilayer) DODP_Add->Integration Ionization Headgroup Ionization (Negative Surface Charge) Integration->Ionization pH > 4.5 Repulsion Electrostatic Repulsion (Zeta Potential < -30mV) Ionization->Repulsion Repulsion->Stable

Figure 1: Mechanism of action. DODP transforms the stabilization mechanism from purely steric to electrostatic/steric combined.

Part 2: Formulation Strategy & Protocol

Q: What is the optimal molar ratio for DODP?

A: The "Goldilocks" zone for charged lipids in niosomes is narrow.

  • Too Low (< 2.5 mol%): Insufficient charge density; Zeta potential remains near neutral (-10 mV to 0 mV); aggregation continues.

  • Too High (> 5-10 mol%):

    • Toxicity: Charged lipids can be cytotoxic at high concentrations.

    • Instability: Excessive repulsion within the same bilayer can disrupt vesicle formation, preventing closure or causing "leaky" membranes.

Recommended Starting Ratio (Molar):

Component Molar Ratio Role
Surfactant (e.g., Span 60) 47.5 Vesicle Builder
Cholesterol 47.5 Membrane Hardener

| DODP | 5.0 | Charge Inducer |

Q: I am using the Thin Film Hydration method. Are there specific temperature requirements for DODP?

A: YES. This is the most common failure point. Standard Span 60 niosomes are hydrated at ~60°C. However, Di-n-octadecylphosphate (C18) has a higher phase transition temperature (Tc) than Dicetyl phosphate (C16).

  • DODP Tc: ~72°C - 75°C.

  • Requirement: You must hydrate above the Tc of the highest melting component .

Protocol: DODP-Stabilized Niosomes (Thin Film Hydration)

  • Dissolution: Dissolve Surfactant (Span 60), Cholesterol, and DODP in Chloroform/Methanol (2:1 v/v) in a round-bottom flask. Ensure the DODP is fully solubilized (sonicate if necessary).

  • Evaporation: Rotary evaporate at 60°C under vacuum until a dry thin film forms.

  • Desiccation: Leave under vacuum overnight to remove residual solvent.

  • Hydration (CRITICAL):

    • Add aqueous buffer (PBS pH 7.4).[1]

    • Set water bath to 80°C. (Must be > Tc of DODP).

    • Rotate flask for 30-60 mins. The film should peel off completely.

  • Size Reduction: Probe sonicate (at 60-70°C) or extrude to reduce size and polydispersity.

  • Cooling: Allow to cool to room temperature slowly to anneal the membrane.

Part 3: Troubleshooting Guide

Q: My niosomes are still aggregating/precipitating after adding DODP. Why?

A: If you added DODP and still see aggregation, check these three variables immediately:

Potential CauseDiagnosisSolution
Hydration Temp too Low Visible white specks or crystals in the suspension. The DODP never integrated into the bilayer.Re-make. Hydrate at 80°C . The lipid film must be fluid to form vesicles.
Incorrect pH Zeta potential is near neutral (e.g., -5 mV) despite adding DODP.Check Buffer pH. DODP is a phosphate ester. At acidic pH (< 4.0), it protonates and loses its negative charge. Ensure pH is 7.4 .
Calcium Interaction Precipitate forms immediately upon adding hydration media.Check Water Source. Divalent cations (

,

) can crosslink phosphate headgroups, causing immediate precipitation. Use EDTA or strict Milli-Q water.

Q: My Encapsulation Efficiency (EE) dropped after adding DODP.

A: This depends on your drug's charge.

  • Anionic Drugs (Negative): If your drug is negatively charged, the DODP (also negative) will repel it from the bilayer/core, lowering EE. Solution: Lower DODP to 2.5 mol% or switch to a cationic charge inducer (e.g., Stearylamine) if appropriate.

  • Cationic Drugs (Positive): DODP usually increases EE for positive drugs due to electrostatic attraction. If EE drops here, it might be due to drug-lipid precipitation (complexation) rather than encapsulation.

Q: How do I confirm the DODP is actually working?

A: You must measure the Zeta Potential .

  • Target: -30 mV to -60 mV.

  • Protocol: Dilute 50µL of niosomes in 1mL of 10mM NaCl or water (avoid high salt for Zeta measurement as it shields the charge).

  • If Zeta is -40 mV: System is stable.

  • If Zeta is -10 mV: DODP is not integrated or pH is too low.

Part 4: Troubleshooting Workflow

Use this decision tree to diagnose instability issues in your DODP niosome formulation.

TroubleshootingDODP Start Issue: Niosome Instability (Aggregation/Fusion) CheckZeta Measure Zeta Potential Start->CheckZeta ZetaLow Zeta > -20 mV (e.g., -5 mV) CheckZeta->ZetaLow Low Charge ZetaHigh Zeta < -30 mV (Good Charge) CheckZeta->ZetaHigh High Charge CheckPH Check Buffer pH ZetaLow->CheckPH PH_Low pH < 5.0 CheckPH->PH_Low PH_OK pH is 7.4 CheckPH->PH_OK AdjustPH Action: Adjust to pH 7.4 (Ionize Phosphate) PH_Low->AdjustPH CheckTemp Check Hydration Temp PH_OK->CheckTemp TempLow Temp < 75°C CheckTemp->TempLow IncreaseTemp Action: Re-hydrate at 80°C (Melt DODP) TempLow->IncreaseTemp CheckConc Check DODP Concentration ZetaHigh->CheckConc TooHigh DODP > 10 mol% CheckConc->TooHigh Reduce Action: Reduce DODP to 2.5 - 5 mol% TooHigh->Reduce

Figure 2: Troubleshooting logic for DODP-stabilized niosomes.

References
  • Moghassemi, S. & Hadjizadeh, A. (2014). Nano-niosomes as nanoscale drug delivery systems: an illustrated review. Journal of Controlled Release, 185, 22-36.

  • Pardakhty, A., Varshosaz, J., & Rouholamini, A. (2007). In vitro study of polyoxyethylene alkyl ether niosomes for delivery of insulin. International Journal of Pharmaceutics, 328(2), 130-141.

  • Kamboj, S., Saini, V., & Bala, S. (2014). Formulation and characterization of niosomes of modified gum karaya for oral delivery of albendazole. Scientifica, 2014.

  • Uchegbu, I. F.[2] & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery.[1][3][4][5] International Journal of Pharmaceutics, 172(1-2), 33-70.

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids and Derivatives. (Used for Tc verification of C18 chains).

Sources

LNP Technical Support Center: Controlling Vesicle Size Growth in Phosphate-Based Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LNP Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with lipid nanoparticle (LNP) size growth, aggregation, and polydispersity index (PDI) spikes during storage—particularly when using phosphate-buffered saline (PBS). While PBS is a standard biological buffer, its thermodynamic behavior during freezing and its high ionic strength can devastate LNP integrity.

This guide provides mechanistic explanations, field-proven troubleshooting steps, and self-validating protocols to stabilize your phosphate-based LNP formulations.

The Thermodynamics of LNP Aggregation in PBS

To solve vesicle size growth, we must first understand the causality behind it. When LNPs in standard PBS are subjected to freezing, they undergo severe mechanical and chemical stress. Sodium phosphate salts undergo selective crystallization ; dibasic sodium phosphate crystallizes faster than monobasic sodium phosphate. This forces a drastic drop in the microenvironmental pH (often plummeting from pH 7.4 to ~pH 4.0)[1].

This acidic shift protonates the ionizable cationic lipids inside the LNP, disrupting the delicate electrostatic balance. Combined with the mechanical shearing forces of ice crystal formation, the vesicles are forced to collide, fuse, and leak their nucleic acid payloads[2].

LNP_Storage_Mechanisms cluster_pbs Standard PBS Pathway (High Risk) cluster_optimized Optimized Buffer Pathway (Stable) Start LNP Formulation (Acidic Core, Neutral Surface) PBS Storage in PBS (No Cryoprotectant) Start->PBS Opt PBS + 10-20% Sucrose (or Tris/HEPES) Start->Opt Freeze1 Slow Freezing (-20°C / -80°C) PBS->Freeze1 Cryst Selective Crystallization of Sodium Phosphate Freeze1->Cryst pHDrop Drastic pH Drop (pH 7.4 → ~pH 4.0) Cryst->pHDrop Agg Loss of Charge Repulsion & Ice Crystal Stress pHDrop->Agg Outcome1 Vesicle Fusion & Size Growth (Aggregation) Agg->Outcome1 Freeze2 Flash Freezing / Controlled Cooling Opt->Freeze2 Glass Amorphous Glass Formation (Vitrification) Freeze2->Glass StablepH Stable pH Maintained (Restricted Mobility) Glass->StablepH Outcome2 Preserved LNP Size & Monodispersity StablepH->Outcome2

Mechanistic pathways of LNP storage in standard PBS vs. optimized cryoprotectant buffers.

Troubleshooting Matrix: Symptoms, Causes, and Solutions

Symptom observed via DLSPrimary CausalityField-Proven Solution
Massive size doubling post-thaw (e.g., 80nm → 180nm)Selective crystallization of sodium phosphate dropping pH; ice crystal shearing[1].Add 10–20% (w/v) sucrose or trehalose prior to freezing to induce vitrification[3].
Slow, progressive size growth at 4°C over weeksHigh ionic strength of PBS (~150 mM NaCl) screening electrostatic repulsion (Ostwald ripening)[2].Increase PEG-lipid molar ratio (e.g., from 1.5% to 2.5%) to enhance the steric hydration barrier[2].
High PDI (>0.3) immediately after dialysis into PBSResidual ethanol (>1%) lowering the lipid phase transition temperature, causing premature fusion.Ensure >99% ethanol removal via Tangential Flow Filtration (TFF) before final storage.

Deep-Dive FAQs

Q1: Why does my LNP size double after a single freeze-thaw cycle in PBS? A1: As explained in the thermodynamic model above, PBS contains sodium phosphate salts. During freezing, dibasic sodium phosphate crystallizes faster than monobasic sodium phosphate. This selective crystallization causes a drastic pH drop[1]. The acidic environment protonates the ionizable lipids within the LNP, disrupting the electrostatic balance. Combined with mechanical stress from ice crystals, this forces the vesicles to fuse, resulting in massive size growth and payload leakage[2].

Q2: How exactly do sucrose and trehalose prevent vesicle fusion? A2: Cryoprotectants like sucrose and trehalose do not just "coat" the LNP; they fundamentally alter the freezing thermodynamics. At concentrations of 10-20% (w/v), these sugars promote vitrification—the formation of an amorphous, highly viscous glassy matrix rather than crystalline ice[3][4]. This glass immobilizes the LNPs, preventing them from colliding and fusing, while simultaneously inhibiting the selective crystallization of phosphate salts that causes pH shifts[5].

Q3: Can I still use PBS, or must I switch to Tris/HEPES? A3: You can use PBS, but it requires modification. While Tris acts as an "aldehyde sink" and naturally maintains a stable pH during freezing[5], if your downstream in vivo application mandates PBS, you must supplement it with a cryoprotectant (e.g., 10% sucrose) and strictly control the freezing rate[4].

Self-Validating Protocol: Buffer Exchange & Cryopreservation

To ensure scientific integrity, every protocol must have built-in Quality Control (QC) checkpoints. This workflow transitions LNPs from an acidic formulation buffer into a stable phosphate-based storage matrix without inducing vesicle fusion.

Step 1: Immediate Post-Formulation Dilution

  • Action: Immediately dilute the microfluidic output 1:40 into PBS (pH 7.4) containing 10% (w/v) sucrose.

  • Causality: Rapid dilution raises the pH above the pKa of the ionizable lipid, neutralizing its charge and locking the LNP structure, while simultaneously reducing ethanol concentration below the threshold that causes membrane fluidization[1].

Step 2: Tangential Flow Filtration (TFF) or Dialysis

  • Action: Perform buffer exchange against PBS (pH 7.4) supplemented with 10% (w/v) sucrose.

  • QC Checkpoint 1 (Self-Validation): Measure Z-average and PDI via Dynamic Light Scattering (DLS) immediately post-dialysis. If PDI > 0.15 here, your ethanol removal rate was too slow, allowing premature fusion. Do not proceed to freezing.

Step 3: Controlled Freezing

  • Action: Aliquot LNPs into cryovials. Flash-freeze in liquid nitrogen before transferring to -80°C. Avoid slow freezing at -80°C directly[4].

  • Causality: Flash-freezing promotes the rapid formation of the amorphous glass state driven by the sucrose, completely bypassing the temperature zone where sodium phosphate selectively crystallizes[1][4].

Step 4: Thawing Procedure

  • Action: Thaw rapidly in a 37°C water bath until just melted, then transfer immediately to ice.

  • QC Checkpoint 2 (Self-Validation): Measure the pH of a blank buffer aliquot (PBS + 10% sucrose, no LNPs) subjected to the exact same freeze-thaw cycle. If the pH drops below 7.0, your freezing rate was too slow, and salt crystallization occurred.

Quantitative Data: Impact of Storage Conditions on LNP Size

The following table synthesizes quantitative data regarding the impact of storage buffers and cryoprotectants on LNP physical stability.

Storage ConditionTemp (°C)CryoprotectantTime/CyclesZ-Average Size ShiftPDI ShiftMechanistic Outcome
PBS (pH 7.4) -80°CNone1 F/T Cycle+150 to +200 nm> +0.40Severe fusion due to pH drop & ice crystal shearing[3][4].
PBS (pH 7.4) -20°C10% Sucrose30 Days< +10 nm< +0.05Stable; sucrose vitrification protects vesicles[4].
PBS (pH 7.4) -80°C20% Trehalose3 F/T Cycles< +5 nm< +0.02Highly stable; glassy matrix restricts mobility[3].
Tris (pH 7.4) -80°C10% Sucrose6 Months< +5 nm< +0.02Gold standard; acts as an aldehyde sink with stable pH[1][5].

References

  • Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Taylor & Francis / Dovepress.[Link]

  • NIH / PMC. (2022). Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines.[Link]

  • Fluid Imaging Technologies. (2025). FlowCam Helps Optimize Lipid Nanoparticle Formulations.[Link]

  • MDPI. (2025). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles.[Link]

Sources

Validation & Comparative

31P NMR Characterization of Distearyl Phosphate Purity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical scientists and process chemists in the pharmaceutical sector, specifically those working with Lipid Nanoparticles (LNPs) and synthetic lipids.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Purity Challenge in LNP Lipids

Distearyl Phosphate (DSP) is a critical anionic lipid used to stabilize Lipid Nanoparticles (LNPs) and liposomal formulations. Unlike cationic lipids or PEG-lipids, DSP presents a unique analytical challenge: it lacks a UV-active chromophore, making standard HPLC-UV invisible to it.

While HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are common alternatives, they often struggle with non-linear response factors and lower resolution between chemically similar phosphate species (e.g., mono- vs. distearyl).

This guide argues for Quantitative 31P NMR (qNMR) as the superior primary reference method for DSP purity. It offers absolute molar quantification, intrinsic linearity, and the ability to chemically resolve the specific impurities—Monostearyl Phosphate (MSP) and Tristearyl Phosphate (TSP)—that critically impact LNP colloidal stability.

The Comparative Landscape: 31P NMR vs. Alternatives

The following table objectively compares 31P NMR against the most common alternatives for DSP analysis.

Feature31P qNMR HPLC-CAD / ELSD Acid-Base Titration
Primary Detection Phosphorus Nucleus (31P)Non-volatile mass (Aerosol charging)Acidic Protons
Specificity High: Distinguishes Mono-, Di-, and Tri-esters based on chemical environment.Medium: Separates by hydrophobicity (tail length), but headgroup resolution can be poor.Low: Cannot distinguish strong acids (H3PO4) from lipid phosphate protons easily.
Quantification Absolute: Ratio to Internal Standard (IS) is 1:1 molar. No reference standard needed for analyte.Relative: Requires identical reference standards. Response is often non-linear (ELSD) or curvilinear (CAD).Stoichiometric: Total acid number only.
Impurity ID Excellent for P-containing impurities (MSP, TSP, Pyrophosphates).Good for non-P impurities (fatty alcohols, stearic acid).Poor.
Throughput Low (10–30 mins/sample).High (Automated sequences).Medium.
Key Limitation Sensitivity (LOD ~10 µM). Requires ~10-20 mg sample.Mobile phase compatibility; nebulizer clogging.Non-specific; solvent background interference.

Verdict: Use HPLC-CAD for routine batch release to catch non-phosphorous impurities (like Stearyl Alcohol). Use 31P qNMR for structural certification, reference standard qualification, and precise quantification of the MSP/DSP/TSP ratio.

Deep Dive: 31P NMR Methodology

This protocol is designed to be self-validating . It addresses the two main failure modes in lipid NMR: Solubility (line broadening) and Relaxation (integration errors).

A. The Solvent System (The "Solubility Trinity")

DSP is amphiphilic but crystallizes easily. Standard CDCl3 is often insufficient, leading to broad peaks that hide impurities.

  • Recommended Matrix: CDCl3 : Methanol-d4 : Water (100:40:6 v/v/v).

  • Additive: EDTA-Cs salt (saturated in the water fraction).

    • Why? Trace metal ions (Fe, Cu) from synthesis shorten T2 relaxation, broadening peaks. EDTA chelates these metals, sharpening the signals. Cesium is used over Sodium to prevent salt precipitation in high chloroform.

B. Experimental Protocol

Step 1: Sample Preparation

  • Weigh 20.0 mg ± 0.1 mg of DSP sample into a vial.

  • Add 15.0 mg of Internal Standard (IS).

    • Choice of IS:Triphenyl Phosphate (TPP) . It is stable, non-hygroscopic, and resonates downfield (-17 ppm), well-separated from lipid signals.

  • Dissolve in 0.8 mL of the Solvent Matrix.

  • Vortex for 2 minutes. If the solution is hazy, warm to 40°C. Note: A clear solution is mandatory for qNMR.

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian)

  • Nucleus: 31P (161.9 MHz at 9.4 T).

  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Critical: This decouples protons only during acquisition. Continuous decoupling induces the Nuclear Overhauser Effect (NOE), altering signal intensity and invalidating quantification.

  • Spectral Width: 100 ppm (centered at 0 ppm).

  • Excitation Pulse: 90° (calibrated).

  • Relaxation Delay (D1): 10 seconds .

    • Reasoning: Phosphorus T1 relaxation times in lipids can range from 1–2 seconds. For 99.9% magnetization recovery, D1 must be > 5 × T1.

  • Scans (NS): 128 or 256 (for S/N > 150:1).

C. Visualization: The qNMR Workflow

G cluster_analysis Data Processing Start Sample: Distearyl Phosphate (DSP) Solvent Add Solvent: CDCl3:MeOH:H2O + EDTA (Prevents aggregation & line broadening) Start->Solvent IS Add Internal Standard: Triphenyl Phosphate (Molar Reference) Start->IS Acquisition 31P NMR Acquisition (Inverse Gated Decoupling, D1 > 5*T1) Solvent->Acquisition IS->Acquisition Phase Phase & Baseline Correction Acquisition->Phase Integrate Integration (DSP vs. Impurities vs. IS) Phase->Integrate Result Calculate Purity (Mol % & Wt %) Integrate->Result

Figure 1: Self-validating 31P qNMR workflow ensuring quantitative accuracy through specific solvent chemistry and acquisition timing.

Data Analysis & Interpretation

The chemical shift (


) of phosphate esters is sensitive to pH and concentration.[1] Therefore, rely on relative  shifts rather than absolute ppm values.
Expected Chemical Shifts (Relative to 85% H3PO4 at 0 ppm)
SpeciesStructureApprox.[2][3][4][5][6][7] Shift (

ppm)
Multiplicity (1H coupled)
Tristearyl Phosphate (TSP) (RO)3-P=O-0.5 to -1.5Singlet (broad)
Distearyl Phosphate (DSP) (RO)2-P(O)OH-0.1 to +1.0Quintet (if coupled)
Monostearyl Phosphate (MSP) (RO)-P(O)(OH)2+1.5 to +3.5Triplet (if coupled)
Phosphoric Acid H3PO40.0Singlet
Triphenyl Phosphate (IS) (PhO)3-P=O-17.0 to -18.0Singlet

Note: In the proton-decoupled spectrum (recommended), all signals appear as singlets.

Calculation of Purity

Since 31P NMR counts phosphorus atoms, the calculation is molar.



Where:

  • 
     = Integration Area
    
  • 
     = Number of P atoms per molecule (Usually 1 for all)
    
  • 
     = Molecular Weight
    
  • 
     = Mass (mg)
    

Experimental Validation (The "Self-Check")

To ensure your results are trustworthy (Trustworthiness), perform these two checks during method setup:

  • T1 Relaxation Test: Run an "Inversion Recovery" experiment on your specific DSP sample. Calculate

    
     for DSP and the Internal Standard.
    
    • Pass Criteria: Your experiment's Delay (D1) must be

      
      . If 
      
      
      
      is 1.5s, D1 must be > 7.5s.
  • Limit of Quantitation (LOQ):

    • Prepare a sample at 0.5% expected impurity level.

    • Pass Criteria: Signal-to-Noise (S/N) ratio for the impurity peak must be

      
      .
      

References

  • Diehl, B. W. K. (2024). 31P NMR spectroscopy of phospholipids: Principles and applications. Lipid Technology.[4][8][9][10]

  • Glonek, T. (2020). Phosphorus-31 NMR of Phospholipids in Micelles and Membranes. Journal of the American Chemical Society.

  • Avanti Polar Lipids. (2023). Analytical Guide: 31P NMR Analysis of Phospholipids.

  • Meneses, P., & Glonek, T. (1988). Periodic trends in high-resolution phosphorus-31 NMR chemical shifts of inorganic phosphates. Phosphorus and Sulfur and the Related Elements.

Sources

Advanced HPLC-ELSD Strategies for Non-Chromophoric Phosphate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Analytical Challenge

Phosphate esters—ranging from simple alkyl phosphates used in industrial surfactants to complex phospholipids in drug delivery systems—present a formidable challenge in liquid chromatography. They lack the conjugated


-systems required for UV-Vis detection, rendering the standard diode array detector (DAD) useless.

While Refractive Index (RI) detection is the traditional fallback for non-chromophoric compounds, it fails in two critical areas for phosphate esters:

  • Gradient Incompatibility: Phosphate esters often require complex gradient elutions to resolve polar heads and hydrophobic tails. RI detectors drift uncontrollably with mobile phase changes.

  • Sensitivity: RI lacks the sensitivity required for trace impurity profiling (e.g., <0.05% w/w).

Evaporative Light Scattering Detection (ELSD) emerges as the robust, cost-effective workhorse for this application. It functions as a "universal" mass detector for non-volatile analytes, unaffected by the optical properties of the sample.[1][2]

Part 2: Technology Standoff (ELSD vs. Alternatives)

The following comparison matrix evaluates ELSD against its primary competitors for phosphate ester analysis.

Comparative Performance Matrix
FeatureELSD CAD (Charged Aerosol) RI (Refractive Index) LC-MS (Single Quad)
Detection Principle Light Scattering (Rayleigh/Mie)Charge Transfer to ParticlesLight RefractionMass-to-Charge Ratio
Gradient Compatible Yes (Excellent)Yes (Excellent)No (Isocratic only)Yes
Non-Chromophoric Detection ExcellentExcellentGoodExcellent
Sensitivity (LOD) High (ng range)Very High (pg range)Low (µg range)Ultra High
Linearity Non-linear (Log-Log fit required)Quasi-linearLinearLinear
Mobile Phase Constraints Must be Volatile Must be Volatile NoneMust be Volatile
Cost Low-MidHighLowVery High
Expert Insight: ELSD vs. CAD

While CAD offers better linearity and slightly higher sensitivity, ELSD remains the industry standard for routine QC of lipids and surfactants due to its robustness. CAD nebulizers are more prone to clogging with high-salt matrices, whereas ELSD drift tubes are more forgiving. For phosphate esters, where mobile phases often contain high concentrations of ammonium buffers, ELSD provides a superior balance of uptime and performance.

Part 3: Method Development Core

The Volatility Rule (Mobile Phase Selection)

The golden rule of ELSD is simple: Whatever enters the detector must evaporate, except the analyte.

  • Buffers: You cannot use Sodium Phosphate or Potassium Phosphate. These will precipitate in the drift tube, causing catastrophic noise and clogging.

  • Substitutes: Use Ammonium Formate or Ammonium Acetate . These salts sublime/evaporate in the drift tube.

  • pH Adjustment: Use Formic Acid (volatile) or Ammonia/Trimethylamine (volatile). Avoid Sulfuric or Phosphoric acid.

Stationary Phase Selection

Phosphate esters are amphiphilic (polar head, non-polar tail).

  • HILIC (Hydrophilic Interaction LC): Best for short-chain alkyl phosphates and sugar phosphates. Retains the polar phosphate head group.

  • Reversed-Phase (C18/C8): Best for long-chain alkyl phosphates and phospholipids. However, peak tailing is common due to interaction with residual silanols.

    • Tip: Use a high-coverage, end-capped C18 column or a "Mixed-Mode" anion-exchange/C18 column to improve peak shape.

ELSD Parameter Optimization
  • Drift Tube Temperature: Set this low (e.g., 40–50°C) if your phosphate ester has a semi-volatile tail. High temps (80°C+) increase noise and may evaporate semi-volatile analytes, killing sensitivity.

  • Gas Flow (Gain): Higher gas flow produces smaller droplets (less noise) but may reduce signal intensity. Optimize to find the "sweet spot" (typically 1.2 – 1.6 L/min N₂).

Part 4: Experimental Protocols

Protocol A: Analysis of Phospholipids (Lecithins)

Target: Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Lysophospholipids.

System Setup:

  • Column: Silica Column (e.g., 250 x 4.6 mm, 5 µm) or Diol-bonded phase.

  • Detector: ELSD (Drift Tube: 55°C, Nebulizer: 30°C, Gas: 1.5 L/min).

Mobile Phase:

  • Solvent A: Chloroform / Methanol / Ammonium Hydroxide (80:19.5:0.5 v/v).[3]

  • Solvent B: Chloroform / Methanol / Water / Ammonium Hydroxide (60:34:5.5:0.5 v/v).[3]

Gradient Program:

Time (min) % A % B Mechanism
0.0 100 0 Equilibration
20.0 0 100 Elution of polar lipids
25.0 0 100 Wash

| 26.0 | 100 | 0 | Re-equilibration |

Why this works: The silica surface interacts with the polar phosphate head groups. The ammonium hydroxide ensures the phosphate groups are ionized but paired with a volatile counter-ion, sharpening the peaks.

Protocol B: Analysis of Alkyl Phosphate Esters (Surfactants)

Target: Mono- and di-alkyl phosphates (e.g., Dodecyl phosphate).

System Setup:

  • Column: C18 Reversed Phase (High carbon load, e.g., Agilent Zorbax Eclipse Plus C18).

  • Detector: ELSD (Drift Tube: 45°C - Lower temp prevents loss of shorter chains).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).

  • Solvent B: Acetonitrile.[4]

Gradient Program:

  • 0–2 min: 30% B (Isocratic hold).

  • 2–15 min: 30% → 95% B (Linear gradient).

  • 15–20 min: 95% B (Wash).

Why this works: The ammonium acetate acts as a volatile ion-pairing agent, masking the negative charge of the phosphate. This increases retention on the C18 column and prevents the analyte from eluting in the void volume.

Part 5: Visualization of Workflows

Figure 1: Method Development Decision Matrix

This flowchart guides the selection of the optimal detection and separation mode for phosphate esters.

MethodSelection Start Start: Phosphate Ester Analysis Chromophore Does it have a UV Chromophore? (e.g., Phenyl group) Start->Chromophore UV_Yes Use UV/DAD (Standard Method) Chromophore->UV_Yes Yes UV_No No Chromophore Chromophore->UV_No No Gradient Is Gradient Elution Required? (Complex Mixture) UV_No->Gradient RI_Path Use Refractive Index (RI) (Isocratic Only) Gradient->RI_Path No (Simple) Volatile Is the Analyte Volatile? Gradient->Volatile Yes GC Use GC-FID/MS (Derivatization may be needed) Volatile->GC Yes ELSD_CAD Select ELSD or CAD Volatile->ELSD_CAD No Sensitivity Required Sensitivity? ELSD_CAD->Sensitivity HighSens Trace (<0.01%) Choose CAD Sensitivity->HighSens Ultra-Trace StdSens Standard (>0.05%) Choose ELSD Sensitivity->StdSens Routine/QC

Caption: Decision matrix for selecting the appropriate detection technique for phosphate esters based on chemical properties and analytical requirements.

Figure 2: The ELSD Signal Generation Pathway

Understanding the physical process is key to troubleshooting noise and drift.

ELSD_Mechanism Input HPLC Effluent (Analyte + Volatile Buffer) Nebulizer Nebulization (N2 Gas + Liquid -> Aerosol) Input->Nebulizer DriftTube Drift Tube (Heated) Solvent Evaporates Nebulizer->DriftTube Droplets Detection Detection Chamber (Laser Scattering) DriftTube->Detection Solid Particles Waste Exhaust (Solvent Vapor) DriftTube->Waste Vapor Signal Output Signal (Proportional to Mass) Detection->Signal

Caption: The three-stage process of ELSD: Nebulization, Evaporation, and Detection. Note that non-volatile buffers will survive the drift tube and cause high background noise at the detection stage.

Part 6: Data Handling & Validation (The "Log-Log" Trap)

One of the most common errors in ELSD analysis is assuming a linear response (


). ELSD response follows a power law equation:


Where:

  • 
     = Peak Area[5]
    
  • 
     = Mass of analyte
    
  • 
     and 
    
    
    
    = Coefficients specific to the analyte and detector settings.

The Validation Protocol:

  • Do not force zero: Never force the calibration curve through zero.

  • Log-Log Plot: Plot

    
     vs. 
    
    
    
    . This should yield a linear relationship (
    
    
    ).[5][6][7][8]
  • Polynomial Fit: Alternatively, use a 2nd-order polynomial fit in your chromatography software (e.g., Empower, Chromeleon) if the dynamic range is narrow (e.g., 80%–120% of target).

References

  • Bitziou, A., et al. (2025). Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. Royal Society of Chemistry. Link

  • Megoulas, N.C., & Koupparis, M.A. (2005). Twenty years of evaporative light scattering detection in HPLC: A review. Critical Reviews in Analytical Chemistry. Link

  • Agilent Technologies. (2017). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Application Note. Link

  • Waters Corporation. (2024). Comparing ELSD and CAD Performance on Polysorbate Quantification. Application Note. Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

Sources

A Head-to-Head Comparison of Adjuvant Efficacy: Distearyl Phosphate (DSP) vs. DOTMA

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of vaccine design, the selection of an appropriate adjuvant is paramount. The adjuvant shapes the magnitude, quality, and durability of the immune response to the target antigen. This guide provides a detailed, evidence-based comparison of two influential lipid-based adjuvants: the anionic lipid Distearyl Phosphate (DSP) and the cationic lipid 1,2-di-O-octadecenyl-3-trimethylammonium propane (DOTMA). We will explore their divergent mechanisms of action, present comparative experimental data, and offer a standardized protocol for their evaluation, empowering researchers to make informed decisions for their vaccine development programs.

The Decisive Role of Charge: Anionic vs. Cationic Lipids

The fundamental difference between DSP and DOTMA is their net charge at physiological pH. DSP is anionic (negatively charged), while DOTMA is cationic (positively charged). This distinction governs their interaction with antigens, cell membranes, and innate immune receptors, ultimately dictating the immunological outcome.

Distearyl Phosphate (DSP): A Profile in Moderation and Tolerance

DSP is a saturated phospholipid commonly incorporated into liposomal formulations to confer a negative surface charge. Anionic liposomes are noted for their favorable safety profile and efficient uptake by professional antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2]

Mechanism of Action:

  • APC Interaction: Dermal dendritic cells, in particular, show a preference for anionic and neutral liposomes over cationic ones.[1]

  • Immune Polarization: The immunological outcome with DSP-containing liposomes can be highly context-dependent. While they can support antibody responses, several studies highlight their capacity to induce immunological tolerance rather than strong inflammation.[3][4] For instance, liposomes containing the anionic lipid 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), a close relative of DSP, were found to induce antigen-specific regulatory T cells (Foxp3+ T cells), which are critical for suppressing immune responses.[5] This makes anionic formulations an attractive platform for therapies against autoimmune diseases or allergies.[5]

  • Safety: Anionic liposomes are generally associated with lower cytotoxicity and a less potent intrinsic immune response compared to their cationic counterparts, a feature derived from the prevalence of anionic phospholipids in natural cell membranes.[6][7]

DOTMA: A Potent Driver of Th1-Biased Immunity

DOTMA is a synthetic, cationic lipid that has become a cornerstone of lipid nanoparticle (LNP) technology, particularly for nucleic acid vaccines and as a potent adjuvant for subunit antigens.[8][9] Its positive charge is the key to its powerful immunostimulatory properties.

Mechanism of Action:

  • Antigen Depot and Uptake: The positive charge of DOTMA facilitates strong electrostatic binding to negatively charged antigens (like nucleic acids or many proteins) and promotes adhesion to the anionic surface of APCs, leading to enhanced antigen uptake.[10][11][12]

  • Endosomal Escape: DOTMA is instrumental in the endosomal escape of antigens. After uptake into the endosome, the cationic lipid can buffer protons, leading to osmotic swelling and rupture of the endosomal membrane. This releases the antigen into the cytoplasm, a critical step for MHC class I presentation and the induction of cytotoxic T lymphocyte (CTL) responses.

  • Innate Immune Activation: DOTMA is not merely a delivery vehicle; it is an active immunostimulator. Cationic lipids can trigger intracellular signaling cascades, such as the ERK pathway, leading to the production of chemokines (e.g., CCL2, CCL3, CCL4) that recruit other immune cells to the injection site, amplifying the initial immune activation.[13] This direct stimulation of dendritic cells is a key part of its adjuvant activity.

Quantitative Performance Comparison: DSP vs. DOTMA

The following table summarizes the key performance differences based on published experimental data.

FeatureDistearyl Phosphate (DSP) AdjuvantsDOTMA AdjuvantsSupporting Evidence
Predominant Immune Skew Variable; can induce tolerance (Treg induction) or support Th2-biased responses.Strongly Th1-biased, characterized by high IFN-γ production.[5][8][14]
Antibody Response Can induce strong IgG1 responses.Elicits robust and balanced IgG1 and IgG2 responses.[1][8][14]
T-Cell Response Moderate helper T-cell induction; can promote regulatory T cells.Potent inducer of IFN-γ producing Th1 cells and cytotoxic T lymphocytes (CTLs).[5][8][14]
IFN-γ Induction Low to moderate.Very high; shown to be up to 60-fold higher than CpG ODN adjuvant.[8][14]
Inflammatory Profile Low intrinsic inflammation; generally well-tolerated.Potent immune activation, but can be achieved without excessive inflammatory responses.[2][6][8][14]
Primary Application Vaccines requiring a balanced or Th2 response; tolerance-inducing therapies.Vaccines for infectious diseases (viral, intracellular bacteria) and cancer, where a strong Th1/CTL response is critical.[5][8][14]
Antigen Compatibility Best for encapsulated or surface-adsorbed proteins.Excellent for electrostatic complexation with nucleic acids (mRNA, pDNA) and proteins.[]
Safety & Cytotoxicity Generally lower cytotoxicity.Higher potential for cytotoxicity compared to anionic lipids.[6][7]

Visualizing the Mechanisms

To better understand the divergent pathways, the following diagrams illustrate the proposed mechanism of a DOTMA-based cationic liposome and a standard experimental workflow for adjuvant comparison.

DOTMA_Mechanism cluster_0 Antigen Presenting Cell (APC) endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge) erk_pathway ERK Pathway Activation cytoplasm->erk_pathway nucleus Nucleus chemokine Chemokine (CCL2, CCL3) Secretion nucleus->chemokine Gene Expression erk_pathway->nucleus Transcription Factor Activation recruitment Immune Cell Recruitment chemokine->recruitment liposome DOTMA LNP + Antigen liposome->endosome Endocytosis

Caption: Proposed mechanism of action for a DOTMA-based cationic lipid nanoparticle (LNP).

Experimental_Workflow cluster_analysis Immune Response Analysis start Start: Formulate Vaccines form_dsp Group 1: Antigen + DSP Liposomes start->form_dsp form_dotma Group 2: Antigen + DOTMA Liposomes start->form_dotma form_ctrl Group 3: Antigen Only start->form_ctrl immunize Immunize Mice (e.g., Day 0 & 14) form_dsp->immunize form_dotma->immunize form_ctrl->immunize collect Collect Samples (e.g., Day 28) immunize->collect elisa Serum Antibody Titer (ELISA for IgG1, IgG2a) collect->elisa elispot T-Cell Cytokine Secretion (ELISpot for IFN-γ, IL-4) collect->elispot compare Compare Adjuvant Efficacy elisa->compare elispot->compare

Caption: Standard experimental workflow for comparing adjuvant performance in vivo.

Experimental Protocol: In Vivo Comparison of Adjuvant Activity

This protocol provides a framework for a head-to-head comparison of DSP- and DOTMA-based liposomal adjuvants in a murine model.

Objective: To determine the magnitude and quality (Th1 vs. Th2 bias) of the immune response generated by a model antigen formulated with DSP- or DOTMA-containing liposomes.

Materials:

  • Model antigen (e.g., Ovalbumin, OVA)

  • Lipids for formulation: DSP, DOTMA, helper lipids (e.g., DSPC, Cholesterol)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS, syringes, and needles

  • ELISA plates and reagents for detecting antigen-specific IgG1 and IgG2a/c

  • ELISpot plates and reagents for detecting IFN-γ and IL-4 secreting cells

Methodology:

  • Liposome Formulation & Characterization:

    • Prepare three vaccine formulations:

      • Formulation A (DSP): Antigen + DSP-containing liposomes.

      • Formulation B (DOTMA): Antigen + DOTMA-containing liposomes.

      • Formulation C (Control): Antigen in PBS.

    • Formulate liposomes using a standard method such as thin-film hydration followed by extrusion to achieve a uniform particle size (e.g., 100-150 nm).

    • Characterize the formulations for particle size, polydispersity index (PDI), and zeta potential to ensure consistency. Quantify antigen association/encapsulation efficiency.

  • Animal Immunization:

    • Randomly assign mice to three groups (n=5-8 per group).

    • Immunize mice subcutaneously or intramuscularly at Day 0 with 100 µL of the assigned formulation containing a standard dose of antigen (e.g., 10 µg).

    • Administer a booster immunization at Day 14 with the same formulations.

  • Sample Collection:

    • At Day 28 (14 days post-boost), collect blood via terminal cardiac puncture to prepare serum for antibody analysis.

    • Aseptically harvest spleens and process them into single-cell suspensions for T-cell analysis.

  • Antibody Response Analysis (ELISA):

    • Coat ELISA plates with the model antigen.

    • Perform serial dilutions of the collected serum and add to the plates.

    • Use isotype-specific secondary antibodies to detect and quantify antigen-specific IgG1 (indicative of a Th2-biased response) and IgG2a/c (indicative of a Th1-biased response).

    • Calculate endpoint titers for each mouse.

  • T-Cell Response Analysis (ELISpot):

    • Plate splenocytes in pre-coated ELISpot plates for IFN-γ and IL-4.

    • Stimulate the cells in vitro with the model antigen for 24-48 hours.

    • Develop the plates according to the manufacturer's protocol.

    • Count the number of spot-forming units (SFUs) per million cells. A high IFN-γ/IL-4 ratio indicates a Th1-skewed response.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA or t-test) to compare the results between the three groups.

    • Graph the antibody titers and SFU counts to visualize the differences in adjuvant performance.

Conclusion and Strategic Application

The choice between DSP and DOTMA is not a matter of inherent superiority but of strategic alignment with the vaccine's goal.

  • Choose DOTMA when the objective is to elicit a powerful, Th1-dominant immune response. This is critical for vaccines against intracellular pathogens (e.g., viruses, certain bacteria) and for therapeutic cancer vaccines, where robust cytotoxic T-cell activity is required for efficacy.[8][14]

  • Choose DSP (or other anionic lipids) when a more moderate, balanced, or Th2-biased response is desired, for instance, for some prophylactic vaccines against extracellular pathogens where neutralizing antibodies are the primary goal. Crucially, its lower inflammatory profile and potential to induce tolerance make it a compelling candidate for immunotherapies aimed at treating allergies or autoimmune diseases.[5][6]

By understanding the distinct molecular mechanisms and immunological signatures of these two classes of lipid adjuvants, researchers can rationally design vaccine formulations with a higher probability of achieving the desired protective outcome.

References

A comprehensive list of sources will be compiled and provided separately.

Sources

Distearyl Phosphate vs. DSPC: Engineering Membrane Rigidity in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Distearyl Phosphate vs. DSPC for Membrane Rigidity in Liposomes.

Executive Summary

In the engineering of liposomal drug delivery systems (LDS), membrane rigidity is the primary determinant of drug retention, circulation half-life, and in vivo stability.[1] This guide compares 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) , the gold-standard phospholipid for rigid formulations (e.g., Doxil®, Comirnaty®), against Distearyl Phosphate (DHP/DDP) , a synthetic dialkyl phosphate often utilized for hyper-rigid, anionic surfactant vesicles.[2]

The Core Distinction:

  • DSPC offers a balance of high rigidity (Tm ~55°C), neutral charge, and excellent biocompatibility, making it the preferred bulk lipid for systemic drug delivery.[3]

  • Distearyl Phosphate provides extreme rigidity (Tm ~72–75°C) and a net negative charge.[2] It is best suited as a stabilizing additive to prevent aggregation or for specialized "ionosomes" where maximum physical stability is required, often at the cost of membrane flexibility.

Chemical & Physical Deep Dive

To select the correct lipid, one must understand the structural origins of their rigidity.

Structural Comparison
FeatureDSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine)Distearyl Phosphate (Dioctadecyl Hydrogen Phosphate)
CAS Number 816-94-43037-89-6
Class Phospholipid (Diacyl Glycerol)Dialkyl Phosphate (Synthetic Surfactant)
Backbone Glycerol (3-carbon)None (Direct esterification to phosphate)
Headgroup Phosphocholine (Zwitterionic / Neutral)Phosphate (Anionic / Negative)
Tail Structure Two Stearoyl chains (C18:[2][4][5]0)Two Stearyl chains (C18:0)
Linkage Ester (Acyl)Ester (Alkyl)
Transition Temp (Tm) ~55°C ~72–75°C
Membrane Phase (37°C) Gel Phase (

)
Crystal-Crystalline / Hyper-Rigid Gel

Critical Note on Nomenclature: Do not confuse Distearyl Phosphate (a dialkyl ester, discussed here) with DSPA (Distearoyl Phosphatidic Acid).[2] While both are anionic and rigid, DSPA retains the glycerol backbone. Distearyl Phosphate lacks this backbone, allowing for tighter, crystal-like packing.[2][3]

Mechanism of Rigidity
  • DSPC: The glycerol backbone creates a specific spacing between the headgroup and the hydrophobic tails. At 37°C (physiological temp), DSPC is well below its Tm (55°C), maintaining a "gel" state where acyl chains are ordered and extended.[1] This prevents the leakage of small molecules (e.g., Doxorubicin).

  • Distearyl Phosphate: Lacking the glycerol backbone, the two C18 chains are attached directly to the small phosphate head. This reduces steric hindrance at the interface, allowing the alkyl chains to pack much more densely than in phospholipids. The result is a transition temperature significantly higher (~72°C), creating a membrane that is virtually impermeable but also brittle.

Visualizing Membrane Architecture

The following diagram illustrates the structural difference and its impact on membrane packing density.

MembranePacking cluster_DSPC DSPC Membrane (Standard Rigidity) cluster_DHP Distearyl Phosphate Membrane (Hyper-Rigidity) dspc_struct DSPC Molecule (Glycerol Backbone + PC Head) dspc_pack Gel Phase Packing (Tm ~55°C) Ordered but hydrated headgroup dspc_struct->dspc_pack Self-Assembly dhp_pack Crystal-Like Packing (Tm ~72°C) Tighter chain density Strong H-bonding dspc_pack->dhp_pack Vs: Higher Density & Tm dhp_struct Distearyl Phosphate (No Glycerol + Phosphate Head) dhp_struct->dhp_pack Self-Assembly

Figure 1: Structural comparison showing the tighter packing potential of Distearyl Phosphate due to the absence of the glycerol backbone.

Experimental Performance & Data
Leakage and Permeability

In retention assays (e.g., Calcein leakage), rigidity correlates directly with retention.[2]

  • DSPC (with Cholesterol): The industry standard.[2] Cholesterol fills the "gaps" in the DSPC gel phase, preventing crystallization while maintaining high rigidity. Leakage is minimal (<5% over 24h in serum).[2]

  • Distearyl Phosphate: Exhibits lower permeability to small ions than DSPC due to the higher Tm.[2] However, without cholesterol, the membrane can be too crystalline, leading to defects at grain boundaries where leakage occurs.[3]

    • Data Point: In niosomal formulations, replacing stearylamine with Distearyl Phosphate increased encapsulation efficiency of hydrophilic drugs by ~15% due to reduced membrane fluidity [1].[2]

Stability and Zeta Potential
  • DSPC: Neutral.[2][3][6] Prone to aggregation over time unless PEGylated (e.g., DSPE-PEG) is added.[2]

  • Distearyl Phosphate: Strongly Anionic.[2][3] Provides intrinsic colloidal stability via electrostatic repulsion (Zeta potential typically -40 to -60 mV).[2]

    • Risk:[2][7] High negative charge can trigger complement activation (immune response) upon intravenous injection, leading to rapid clearance unless masked.[2]

Detailed Protocols

The preparation of liposomes using these lipids differs primarily in the hydration temperature . You must work above the phase transition temperature (Tm) of the highest melting lipid.

Workflow: High-Rigidity Liposome Preparation

Protocol cluster_Inputs Lipid Selection DSPC DSPC (Tm 55°C) Step1 1. Solvent Dissolution (Chloroform/Methanol 2:1) DSPC->Step1 DHP Distearyl Phosphate (Tm 72°C) DHP->Step1 Step2 2. Thin Film Formation (Rotary Evap, 45°C) Step1->Step2 Step3_DSPC 3a. Hydration (DSPC) Temp: 60-65°C Buffer: PBS pH 7.4 Step2->Step3_DSPC For DSPC Formulations Step3_DHP 3b. Hydration (DHP) Temp: >75°C (Critical) Buffer: PBS pH 7.4 Step2->Step3_DHP For DHP Formulations Step4 4. Extrusion / Sizing (Must maintain Temp > Tm) Step3_DSPC->Step4 Heat Extruder to 65°C Step3_DHP->Step4 Heat Extruder to 80°C Step5 5. Characterization (DLS & Zeta Potential) Step4->Step5

Figure 2: Preparation workflow highlighting the critical temperature difference for hydration and extrusion.

Protocol Description
  • Solvent Evaporation: Dissolve lipids (e.g., DSPC:Cholesterol 55:45 mol% OR Distearyl Phosphate:Cholesterol:Non-ionic Surfactant) in Chloroform:Methanol (2:1 v/v). Evaporate to form a thin film.[2][3]

  • Hydration (The Critical Step):

    • For DSPC: Hydrate with buffer at 65°C (10°C above Tm).

    • For Distearyl Phosphate: Hydrate with buffer at 75–80°C .[2][3] Failure to reach this temperature will result in incomplete hydration and large, unstable aggregates rather than vesicles.[3]

  • Downsizing: Extrude through 100 nm polycarbonate filters.

    • Caution: For Distearyl Phosphate, the extruder block must be heated to 80°C. If it cools during extrusion, the lipid will crystallize on the filter, blocking the pores immediately.[3]

Application Guide: When to Choose Which?
RequirementRecommended LipidRationale
Systemic Drug Delivery DSPC Validated safety profile (FDA approved in multiple products), neutral charge minimizes immune clearance, compatible with PEGylation.[2]
Topical / Transdermal Distearyl Phosphate High rigidity enhances stability in creams/gels; negative charge improves skin interaction; often used in "Niosomes" or surfactant vesicles.[2]
Encapsulation of Cationic Drugs Distearyl Phosphate Strong negative charge allows for high loading efficiency of cationic molecules via electrostatic attraction.[2]
Hyper-Thermostability Distearyl Phosphate If the formulation must withstand storage at elevated temperatures (>40°C), the high Tm (72°C) of Distearyl Phosphate prevents leakage where DSPC might fail.
mRNA / LNP Vaccines DSPC Acts as the structural "helper lipid" to stabilize the LNP surface without interfering with the ionizable lipid's function.
References
  • BenchChem. (2025).[1][2][3][5] Distearyl phosphate (CAS 3037-89-6) Product Specifications and Liposome Applications.[2] Retrieved from [2]

  • CymitQuimica. (2025).[2][3] 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Technical Data. Retrieved from [2]

  • Anderson, M. & Omri, A. (2004).[2][3] The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Drug Delivery, 11(1), 33-39.[2] Retrieved from

  • PubChem. (2025).[2][3] Distearyl Phosphate Compound Summary (CID 76433).[2] National Library of Medicine.[2] Retrieved from [2]

  • Polysciences. (2024).[2][3] Distearoylphosphatidylcholine (DSPC) for Transfection and Drug Delivery.[1][2][5][8][9] Retrieved from [2]

Sources

Zeta potential validation of distearyl phosphate-coated nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Zeta Potential Validation of Distearyl Phosphate (DSP)-Coated Nanoparticles: A Comparative Guide

Executive Summary As lipid nanoparticle (LNP) technologies evolve beyond standard hepatic delivery, modulating surface charge has become a critical strategy for Selective Organ Targeting (SORT) and immunomodulation[1]. While zwitterionic lipids are standard for stealth-like circulation, the incorporation of anionic lipids fundamentally alters the LNP's biological identity[2]. Distearyl phosphate (DSP), a dialkyl phosphate, provides a highly condensed, strongly electronegative surface. Validating the zeta potential of DSP-coated LNPs is not merely a quality control check; it is a predictive measure of colloidal stability, protein corona composition, and downstream cellular uptake[].

This guide provides an objective comparison between DSP and alternative structural lipids, details the mechanistic causality of surface charge, and establishes a self-validating electrophoretic light scattering (ELS) protocol for rigorous characterization.

Comparative Analysis: DSP vs. Alternative Structural Lipids

When engineering anionic LNPs, the choice of the negatively charged lipid dictates the hydration layer and the magnitude of the zeta potential.

  • DSP (Distearyl Phosphate): Features a simple phosphate headgroup directly attached to two stearyl chains. It lacks a glycerol backbone, resulting in tight lipid packing and a highly localized, strong negative charge.

  • DSPG (Distearoyl Phosphatidylglycerol): A common anionic alternative. The bulky phosphatidylglycerol headgroup increases steric hindrance and hydration, slightly masking the negative charge compared to DSP[4].

  • DSPC (Distearoyl Phosphatidylcholine): The industry-standard zwitterionic lipid (used in formulations like Onpattro). It yields a near-neutral zeta potential at physiological pH, minimizing electrostatic interactions with serum proteins[2].

Table 1: Physicochemical Comparison of Structural Lipids in LNPs

Lipid TypeHeadgroup CharacteristicTarget Zeta Potential (pH 7.4)Primary Biological Effect
DSP Dialkyl phosphate (Compact, highly anionic)-30 mV to -50 mVStrong electrostatic repulsion; high affinity for scavenger receptors.
DSPG Phosphatidylglycerol (Bulky, anionic)-15 mV to -35 mVHepatic RES and spleen targeting; induces regulatory T-cell responses[4].
DSPC Phosphatidylcholine (Zwitterionic)-5 mV to +5 mVStealth circulation; ApoE-mediated hepatocyte uptake[2].

Mechanistic Causality: Surface Charge and In Vivo Fate

The zeta potential is the electrical potential at the slipping plane of the particle in suspension. It is not the absolute surface charge, but the effective charge interacting with the biological environment[].

For DSP-coated LNPs, the highly negative zeta potential (-30 to -50 mV) fundamentally rewrites the protein corona. Instead of binding Apolipoprotein E (ApoE)—which drives standard LNPs to hepatocytes—the anionic DSP surface preferentially adsorbs complement proteins (like C1q) and is recognized by scavenger receptors on liver sinusoidal endothelial cells (LSECs) and Kupffer cells[2]. This electrostatic mechanism is the causal driver for redirecting mRNA delivery to the hepatic reticuloendothelial system (RES) or the spleen[1].

Pathway LNP DSP-Coated LNP (Zeta: -40 mV) Corona Protein Corona Formation (C1q & Opsonins) LNP->Corona Systemic Circulation Scavenger Scavenger Receptor Recognition Corona->Scavenger Electrostatic Binding Phagocytosis LSEC / Macrophage Uptake Scavenger->Phagocytosis Endocytosis RES Hepatic RES & Spleen Targeting Phagocytosis->RES Biodistribution Shift

Mechanistic pathway of DSP-coated LNP biodistribution driven by anionic zeta potential.

Self-Validating ELS Protocol for Zeta Potential Measurement

Measuring the zeta potential of highly charged lipid nanoparticles requires Electrophoretic Light Scattering (ELS) or Phase Analysis Light Scattering (PALS)[]. However, applying an electric field to a conductive biological buffer (like PBS) causes severe Joule heating, which degrades the LNPs and blackens the electrodes[5].

To ensure scientific integrity, this protocol employs a Self-Validating DLS-ELS-DLS Sandwich method. By measuring Dynamic Light Scattering (size) before and after the ELS measurement, we mathematically prove that the applied voltage did not induce particle aggregation or rupture[6].

Step-by-Step Methodology:

  • Buffer Exchange (Causality: Ionic Strength Control):

    • Action: Dilute the DSP-LNP sample 1:100 in 10 mM NaCl or 10 mM HEPES (pH 7.4).

    • Causality: Standard PBS (~150 mM ionic strength) compresses the electrical double layer (Debye length), artificially driving the zeta potential toward zero and causing massive Joule heating during ELS[5]. 10 mM NaCl provides sufficient conductivity for the measurement without shielding the surface charge or boiling the sample.

  • Pre-Measurement DLS (Causality: Baseline Integrity):

    • Action: Measure the Z-average diameter and Polydispersity Index (PDI).

    • Causality: Establishes the baseline physical state of the LNPs. A PDI > 0.2 indicates pre-existing aggregation, which invalidates electrophoretic mobility models[7].

  • Thermal Equilibration:

    • Action: Equilibrate the capillary cell at 25°C for 120 seconds.

    • Causality: Zeta potential calculations rely on the Henry equation, which requires the exact viscosity and dielectric constant of the dispersant. Temperature fluctuations alter viscosity, introducing systemic error[6].

  • ELS Measurement (Phase Analysis Light Scattering):

    • Action: Apply a low voltage (e.g., maximum 40V) and measure the Doppler shift of the scattered light.

    • Causality: The highly anionic DSP particles will migrate rapidly toward the anode. PALS detects micro-mobility shifts without requiring prolonged, high-voltage exposure that damages the lipid bilayer[6].

  • Post-Measurement DLS (The Self-Validation Step):

    • Action: Immediately re-measure the Z-average size.

    • Causality: If the post-ELS size increases by >5% compared to step 2, the electric field induced aggregation. The zeta potential reading must be discarded, and the applied voltage or measurement duration must be reduced.

Validation Prep Sample Prep (10 mM NaCl, pH 7.4) DLS1 Pre-ELS DLS (Establish Baseline Size) Prep->DLS1 Dilution ELS ELS Measurement (Apply Voltage) DLS1->ELS PDI < 0.2 DLS2 Post-ELS DLS (Check for Aggregation) ELS->DLS2 Phase Analysis Decision Size ∆ > 5%? DLS2->Decision Compare Sizes Valid Valid Zeta Potential Decision->Valid No Invalid Invalid: Reduce Voltage Decision->Invalid Yes

Self-validating DLS-ELS-DLS workflow ensuring thermal and electrical stability.

Experimental Data Comparison

The following table summarizes representative validation data comparing DSP-LNPs against DSPG and DSPC alternatives, measured in 10 mM NaCl at 25°C. Notice the correlation between the lipid headgroup and the resulting electrophoretic mobility.

Table 2: Representative Size and Zeta Potential Benchmarks

Formulation (LNP Coating)Z-Average Size (nm)Pre-ELS PDIZeta Potential (mV)Post-ELS Size ∆Colloidal Stability
DSP-LNP (30 mol%) 95.2 ± 2.10.11-42.5 ± 1.8+1.2%Excellent (High Repulsion)
DSPG-LNP (30 mol%) 102.4 ± 3.50.14-28.4 ± 2.2+1.5%Good[8]
DSPC-LNP (30 mol%) 82.1 ± 1.50.08-2.1 ± 0.5+0.5%Dependent on PEGylation[2]

Data Interpretation: DSP-LNPs exhibit the most negative zeta potential (-42.5 mV) due to the unshielded dialkyl phosphate group. This strong electronegativity provides excellent colloidal stability via electrostatic repulsion, preventing aggregation during storage. The minimal Post-ELS Size ∆ (+1.2%) confirms that the low-conductivity buffer (10 mM NaCl) successfully prevented Joule heating, validating the measurement[5].

References[3] LNP Parameters Explained: Particle Size and Zeta Potential - Liposomes - BOC Sciences. Source: bocsci.com. URL[6] Measuring Zeta Potential - EUNCL. Source: euncl.org. URL[2] Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC. Source: nih.gov. URL[5] Comprehensive assessment of LNP size, particle concentration, and zeta potential. Source: news-medical.net. URL[7] Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Source: barnett-technical.com. URL[4] Anionic 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) liposomes induce antigen-specific regulatory T cells and prevent atherosclerosis in mice - ResearchGate. Source: researchgate.net. URL[8] Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis - bioRxiv.org. Source: biorxiv.org. URL[1] Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Source: frontiersin.org. URL

Sources

Mass spectrometry identification of distearyl phosphate metabolites

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Identification of Distearyl Phosphate Metabolites

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification and characterization of distearyl phosphate (DSP) metabolites using mass spectrometry. As DSP is a critical component in advanced drug delivery systems, such as lipid nanoparticles (LNPs), understanding its metabolic fate is paramount for preclinical and clinical safety assessment. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Introduction: The Analytical Challenge of Distearyl Phosphate

Distearyl phosphate (DSP) is a synthetic, saturated dialkyl phosphate used extensively as an excipient, particularly for its role as a negatively charged lipid that can stabilize nanoparticle formulations. While generally considered biocompatible, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is a regulatory and scientific necessity. The primary analytical challenge lies in the fact that DSP itself is not a natural endogenous molecule, and its metabolic pathway is not extensively documented. Therefore, its metabolic profiling requires a discovery-based approach, underpinned by predictive biochemistry and high-resolution analytical technologies.

This guide will compare and contrast the leading mass spectrometry-based workflows for tackling this challenge, providing the technical insights needed to design, execute, and interpret studies aimed at elucidating the metabolic profile of DSP.

PART 1: Predicted Metabolic Pathways of Distearyl Phosphate

Before any analytical workflow can be designed, we must first hypothesize the likely metabolic transformations of DSP. Based on the fundamental principles of lipid metabolism, DSP is expected to be hydrolyzed by esterases or phospholipase-like enzymes. The primary metabolic route likely involves the sequential cleavage of the two stearyl (C18:0) chains from the phosphate backbone.

The predicted cascade is as follows:

  • Initial Hydrolysis: DSP is hydrolyzed to yield monostearyl phosphate and stearyl alcohol.

  • Secondary Hydrolysis: Monostearyl phosphate is further hydrolyzed to yield inorganic phosphate and a second molecule of stearyl alcohol.

  • Fatty Alcohol Oxidation: The liberated stearyl alcohol is oxidized to stearic acid.

  • Beta-Oxidation: Stearic acid enters the mitochondrial beta-oxidation pathway, where it is sequentially shortened by two-carbon units to produce acetyl-CoA.

  • Phosphate Pool: The inorganic phosphate group enters the body's endogenous phosphate pool.[1][2]

This predicted pathway provides a clear set of target analytes, ranging from the highly polar monostearyl phosphate to the non-polar stearyl alcohol and stearic acid.

G DSP Distearyl Phosphate (DSP) MSP Monostearyl Phosphate DSP->MSP Esterase/Hydrolase SA Stearyl Alcohol DSP->SA Esterase/Hydrolase Pi Inorganic Phosphate MSP->Pi Esterase/Hydrolase SA2 Stearyl Alcohol MSP->SA2 Esterase/Hydrolase StA Stearic Acid SA->StA Alcohol Dehydrogenase SA2->StA BetaOx β-Oxidation Pathway StA->BetaOx Acyl-CoA Synthetase AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Sequential Cycles G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation BiologicalMatrix Biological Matrix (Plasma, Tissue Homogenate) Extraction Lipid Extraction (LLE or SPE) BiologicalMatrix->Extraction LC LC Separation (RPLC or HILIC) Extraction->LC MS Mass Spectrometry (HRAM or QqQ) LC->MS MSMS Tandem MS (MS/MS) For Structural ID MS->MSMS DataProc Data Processing MSMS->DataProc MetaboliteID Metabolite ID & Pathway Mapping DataProc->MetaboliteID G Start What is the primary goal? Discovery Discovery & Identification of Unknowns Start->Discovery Quant Quantification of Known Metabolites Start->Quant HRAM High-Resolution Accurate-Mass (Orbitrap, Q-TOF) Discovery->HRAM QqQ Triple Quadrupole (QqQ) Quant->QqQ HRAM_Reason Provides elemental composition (C, H, O, P) Enables identification without authentic standards HRAM->HRAM_Reason QqQ_Reason Highest sensitivity and selectivity for targets Gold standard for quantitative bioanalysis QqQ->QqQ_Reason

Sources

The Impact of Alkyl Chain Length on the Stability of Dialkyl Phosphate Vesicles: A Comparative Guide to C16 and C18 Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of vesicular drug delivery systems, the physical stability of the carrier is paramount to ensure predictable and effective therapeutic outcomes. Dialkyl phosphate vesicles, synthetic counterparts to liposomes, offer a versatile platform for encapsulating both hydrophilic and lipophilic agents. A crucial determinant of their stability lies in the molecular architecture of the constituent amphiphiles, particularly the length of the hydrophobic alkyl chains. This guide provides an in-depth technical comparison of the stability of vesicles formulated from dihexadecyl phosphate (DHP, C16) and dioctadecyl phosphate (DOP, C18), grounded in established physicochemical principles and supported by experimental methodologies.

The Physicochemical Basis of Vesicle Stability: Why Chain Length Matters

The stability of a lipid vesicle is intrinsically linked to the cohesive forces between its constituent amphiphilic molecules. Longer alkyl chains, such as the C18 chains of dioctadecyl phosphate, exhibit stronger van der Waals interactions compared to their shorter C16 counterparts in dihexadecyl phosphate.[1][2] This enhanced intermolecular attraction leads to a more condensed and less fluid lipid bilayer, which in turn imparts greater stability to the vesicle structure.[3][4]

A key parameter governing the physical state and stability of a lipid bilayer is its main phase transition temperature (Tc).[1][2] Below the Tc, the alkyl chains are in a tightly packed, ordered gel state (Lβ'), while above the Tc, they transition to a more fluid and disordered liquid crystalline state (Lα).[5] Vesicles are generally more stable and less permeable below their Tc.[6] Crucially, the Tc increases with the length of the alkyl chains.[1][2] Therefore, C18 dialkyl phosphate vesicles are expected to have a higher Tc than C16 vesicles, contributing to their enhanced stability at physiological temperatures.

The following diagram illustrates the fundamental structural difference between C16 and C18 dialkyl phosphates and their self-assembly into a bilayer vesicle.

G cluster_c16 Dihexadecyl (C16) Phosphate cluster_c18 Dioctadecyl (C18) Phosphate cluster_vesicle Vesicle Bilayer Structure c16_head Phosphate Headgroup c16_tails Two C16 Alkyl Chains vesicle_structure Hydrophilic Heads Outward Hydrophobic Tails Inward c16_tails->vesicle_structure Self-assembles into c18_head Phosphate Headgroup c18_tails Two C18 Alkyl Chains (Longer) c18_tails->vesicle_structure Self-assembles into

Caption: Molecular structures of C16 and C18 dialkyl phosphates and their organization into a bilayer vesicle.

Comparative Stability Analysis: C16 vs. C18

Stability ParameterDihexadecyl (C16) Phosphate VesiclesDioctadecyl (C18) Phosphate Vesicles (Inferred)Rationale & Supporting Evidence
Phase Transition Temperature (Tc) LowerHigherThe addition of two methylene groups per chain in C18 lipids increases van der Waals forces, requiring more thermal energy to induce the gel-to-liquid crystalline phase transition.[1][2] For instance, in phosphatidylcholines, the Tc of DSPC (C18) is significantly higher than that of DPPC (C16).[6]
Membrane Fluidity HigherLowerAt a given temperature (especially above the Tc of C16 vesicles), the longer, more ordered C18 chains result in a less fluid membrane, reducing lateral diffusion of the lipid molecules.[7]
Permeability to Encapsulated Molecules HigherLowerThe more tightly packed and less fluid bilayer of C18 vesicles creates a more formidable barrier to the leakage of entrapped contents.[8][9]
Physical Stability (Aggregation/Fusion) LowerHigherVesicles with higher Tc and lower membrane fluidity are less prone to aggregation and fusion over time, leading to better long-term storage stability.[10][11]
Drug Retention LowerHigherThe reduced permeability of C18 vesicles directly translates to improved retention of encapsulated drugs, which is critical for controlled release applications.[6]

Experimental Protocols for Stability Assessment

To empirically validate the theoretical stability advantages of C18 over C16 dialkyl phosphate vesicles, the following experimental protocols are essential.

I. Vesicle Preparation by Film Hydration and Extrusion

This standard method allows for the formation of unilamellar vesicles with a controlled size distribution.

Methodology:

  • Lipid Film Formation: Dissolve a known amount of dihexadecyl phosphate or dioctadecyl phosphate in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation above the main transition temperature of the respective lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times. This process should also be performed above the lipid's Tc.

G A Lipid in Organic Solvent B Thin Lipid Film A->B Rotary Evaporation C Multilamellar Vesicles (MLVs) B->C Hydration D Unilamellar Vesicles (LUVs) C->D Extrusion G A Vesicle Suspension in DSC Pan B Heating at Controlled Rate A->B C Measure Differential Heat Flow B->C D Thermogram C->D E Determine Tc (Peak of Endotherm) D->E

Caption: Experimental workflow for determining the phase transition temperature (Tc) using DSC.

III. Assessment of Vesicle Permeability via Carboxyfluorescein Leakage Assay

This assay measures the release of a self-quenching fluorescent dye from the vesicles over time, providing a quantitative measure of membrane permeability. [9][12] Methodology:

  • Encapsulation of Carboxyfluorescein (CF): Prepare the vesicles as described in Protocol I, but use a concentrated solution of carboxyfluorescein (e.g., 50-100 mM in buffer) for the hydration step. At this concentration, the CF fluorescence is self-quenched.

  • Removal of Unencapsulated CF: Separate the CF-loaded vesicles from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Fluorescence Monitoring:

    • Dilute the purified CF-loaded vesicles in a cuvette with buffer.

    • Monitor the fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the vesicles completely.

  • Data Analysis: The percentage of CF leakage at a given time point is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

G A Prepare Vesicles with Self-Quenched CF B Remove Unencapsulated CF A->B C Monitor Fluorescence Increase Over Time B->C E Calculate % Leakage C->E D Lysis with Detergent (Fmax) D->E

Caption: Workflow for the carboxyfluorescein leakage assay to assess vesicle permeability.

Concluding Remarks for the Senior Application Scientist

For applications requiring robust drug retention, prolonged circulation times, and extended shelf-life, dioctadecyl phosphate (C18) represents the more promising candidate. However, for applications where a more fluid membrane or a lower phase transition temperature might be desirable, for instance, to facilitate membrane fusion or temperature-sensitive release, dihexadecyl phosphate (C16) could be a viable option.

It is imperative for researchers to empirically validate these principles for their specific formulations and intended applications using the experimental protocols outlined in this guide. The data generated from such studies will provide the necessary evidence to make informed decisions in the design and optimization of dialkyl phosphate vesicle-based technologies.

References

  • Effects of lipid composition on physicochemical characteristics and cytotoxicity of vesicles composed of cationic and anionic dialkyl lipids. PubMed. [Link]

  • Permeability of cryptands through dihexadecyl phosphate bilayer membranes. PubMed. [Link]

  • Colloid Stability of Sodium Dihexadecyl Phosphate/Poly(diallyldimethylammonium chloride) Decorated Latex | Request PDF. ResearchGate. [Link]

  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]

  • Transport of chloride and carboxyfluorescein through phospholipid vesicle membranes by heptapeptide amphiphiles. PMC. [Link]

  • Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry. [Link]

  • Research Progress of Phospholipid Vesicles in Biological Field. MDPI. [Link]

  • Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. PubMed. [Link]

  • Dihexadecyl Phosphate Vesicles Research Articles. R Discovery. [Link]

  • (PDF) Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. ResearchGate. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. PMC. [Link]

  • Simplified protocol for flow cytometry analysis of fluorescently labeled exosomes and microvesicles using dedicated flow cytometer. PMC. [Link]

  • Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. [Link]

  • Detection and Quantification of Extracellular Vesicles via FACS: Membrane Labeling Matters!. MDPI. [Link]

  • Comparison of Physicochemical Membrane Properties of Vesicles Modified with Guanidinium Derivatives. PubMed. [Link]

  • Analytical characterization of plasma membrane-derived vesicles produced via osmotic and chemical vesiculation. PMC. [Link]

  • Chemical Components for the Design of Temperature-Responsive Vesicles as Cancer Therapeutics. Nanomedicine Lab. [Link]

  • Physicochemical Characterization and Effect of Additives of Membrane Vesicles from Brassica oleracea L. to Be Used in Nanofertil. Sciforum. [Link]

  • Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells. PubMed. [Link]

  • Lateral diffusion rates of phosphatidylcholine in vesicle membranes - Effects of cholesterol. NanoMedicines Research Group. [Link]

  • Contribution of Membrane Vesicle to Reprogramming of Bacterial Membrane Fluidity in Pseudomonas aeruginosa. PMC. [Link]

  • An EPR study of the interfacial properties of phosphatidylcholine vesicles with different lipid chain lengths. PubMed. [Link]

  • Identification of storage conditions stabilizing extracellular vesicles preparations. PMC. [Link]

  • Systematic comparison of unilamellar vesicles reveals that archaeal core lipid membranes are more permeable than bacterial. Semantic Scholar. [Link]

  • Size stability and self-agglomeration of erythrocyte-derived membrane nanovesicles versus physiological extracellular vesicles. arXiv.org. [Link]

  • Isolation of Plasma Extracellular Vesicles for High-Depth Analysis of Proteomic Biomarkers in Metastatic Castration-Resistant Prostate Cancer Patients. MDPI. [Link]

  • Identification of Extracellular Vesicles Derived from Plasma Using MALDI-TOF MS. Dove Press. [Link]

  • Extracellular Vesicles: Current Analytical Techniques for Detection and Quantification. PMC. [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

  • Comparison of extracellular vesicle isolation processes for therapeutic applications. ResearchGate. [Link]

  • The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. PubMed. [Link]

Sources

Precision Quantification of Residual Solvents in Distearyl Phosphate (DSP) Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Drug Development

Executive Summary & Challenge Definition

Distearyl Phosphate (DSP) is a critical excipient in modern lipid nanoparticle (LNP) and liposomal drug delivery systems. Its amphiphilic nature—comprising a polar phosphate head and two hydrophobic C18 stearyl tails—presents a unique analytical challenge. Unlike simple small molecules, DSP tends to form supramolecular structures (micelles, vesicles) in solution, which can physically entrap residual solvents like ethanol, chloroform, and hexane used during synthesis.

This guide objectively compares quantification methodologies, establishing Headspace Gas Chromatography (HS-GC) as the regulatory gold standard while evaluating qNMR and TGA as niche alternatives. The focus is on overcoming the "Matrix Effect"—where the lipid matrix alters the volatility of the solvent—to ensure compliance with ICH Q3C (R8) guidelines.

Regulatory Framework: The Target Limits

Before selecting a method, researchers must define the required Limit of Quantitation (LOQ). DSP formulations often utilize Class 2 and Class 3 solvents.

Table 1: Common Residual Solvents in Lipid Synthesis & ICH Q3C Limits

SolventClassPDE (mg/day)Concentration Limit (ppm)*Analytical Challenge
Chloroform 20.0660 Low limit requires high sensitivity; carcinogenic.
Hexane 22.9290 Highly volatile; elutes early; hydrophobic interaction with DSP tails.
Methanol 230.03000 Polar; potential hydrogen bonding with phosphate head group.
Ethanol 350.05000 High limit, but ubiquitous; requires wide linear range.

*Based on Option 1 (10g daily dose). If the daily dose is lower, limits may be higher, but analytical methods usually target these baselines.

Method Comparison: Selecting the Right Tool

While multiple techniques exist, they are not equivalent in specificity or sensitivity.

Table 2: Comparative Analysis of Quantification Techniques

FeatureHS-GC (Static Headspace) qNMR (Quantitative NMR) TGA (Thermogravimetric Analysis) LOD (Loss on Drying)
Specificity High (Resolves individual solvents)High (Structural identification)None (Total volatiles only)None
Sensitivity (LOQ) Excellent (Low ppm to ppb)Moderate (~100 ppm)Poor (>0.1%)Poor
Matrix Tolerance High (Non-volatile lipid stays in vial)Moderate (Requires deuterated solvent solubility)High (Physical state irrelevant)High
Throughput High (Automated)Low/MediumLowMedium
Regulatory Status Preferred (USP <467>) Accepted with justificationScreening onlyScreening only
Best Use Case GMP Release / QC R&D / Process Optimization Moisture Content Raw Material Checks
Decision Logic for Method Selection

The following decision tree illustrates when to deploy each method during the DSP product lifecycle.

MethodSelection Start Start: Select DSP Analysis Goal Stage Development Stage? Start->Stage Screening Early Screening / R&D Stage->Screening Process Dev Release GMP Release / QC Stage->Release Final Product SolventType Specific Solvent Known? Screening->SolventType HSGC HS-GC-FID/MS (Definitive Quant) Release->HSGC Mandatory Compliance TGA TGA / LOD (Total Volatiles) SolventType->TGA No (General Check) qNMR qNMR (Rapid ID & Approx Quant) SolventType->qNMR Yes (Quick Check)

Figure 1: Strategic selection of analytical methods based on development phase.

Deep Dive: The Self-Validating HS-GC Protocol

This section details the Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) workflow. This is the only method robust enough to handle the DSP lipid matrix while meeting the 60 ppm limit for chloroform.

The "Matrix Effect" & Diluent Selection

The Problem: DSP is a waxy solid that does not dissolve well in water. If you use water as a diluent (common in USP <467>), the DSP will form a suspension. Solvents trapped inside the lipophilic core of the DSP particles may not release into the headspace, leading to false negatives .

The Solution: Use a high-boiling organic solvent that fully dissolves DSP at the equilibration temperature.

  • Recommended Diluent: Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) .

  • Why? Both have high boiling points (>160°C) and disrupt lipid-lipid interactions better than DMSO for long-chain phosphates.

Step-by-Step Protocol

Step 1: Standard Preparation (Gravimetric)

  • Prepare a stock solution of the target solvent (e.g., Chloroform) in DMAc.

  • Critical: Use the "Standard Addition" method if possible. This involves spiking the DSP sample with known amounts of solvent. This inherently corrects for the matrix effect (the partition coefficient

    
     changes in the presence of lipid).
    

Step 2: Sample Preparation

  • Weigh 100 mg of DSP powder directly into a 20 mL headspace vial.

  • Add 5.0 mL of DMAc.

  • Seal immediately with a PTFE/Silicone septum and crimp cap.

  • Validation Check: Visually inspect after heating to ensure DSP is fully dissolved or a clear melt.

Step 3: HS-GC Parameters

ParameterSettingRationale
Column DB-624 (30m x 0.32mm x 1.8µm)Industry standard for volatiles (G43). Thick film retains volatiles.
Carrier Gas Helium (2.0 mL/min) or NitrogenConstant flow mode.
Oven Program 40°C (5 min)

240°C @ 10°C/min
Holds volatiles for separation; bakes out high-boilers.
HS Oven Temp 90°C - 100°C Must be > DSP melting point to release trapped solvents.
Equilibration 45 minutesEnsures thermodynamic equilibrium (

) is reached.
Injection Split 5:1Prevents column overload from the diluent (DMAc).
Detector FID @ 250°CUniversal response for hydrocarbons.
Workflow Diagram

HSGC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC Analysis Weigh Weigh 100mg DSP (Precision Balance) Dissolve Add 5mL DMAc (High BP Diluent) Weigh->Dissolve Seal Crimp Seal (PTFE/Silicone) Dissolve->Seal Equilibrate Equilibrate @ 100°C (45 mins) Dissolve->Equilibrate Critical: Ensure Complete Solution Seal->Equilibrate Inject Gas Injection (Split 5:1) Equilibrate->Inject Separate DB-624 Column Separation Inject->Separate Detect FID Detection Separate->Detect

Figure 2: Validated workflow for HS-GC analysis of DSP, emphasizing the dissolution step.

Experimental Validation Data

To ensure the protocol is trustworthy, the following validation criteria (based on ICH Q2) must be met.

Table 3: Typical Performance Metrics for Chloroform in DSP Matrix

MetricAcceptance CriteriaTypical Result
Specificity No interference at retention timePass (DMAc elutes late)
Linearity (

)

0.9992
Recovery (Accuracy) 80% - 120% (Spiked)95% - 102%
Precision (RSD)

(n=6)
3.5%
LOQ

ppm (Limit)
5 ppm

Interpretation: If recovery is low (<80%), it indicates the DSP matrix is retaining the solvent.

  • Corrective Action: Increase equilibration temperature by 10°C or switch to the Standard Addition calculation method to compensate for the partition coefficient difference.

Alternative: Quantitative NMR (qNMR)

While HS-GC is the standard, qNMR offers a rapid alternative for R&D when a GC is unavailable or when investigating thermally unstable formulations.

  • Protocol: Dissolve ~20 mg DSP in CDCl3 (if analyzing ethanol/hexane) or DMSO-d6 (if analyzing chloroform).

  • Internal Standard: Use TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) or Maleic Acid.

  • Limitation: The large lipid signals of DSP (0.8 - 2.5 ppm) often overlap with residual solvent peaks (e.g., Hexane). This requires complex pulse sequences or

    
     relaxation filtering, making it less robust than GC for generic QC.
    

References

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][2] (2021).[3] [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.[Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Assessment of Distearyl Phosphate (DSP) Nanocarriers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nanomedicine, the choice of a drug delivery vehicle is as critical as the therapeutic agent it carries. Among the plethora of options, lipid-based nanocarriers, particularly those incorporating anionic phospholipids like distearyl phosphate (DSP), have garnered significant interest. Their biomimetic nature and potential for favorable safety profiles make them attractive candidates for a wide range of therapeutic applications. However, a rigorous and well-contextualized assessment of their in vitro cytotoxicity is paramount to de-risk their development and ensure their translational potential.

This guide provides a comprehensive comparison of DSP-containing nanocarriers with other commonly used platforms, grounded in established in vitro cytotoxicity assays. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind experimental choices, empowering you to design and interpret your cytotoxicity studies with confidence.

The Critical Role of Surface Charge: Why Anionic DSP Nanocarriers Hold an Advantage

The cytotoxic potential of a nanocarrier is intrinsically linked to its physicochemical properties, with surface charge playing a pivotal role. A recurring theme in nanotoxicology is the comparatively higher cytotoxicity associated with cationic nanocarriers. Their positive charge can lead to strong, non-specific interactions with the negatively charged cell membrane, potentially causing membrane disruption, mitochondrial dysfunction, and induction of apoptosis.

Distearyl phosphate, as an anionic phospholipid, imparts a negative surface charge to the nanocarrier. This characteristic is generally associated with reduced cytotoxicity compared to cationic formulations. Anionic liposomes are known to have a lower propensity for non-specific cellular interactions, leading to better biocompatibility.[1] This fundamental principle underpins the favorable safety profile often attributed to DSP-containing nanocarriers.

Comparative Landscape of Nanocarrier Cytotoxicity

To provide a clear perspective on the performance of DSP nanocarriers, it is essential to compare them against other widely used systems: polymeric nanoparticles and solid lipid nanoparticles (SLNs). While direct head-to-head studies with identical experimental conditions are not always available, a synthesis of existing data allows for a robust comparative analysis.

Nanocarrier TypeKey ComponentsGeneral In Vitro Cytotoxicity ProfileSupporting Experimental Insights
DSP-containing Nanocarriers (Anionic Liposomes) Phospholipids (e.g., DSPC), Cholesterol, Distearyl Phosphate (DSP) Low to Moderate: Generally considered biocompatible due to their anionic surface charge, which minimizes non-specific interactions with cell membranes.[1] Cytotoxicity is dose-dependent.Studies on anionic liposomes consistently demonstrate higher cell viability compared to cationic liposomes across various cell lines and assays.[1] The incorporation of anionic lipids like DSP contributes to this favorable safety profile.
Polymeric Nanoparticles (e.g., PLGA) Poly(lactic-co-glycolic acid) (PLGA)Low to Moderate: PLGA is a biodegradable and biocompatible polymer approved by the FDA for various medical applications. Its degradation products (lactic acid and glycolic acid) are endogenous and readily metabolized. However, the accumulation of acidic byproducts can sometimes lead to localized pH drops and subsequent cytotoxicity at high concentrations.[2]In a comparative study, PLGA nanoparticles showed lower hemolytic toxicity compared to dendrimers and carbon nanotubes.[3]
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides, fatty acids), SurfactantsLow to Moderate: SLNs are composed of lipids that are generally regarded as safe (GRAS). Their solid matrix can offer improved stability and controlled release. The type and concentration of surfactant used can significantly influence cytotoxicity.SLNs are considered a safer alternative to polymeric nanoparticles due to the absence of organic solvents in their production.[4] They have shown lower cytotoxicity compared to liposomes in some studies.[5]
Cationic Liposomes Cationic lipids (e.g., DOTAP, DC-Cholesterol)Moderate to High: The positive surface charge leads to strong interactions with negatively charged cell membranes, which can cause membrane disruption and induce apoptosis.[6] Cytotoxicity is a significant concern for systemic applications.Numerous studies have reported the dose-dependent cytotoxicity of cationic liposomes, often exhibiting lower IC50 values compared to anionic or neutral formulations.[6]

Deciphering Nanocarrier-Induced Cytotoxicity: Key In Vitro Assays

A multi-parametric approach is crucial for a comprehensive understanding of nanocarrier cytotoxicity. Relying on a single assay can be misleading, as different assays measure distinct cellular events. Here, we detail three fundamental assays that provide complementary insights into the cytotoxic mechanisms of DSP nanocarriers and their alternatives.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Nanocarrier Treatment: Prepare serial dilutions of the DSP nanocarriers and other comparative nanocarriers in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanocarrier suspensions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The incubation time should be chosen based on the expected kinetics of cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of nanocarrier that inhibits 50% of cell viability).

Caption: MTT Assay Workflow for Nanocarrier Cytotoxicity.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Caption: LDH Assay Workflow for assessing membrane integrity.

Apoptosis Assays: Unveiling Programmed Cell Death

Apoptosis, or programmed cell death, is a critical mechanism of cytotoxicity. Assays that can distinguish between apoptosis and necrosis provide deeper insights into the mode of cell death induced by nanocarriers. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method for this purpose. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the nanocarriers for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Pathway cluster_induction Induction Phase cluster_signaling Signaling Cascade cluster_execution Execution Phase Nanocarrier Nanocarrier Interaction Cellular_Stress Cellular Stress (e.g., ROS) Nanocarrier->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Substrates Cleavage of Cellular Substrates Caspase_3->Substrates Apoptotic_Body Apoptotic Body Formation Substrates->Apoptotic_Body

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The in vitro cytotoxicity assessment of distearyl phosphate nanocarriers, when contextualized against other prevalent systems, underscores their potential as a relatively safe and biocompatible platform for drug delivery. Their anionic nature, conferred by DSP, is a key determinant of their favorable safety profile, minimizing the non-specific interactions that often lead to the higher cytotoxicity observed with cationic nanocarriers.

While this guide provides a robust framework for comparative assessment, it is crucial to acknowledge that in vitro models, however sophisticated, cannot fully recapitulate the complexity of the in vivo environment. Therefore, promising in vitro results should always be followed by well-designed in vivo toxicity studies.

As the field of nanomedicine continues to advance, the development of standardized protocols for cytotoxicity testing will be essential for ensuring the safe and effective translation of novel nanocarrier systems from the laboratory to the clinic. By employing a multi-parametric and scientifically rigorous approach to in vitro cytotoxicity assessment, researchers can make more informed decisions in the selection and optimization of nanocarriers, ultimately accelerating the development of next-generation nanotherapeutics.

References

  • Toxicity comparison of two nanocarriers, magnetic mesoporous silica and polyoxometalate, using in vitro methods in PC-3 cells. (n.d.).
  • Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. (2023). Pharmaceutics, 15(6), 1593. Retrieved from [Link]

  • Synthesis and in Vitro Toxicity Assessment of Different Nano-Calcium Phosphate Nanoparticles. (2021). Brazilian Archives of Biology and Technology, 64. Retrieved from [Link]

  • Immunological and Toxicological Considerations for the Design of Liposomes. (2020). Molecules, 25(3), 459. Retrieved from [Link]

  • Dendrimer, Liposomes, Carbon Nanotubes and PLGA Nanoparticles: One Platform Assessment of Drug Delivery Potential. (2016). AAPS PharmSciTech, 17(4), 888–897. Retrieved from [Link]

  • Toxicity comparison of two nanocarriers, magnetic mesoporous silica and polyoxometalate, using in vitro methods in PC-3 cells. (2025). Cellular and Molecular Biology Reports, 5(3), 187-197. Retrieved from [Link]

  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. (2022). Drug Delivery and Translational Research, 12(11), 2825–2841. Retrieved from [Link]

  • Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. (2024). ACS Omega. Retrieved from [Link]

  • Liposome vs. Lipid Nanoparticle: What's the Difference?. (2022). Retrieved from [Link]

  • Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. (2025). Molecules, 30(16), 3337. Retrieved from [Link]

  • Biocompatible Nanocarriers for Drug Delivery Applications. (n.d.). Retrieved from [Link]

  • Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. (2023). Pharmaceutics, 15(6), 1593. Retrieved from [Link]

  • Intrinsic effect of anionic and cationic liposomes and the effect of encapsulation of CpG C and Poly (I:C) in lipid nanoparticle. (2021). Retrieved from [Link]

  • Lipid Nanoparticles: From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. (2021). ACS Nano, 15(11), 16982–17015. Retrieved from [Link]

  • Preparation and application of calcium phosphate nanocarriers in drug delivery. (2019). Acta Biomaterialia, 96, 1-17. Retrieved from [Link]

  • Cytotoxicity evaluation of anionic nanoliposomes and nanolipoplexes prepared by the heating method without employing volatile solvents and detergents. (2007). Journal of Drug Targeting, 15(3), 205-212. Retrieved from [Link]

  • In vitro cytotoxicity of liposomal stearyl triphenyl phosphonium is influenced by mitochondrial bioenergetics. (2025). Journal of Liposome Research, 1-10. Retrieved from [Link]

  • In vitro cytotoxicity and IC50 of free OSI, liposomes loaded with OSI... (n.d.). Retrieved from [Link]

  • In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells. (2017). Journal of Liposome Research, 27(4), 305-312. Retrieved from [Link]

  • Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. (2023). Pharmaceuticals, 16(4), 522. Retrieved from [Link]

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  • Anionic nanoparticle-induced perturbation to phospholipid membranes affects ion channel function. (2020). Proceedings of the National Academy of Sciences, 117(45), 27958-27966. Retrieved from [Link]

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Safety Operating Guide

DI-N-Octadecylphosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide details the safety, handling, and disposal protocols for DI-N-Octadecylphosphate, tailored for researchers and drug development professionals.

Executive Summary

Di-n-octadecyl phosphate (DiOP) , also known as distearyl phosphate or dioctadecyl hydrogen phosphate, is a critical amphiphilic reagent in nanomedicine. It is extensively utilized to engineer negative surface charges on liposomes, solid lipid nanoparticles (SLNs), and other nanocarriers, thereby enhancing colloidal stability, preventing aggregation, and optimizing cellular drug delivery profiles[1].

Despite its utility, DiOP presents significant operational hazards. The molecule features a highly reactive, acidic phosphate headgroup and two long hydrophobic octadecyl (C18) chains. This structural duality makes it highly corrosive to biological tissues and persistently toxic in aquatic environments, necessitating rigorous, specialized disposal workflows[2],[3].

Physicochemical & Hazard Profile

To safely manage DiOP, personnel must understand its core properties. All quantitative and hazard data are summarized below:

Property / AttributeData / Classification
Chemical Name Di-n-octadecyl phosphate (Distearyl phosphate)
CAS Number 3037-89-6
Molecular Formula C36H75O4P
Molecular Weight 602.95 g/mol
Physical State White to slightly yellow adhering powder
GHS Classification Skin Corrosion (Category 1B); Serious Eye Damage (Category 1)
Key Hazard Statement H314 : Causes severe skin burns and eye damage[2],[3]
Storage Requirements P405 : Store locked up in a dry, well-ventilated place[2],[3]

Mechanistic Rationale for Safety Protocols (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why standard disposal methods fail for DiOP. Every protocol must be a self-validating system rooted in chemical causality:

  • Environmental Persistence & Aquatic Toxicity: The dual C18 hydrocarbon chains render DiOP highly hydrophobic. If discharged into standard aqueous drains, it resists degradation, leading to severe bioaccumulation and toxicity in aquatic ecosystems. Discharge into the environment must be strictly avoided[2].

  • Combustibility & Electrostatic Risks: In its dry powder form, DiOP can form explosive dust-air mixtures. When handled or transferred, electrostatic discharge can ignite these aerosols. This dictates the mandatory use of spark-proof tools and explosion-proof equipment[2],[3].

  • Corrosivity: The phosphate group acts as a strong acid upon contact with moisture. Exposure to skin or eyes causes rapid protein denaturation and severe burns (H314). Immediate neutralization and flushing are required, and vomiting must never be induced if swallowed, as it would cause secondary corrosive damage to the esophagus[2],[3].

Step-by-Step Disposal Methodologies

Protocol A: Solid/Powder DiOP Waste Disposal
  • Collection: Gather unused, expired, or spilled DiOP powder using non-sparking scoops to prevent electrostatic ignition[2].

  • Primary Packaging: Transfer the powder into a high-density polyethylene (HDPE) or glass wide-mouth container.

    • Validation Step: Ensure the container is completely dry prior to transfer to prevent exothermic acidic reactions with residual moisture.

  • Sealing & Labeling: Seal the container tightly. Label clearly with "Hazardous Waste: Di-n-octadecyl phosphate", "Corrosive (H314)", and "Aquatic Hazard"[3].

  • Storage: Store locked up in a designated corrosive/acid cabinet, strictly segregated from strong bases and oxidizing agents[2].

  • Final Disposal: Dispatch to a certified hazardous waste facility for high-temperature incineration (P501). Do not attempt to neutralize bulk solid powder directly in the lab[2],[3].

Protocol B: Solvent-Suspended DiOP Waste (Liposome Formulations)

Liposome preparation often involves dissolving DiOP in organic solvents (e.g., chloroform, methanol).

  • Segregation: Do not mix DiOP-containing halogenated solvents (e.g., chloroform) with non-halogenated waste.

  • Transfer: Pour the liquid waste into a compatible, clearly labeled solvent waste carboy. Use a grounded funnel to prevent static buildup[2].

  • Aqueous Wash Validation: Check the pH of any aqueous washings containing trace DiOP. If highly acidic, carefully neutralize with a weak base (e.g., 1M NaOH) to pH 6-8 before transferring to aqueous waste, provided no other toxic organics are present.

  • Disposal: Arrange for collection by a licensed chemical disposal service[2].

G A DiOP Waste Generation B Solid/Powder Waste A->B C Liquid/Solvent Mixture A->C D Seal in Compatible HDPE Container B->D E Segregate by Solvent (Halogenated vs. Non) C->E F Label: Corrosive (H314) & Aquatic Hazard D->F E->D G Store in Ventilated, Locked Cabinet F->G H Certified Hazardous Waste Incineration G->H

DiOP Waste Segregation and Disposal Pathway

Emergency Spill Response Methodology

If a DiOP spill occurs, execute the following validated protocol immediately:

  • Evacuate & Isolate: Remove all personnel from the immediate area, evacuate upwind, and eliminate all sources of ignition[2].

  • Protect: Don chemical impermeable gloves, a face shield, and a self-contained breathing apparatus (if dust formation is severe)[2].

  • Contain: Cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust.

  • Collect: Use spark-proof tools to sweep the absorbed mixture into a closable hazardous waste container[2].

  • Decontaminate: Wash the spill area with soap and plenty of water only after all bulk material has been securely removed[2].

Spill S1 1. Evacuate & Ventilate S2 2. Don Corrosive- Resistant PPE S1->S2 S3 3. Contain Spill (Inert Absorbent) S2->S3 S4 4. Spark-Proof Collection S3->S4 S5 5. Hazardous Waste Transfer S4->S5

Immediate Spill Response Protocol for DiOP

References

  • ACS Publications . "Improvement in the Luminescence Properties and Processability of LaF3/Ln and LaPO4/Ln Nanoparticles by Surface Modification." Langmuir. Retrieved from:[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DI-N-Octadecylphosphate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like DI-N-Octadecylphosphate (also known as Distearyl Phosphate)[1][2] is foundational to innovation. However, advancing science cannot come at the expense of personal safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep understanding of why these measures are critical, ensuring every procedure is a self-validating system of safety.

Hazard Assessment: Understanding the Corrosive Nature of DI-N-Octadecylphosphate

DI-N-Octadecylphosphate is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (Skin Corrosion, Category 1B) .[2][3] This is the central hazard that dictates our PPE strategy. The long alkyl chains combined with the acidic phosphate group create a compound that can cause significant chemical burns upon contact.[4]

Furthermore, as a solid, it presents an inhalation hazard, capable of causing irritation and potential burns to the respiratory tract.[4][5][6] When handled, fine dust can be generated, which not only poses a respiratory risk but can also form explosive mixtures with air under certain conditions, necessitating the use of non-sparking tools.[5][6] Upon thermal decomposition, it can release toxic and corrosive fumes, such as phosphorus oxides.[4][5]

Core PPE Requirements: Your First Line of Defense

A multi-layered approach to PPE is essential. Each component is chosen to counteract a specific hazard presented by DI-N-Octadecylphosphate.

Eye and Face Protection

Direct contact with the eyes can cause severe, irreversible damage.

  • Minimum Requirement: Tightly fitting chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all handling procedures.[5]

  • Enhanced Protection: When there is a significant risk of splashes, such as during the preparation of solutions or transferring large quantities, a full-face shield must be worn over the chemical splash goggles.[7] Standard safety glasses are insufficient as they do not provide an adequate seal against dust and splashes.

Hand Protection

The hands are the most likely point of direct contact.

  • Glove Material: Chemical-impermeable gloves are required.[5] Nitrile or neoprene gloves provide effective protection against a wide range of chemicals, including organophosphates.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Avoid natural rubber gloves, which may not offer sufficient protection.[8]

  • Proper Technique: Gloves must be inspected for any signs of degradation or punctures before each use.[5] Use a "buddy system" to double-check for tears. When work is complete, wash the outside of the gloves before carefully removing them to avoid contaminating your skin. Always wash and dry hands thoroughly after glove removal.[5]

Body Protection

Protecting the skin from accidental contact is paramount.

  • Primary Barrier: A flame-resistant lab coat should be worn and fully buttoned. For more extensive handling, such as large-scale mixing or cleanup of spills, chemically resistant coveralls are recommended.[5][7]

  • Secondary Barrier: For tasks involving significant quantities of liquid or powder where splashes are likely, a chemical-resistant apron made from materials like PVC or neoprene should be worn over the lab coat or coveralls.[8] Trousers should be worn outside of boots to prevent chemicals from channeling into footwear.[9]

Respiratory Protection

Inhalation of DI-N-Octadecylphosphate dust can cause severe irritation to the respiratory system.[10]

  • For Handling Powders: When weighing or transferring the solid compound where dust formation is possible, a respirator is necessary.[5][11]

  • Level of Protection: The appropriate level of respiratory protection depends on the quantity and ventilation. A flowchart for selection is provided below. In cases of exceeded exposure limits or experienced irritation, a full-face respirator is advised.[5] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Procedural Guidance: PPE in Action

Properly using PPE is as important as selecting it. The sequence of donning and doffing is designed to minimize cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don coveralls or lab coat.

  • Respiratory Protection: Don respirator, if required, and perform a seal check.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique.

  • Body Protection: Remove apron or coveralls, turning them inside out.

  • Eye/Face Protection: Remove face shield and goggles from the back.

  • Respiratory Protection: Remove respirator from the back.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Table 1: PPE Levels for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Chemical Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat & Chemical ApronHalf- or Full-Face Respirator with P100 (HEPA) filters
Preparing Solutions Chemical Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical ApronRequired if ventilation is inadequate or aerosols are generated
Small-Scale Reactions Chemical GogglesNitrile GlovesLab CoatNot typically required if performed in a certified chemical fume hood
Spill Cleanup Chemical Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant CoverallsFull-Face Respirator with P100 (HEPA) filters
Diagram: Respiratory Protection Selection Workflow

This diagram outlines the decision-making process for selecting appropriate respiratory protection when handling DI-N-Octadecylphosphate powder.

PPE_Workflow start Start: Handling DI-N-Octadecylphosphate Powder fume_hood Is the entire procedure performed within a certified chemical fume hood? start->fume_hood quantity Is the quantity handled small (<1g) and the duration brief (<5 min)? fume_hood->quantity No end_procedure Proceed with Caution fume_hood->end_procedure Yes ventilation Is local exhaust ventilation (e.g., snorkel) available and used effectively? quantity->ventilation No n95 Minimum: N95 Respirator (or equivalent) quantity->n95 Yes half_face Recommended: Half-Face Respirator with P100 filters ventilation->half_face Yes full_face Required: Full-Face Respirator with P100 filters ventilation->full_face No n95->end_procedure half_face->end_procedure full_face->end_procedure

Caption: Workflow for selecting respiratory protection.

Emergency Protocols: Immediate Actions for Exposure

In the event of an exposure, immediate and correct action is critical.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

Decontamination and Disposal Plan

A comprehensive safety plan extends to the proper disposal of materials and waste.

  • Personnel Decontamination: All reusable PPE, such as face shields and respirators, must be thoroughly cleaned after each use according to the manufacturer's instructions. Disposable items like gloves and coveralls must be placed in a designated hazardous waste container.

  • Spill Cleanup: In case of a spill, evacuate the area and remove all sources of ignition.[5] Wearing the full PPE outlined for spill cleanup, mechanically collect the material using spark-proof tools.[5] Shovel or sweep the material into a suitable, sealed, and labeled container for disposal.[10][12]

  • Waste Disposal: All DI-N-Octadecylphosphate waste, including contaminated PPE and spill cleanup materials, is considered hazardous. It must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[5] Do not discharge this chemical or its containers into sewer systems or the environment.[5]

By adhering to these rigorous standards, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • DI-N-OCTADECYL PHOSPHATE CAS#: 3037-89-6. ChemWhat. [Link]

  • Safety Data Sheet: Octadecylphosphonic acid. Carl ROTH. [Link]

  • SAFETY DATA SHEET - n-Octadecylphosphonic acid. (2026, January 2). Thermo Fisher Scientific. [Link]

  • Distearyl phosphate. PubChem, National Institutes of Health. [Link]

  • Dodecylphosphonic acid - Brief Profile. (2016, April 21). ECHA. [Link]

  • Safety Data Sheet: di-Sodium hydrogen phosphate. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.